molecular formula C42H80NO9P B15606236 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC

1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC

Numéro de catalogue: B15606236
Poids moléculaire: 774.1 g/mol
Clé InChI: YRNDWGBUIFZEKZ-CZPAHNRFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC is a useful research compound. Its molecular formula is C42H80NO9P and its molecular weight is 774.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C42H80NO9P

Poids moléculaire

774.1 g/mol

Nom IUPAC

[(2R)-3-hexadecanoyloxy-2-[(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H80NO9P/c1-6-8-10-11-12-13-14-15-16-19-22-25-29-33-41(45)49-37-40(38-51-53(47,48)50-36-35-43(3,4)5)52-42(46)34-30-26-23-20-17-18-21-24-28-32-39(44)31-27-9-7-2/h21,24,28,32,39-40,44H,6-20,22-23,25-27,29-31,33-38H2,1-5H3/b24-21-,32-28+/t39-,40+/m0/s1

Clé InChI

YRNDWGBUIFZEKZ-CZPAHNRFSA-N

Origine du produit

United States

Foundational & Exploratory

The In Vivo Biosynthesis of 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biosynthesis of 1-palmitoyl-2-13(S)-hydroxyoctadecadienoyl-sn-glycero-3-phosphocholine (P-HODE-PC), an oxidized phospholipid with significant implications in cellular signaling and pathology. This document details the enzymatic pathways, presents available quantitative data, outlines experimental protocols for its study, and provides visual representations of the key processes.

Introduction

Oxidized phospholipids (B1166683) (oxPLs) are a diverse class of molecules generated from the oxidation of polyunsaturated fatty acids esterified to phospholipid backbones. These molecules are no longer considered mere byproducts of oxidative stress but are now recognized as potent signaling molecules involved in a myriad of physiological and pathophysiological processes, including inflammation, apoptosis, and atherosclerosis. 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC is a specific oxPL where the sn-2 position is occupied by 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), a metabolite of linoleic acid. Understanding its biosynthesis is crucial for elucidating its biological functions and for the development of novel therapeutic strategies targeting pathways involving this lipid mediator.

The Biosynthetic Pathway

The in vivo formation of this compound is a multi-step process involving the coordinated action of several enzymes. The pathway can be broadly divided into three main stages:

  • Formation of 13(S)-HODE from Linoleic Acid: The initial and rate-limiting step is the stereospecific oxidation of linoleic acid.

  • Acylation of Lysophosphatidylcholine (B164491): The newly synthesized 13(S)-HODE is then incorporated into a lysophosphatidylcholine backbone.

  • Reduction of the Hydroperoxy Intermediate: A final reduction step yields the stable hydroxy form of the phospholipid.

Step 1: 15-Lipoxygenase-1 Catalyzed Formation of 13(S)-HODE

The primary enzyme responsible for the synthesis of 13(S)-HODE is 15-lipoxygenase-1 (15-LOX-1 or ALOX15) . This enzyme catalyzes the stereospecific insertion of molecular oxygen into linoleic acid to produce 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE). This hydroperoxy intermediate is then rapidly reduced to the more stable hydroxy form, 13(S)-HODE, by cellular peroxidases, such as glutathione (B108866) peroxidases (GPXs) .

While other enzymes like 15-lipoxygenase-2 (ALOX15B) and certain cytochrome P450 monooxygenases can also produce 13-HODE, they are generally less stereospecific or produce it as a minor product.

Step 2: Incorporation of 13(S)-HODE into Lysophosphatidylcholine

Following its synthesis, 13(S)-HODE is activated to its coenzyme A thioester, 13(S)-HODE-CoA , by an acyl-CoA synthetase . This activated fatty acid is then esterified to the sn-2 position of a lysophosphatidylcholine, specifically 1-palmitoyl-sn-glycero-3-phosphocholine (1-palmitoyl-LPC) . This acylation reaction is catalyzed by a lysophosphatidylcholine acyltransferase (LPCAT) .

While the specific LPCAT that preferentially utilizes 13(S)-HODE-CoA as a substrate has not been definitively identified, LPCAT3 is a strong candidate. LPCAT3 is known to have a preference for polyunsaturated acyl-CoAs, such as arachidonoyl-CoA, which shares structural similarities with 13(S)-HODE-CoA. However, it is noteworthy that plant LPCATs have shown low activity with hydroxylated fatty acids. Further research is needed to confirm the specific enzyme in mammals.

The product of this step is the hydroperoxy-containing phospholipid, 1-palmitoyl-2-13(S)-HpODE-sn-glycero-3-PC .

Step 3: Reduction by Glutathione Peroxidase 4

The final step in the biosynthesis is the reduction of the hydroperoxy group on the sn-2 fatty acyl chain. This reaction is specifically catalyzed by glutathione peroxidase 4 (GPX4) , a unique member of the GPX family that can directly reduce phospholipid hydroperoxides. GPX4 utilizes glutathione (GSH) as a reducing equivalent to convert 1-palmitoyl-2-13(S)-HpODE-sn-glycero-3-PC to the final product, This compound , and in the process, glutathione disulfide (GSSG) is formed.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of this compound. It is important to note that a complete set of kinetic parameters for each specific human enzyme with its precise substrate in this pathway is not yet fully established.

EnzymeSubstrateOrganismKm (µM)VmaxReference
15-Lipoxygenase-1 (Soybean) Linoleic AcidGlycine max15 ± 3Not specified[1]
LPCAT3 Stearoyl-CoAHuman5134 nmol/min/mg[2]
Oleoyl-CoAHuman87759 nmol/min/mg[2]
Arachidonoyl-CoAHuman82245 nmol/min/mg[2]
α-Linolenoyl-CoAHuman323232 nmol/min/mg[2]
1-Palmitoyl-LPCHuman13.1486 nmol/min/mg[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of this compound.

In Vitro 15-Lipoxygenase-1 Activity Assay

This protocol is adapted for determining the activity of 15-LOX-1 with linoleic acid as the substrate.

Materials:

  • Purified recombinant human 15-lipoxygenase-1

  • Linoleic acid

  • Sodium borate (B1201080) buffer (pH 9.0)

  • Spectrophotometer capable of reading at 234 nm

Procedure:

  • Prepare a stock solution of linoleic acid in ethanol.

  • Prepare the reaction mixture in a quartz cuvette containing sodium borate buffer and the desired concentration of linoleic acid.

  • Initiate the reaction by adding a small amount of purified 15-LOX-1 enzyme.

  • Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene system in 13(S)-HpODE.

  • Calculate the initial reaction velocity from the linear portion of the absorbance curve using the molar extinction coefficient of 13(S)-HpODE (25,000 M⁻¹cm⁻¹).

  • Perform the assay at various linoleic acid concentrations to determine kinetic parameters (Km and Vmax).

LPCAT Activity Assay

This protocol describes a method to measure the acylation of 1-palmitoyl-LPC.

Materials:

  • Cell lysates or microsomes containing LPCAT activity

  • 1-palmitoyl-sn-glycero-3-phosphocholine (1-palmitoyl-LPC)

  • 13(S)-HODE-CoA (or a suitable unsaturated acyl-CoA like oleoyl-CoA or arachidonoyl-CoA)

  • Tris-HCl buffer (pH 7.4)

  • Solvents for lipid extraction (chloroform, methanol)

  • TLC plates and developing chamber

  • Scintillation counter (if using radiolabeled substrates) or LC-MS/MS system

Procedure:

  • Prepare reaction tubes containing Tris-HCl buffer, 1-palmitoyl-LPC, and the acyl-CoA substrate.

  • Pre-incubate the tubes at 37°C for 5 minutes.

  • Initiate the reaction by adding the protein source (cell lysate or microsomes).

  • Incubate at 37°C for a defined period (e.g., 10-30 minutes).

  • Stop the reaction by adding a mixture of chloroform (B151607) and methanol (B129727) to extract the lipids.

  • Separate the product (phosphatidylcholine) from the substrate (lysophosphatidylcholine) using thin-layer chromatography (TLC).

  • Quantify the product. If a radiolabeled substrate was used, the corresponding spot on the TLC plate can be scraped and quantified by scintillation counting. Alternatively, the lipid extract can be analyzed by LC-MS/MS to quantify the specific phosphatidylcholine product.

GPX4 Activity Assay

This assay measures the reduction of a phospholipid hydroperoxide by GPX4.

Materials:

  • Purified recombinant human GPX4

  • 1-palmitoyl-2-13(S)-HpODE-sn-glycero-3-PC (substrate)

  • Glutathione (GSH)

  • Glutathione reductase

  • NADPH

  • Phosphate (B84403) buffer (pH 7.4)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing phosphate buffer, GSH, glutathione reductase, and NADPH.

  • Add the purified GPX4 enzyme and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the substrate, 1-palmitoyl-2-13(S)-HpODE-sn-glycero-3-PC.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • The rate of NADPH oxidation is proportional to the GPX4 activity. Calculate the enzyme activity using the molar extinction coefficient of NADPH (6,220 M⁻¹cm⁻¹).

Quantification of this compound in Biological Samples by LC-MS/MS

This protocol outlines a general workflow for the extraction and quantification of the target phospholipid from biological matrices like plasma or tissue homogenates.

1. Sample Preparation and Lipid Extraction:

  • To a known amount of sample (e.g., 100 µL of plasma or 100 mg of tissue homogenate), add an internal standard (e.g., a deuterated version of the analyte or a structurally similar phospholipid not present in the sample).

  • Perform a Bligh-Dyer or Folch lipid extraction using a mixture of chloroform, methanol, and water.

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/isopropanol).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 or C8 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase system typically consisting of water with a small amount of formic acid and acetonitrile/isopropanol.

  • Mass Spectrometry (MS):

    • Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transition:

      • Precursor Ion (Q1): The m/z of the protonated molecule [M+H]⁺ of this compound.

      • Product Ion (Q3): A characteristic fragment ion, typically the phosphocholine (B91661) headgroup (m/z 184.1).

    • Optimize MS parameters (e.g., collision energy, declustering potential) for the specific analyte and internal standard.

3. Data Analysis:

  • Integrate the peak areas for the analyte and the internal standard.

  • Generate a standard curve using known concentrations of a synthetic standard of this compound.

  • Calculate the concentration of the analyte in the biological sample by normalizing to the internal standard and comparing to the standard curve.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Biosynthesis_Pathway Linoleic_Acid Linoleic Acid HpODE 13(S)-HpODE Linoleic_Acid->HpODE O2 HODE 13(S)-HODE HpODE->HODE HODE_CoA 13(S)-HODE-CoA HODE->HODE_CoA PHpODE_PC 1-Palmitoyl-2-13(S)-HpODE-sn-glycero-3-PC HODE_CoA->PHpODE_PC LPC 1-Palmitoyl-LPC LPC->PHpODE_PC PHODE_PC This compound PHpODE_PC->PHODE_PC LOX15 15-LOX-1 LOX15->HpODE GPX GPX GPX->HODE AcylCoA_Synthetase Acyl-CoA Synthetase AcylCoA_Synthetase->HODE_CoA LPCAT LPCAT LPCAT->PHpODE_PC GPX4 GPX4 GPX4->PHODE_PC

Caption: Biosynthetic pathway of this compound.

LCMS_Workflow Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction (Bligh-Dyer / Folch) Sample->Extraction Add Internal Standard LC LC Separation (Reversed-Phase) Extraction->LC Reconstitute Extract MS MS/MS Detection (ESI+, MRM) LC->MS Quantification Quantification (Standard Curve) MS->Quantification

Caption: Experimental workflow for LC-MS/MS quantification.

Conclusion

The biosynthesis of this compound is a tightly regulated process that highlights the intricate interplay between lipid metabolism and cellular signaling. While the key enzymatic steps have been elucidated, further research is required to identify the specific lysophosphatidylcholine acyltransferase responsible for the incorporation of 13(S)-HODE and to fully characterize the kinetics of each step in human systems. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the role of this and other oxidized phospholipids in health and disease, ultimately paving the way for the development of novel diagnostic and therapeutic approaches.

References

A Technical Guide to the Formation of 13-HODE Phospholipids: Enzymatic and Non-Enzymatic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

13-hydroxyoctadecadienoic acid (13-HODE) is a bioactive lipid mediator derived from the oxidation of linoleic acid. When esterified to phospholipids (B1166683), 13-HODE can significantly modulate cell signaling and has been implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cancer. The formation of 13-HODE phospholipids can occur through highly specific enzymatic pathways or via non-specific, non-enzymatic free radical-mediated reactions. Understanding the distinct mechanisms governing these two routes of formation is critical for elucidating the diverse biological roles of 13-HODE and for the development of targeted therapeutic strategies. This technical guide provides an in-depth overview of the enzymatic and non-enzymatic pathways of 13-HODE phospholipid formation, detailed experimental protocols for their characterization, and a comparative analysis of their products and efficiencies.

Introduction

Linoleic acid is the most abundant polyunsaturated fatty acid in many biological membranes, making it a primary substrate for oxidative modification. The oxidation of linoleic acid gives rise to a family of oxidized lipids, among which 13-hydroxyoctadecadienoic acid (13-HODE) has garnered significant attention due to its diverse biological activities. 13-HODE can exist as a free fatty acid or be esterified within complex lipids, most notably phospholipids. The biological impact of 13-HODE is profoundly influenced by its stereochemical configuration (S or R enantiomer), which is a direct consequence of its formative pathway.

This guide will explore the two principal routes of 13-HODE phospholipid formation:

  • Enzymatic Formation: Catalyzed by specific oxidoreductases, this pathway is characterized by its high regio- and stereospecificity, typically yielding a single enantiomer of 13-HODE.

  • Non-Enzymatic Formation: Driven by free radical-mediated lipid peroxidation, this pathway is non-specific and results in a racemic mixture of 13-HODE enantiomers.

A thorough understanding of these pathways is essential for researchers in fields ranging from basic cell biology to clinical drug development, as the specific isomeric composition of 13-HODE can dictate its downstream signaling effects and its potential as a biomarker or therapeutic target.

Enzymatic Formation of 13-HODE Phospholipids

The enzymatic synthesis of 13-HODE is a tightly regulated process mediated by several classes of enzymes. These enzymes exhibit distinct substrate preferences, reaction mechanisms, and produce stereospecific products.

Lipoxygenases (LOXs)

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids.

  • 15-Lipoxygenase-1 (15-LOX-1): This is the primary enzyme responsible for the stereospecific formation of 13(S)-HODE.[1] 15-LOX-1 exhibits a high affinity for linoleic acid and catalyzes the abstraction of a hydrogen atom from the C-11 position, followed by the insertion of oxygen at C-13. This reaction yields 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HPODE), which is subsequently reduced to 13(S)-HODE by cellular peroxidases, such as glutathione (B108866) peroxidases.[1] A key feature of 15-LOX-1 is its ability to act directly on linoleic acid esterified in phospholipids, thereby generating 13(S)-HODE phospholipids in situ.[1]

  • 15-Lipoxygenase-2 (15-LOX-2): While also capable of producing 13(S)-HODE, 15-LOX-2 generally shows a lower preference for linoleic acid compared to other fatty acid substrates.

Cytochrome P450 (CYP) Enzymes

Certain members of the cytochrome P450 superfamily of monooxygenases can metabolize linoleic acid to form 13-HODE. Unlike LOX enzymes, CYP-mediated oxidation of linoleic acid typically produces a mixture of 13-HODE and 9-HODE. The reaction is not strictly stereospecific but often results in an enrichment of the R enantiomer, with reported R/S ratios of approximately 80%/20% for both 13-HODE and 9-HODE in human liver microsomes.[1]

Cyclooxygenases (COXs)

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2), the key enzymes in prostaglandin (B15479496) synthesis, can also metabolize linoleic acid to produce 13(S)-HODE. COX-2, in particular, displays a greater preference for linoleic acid and is considered the primary COX enzyme responsible for 13(S)-HODE production in cells where both isoforms are present.[1]

Non-Enzymatic Formation of 13-HODE Phospholipids

In contrast to the specificity of enzymatic reactions, non-enzymatic formation of 13-HODE occurs through a random process of free radical-mediated lipid peroxidation. This pathway is a hallmark of oxidative stress.

The process is initiated by the attack of a reactive oxygen species (ROS), such as the hydroxyl radical (•OH), on a linoleoyl-containing phospholipid. This leads to the abstraction of a hydrogen atom from the phospholipid acyl chain, generating a lipid radical. The lipid radical then reacts with molecular oxygen to form a lipid peroxyl radical. This radical can then abstract a hydrogen atom from an adjacent fatty acid, propagating a chain reaction. The resulting lipid hydroperoxides, including 13-HPODE, are unstable and can be reduced to the corresponding hydroxides, such as 13-HODE.

A defining characteristic of non-enzymatic formation is the lack of stereospecificity, resulting in the production of an approximately equal, or racemic, mixture of 13(S)-HODE and 13(R)-HODE.[1]

Comparative Analysis

The distinct origins of 13-HODE phospholipids have profound implications for their biological function. The following table summarizes the key differences between the enzymatic and non-enzymatic formation pathways.

FeatureEnzymatic FormationNon-Enzymatic Formation
Catalyst Lipoxygenases (e.g., 15-LOX-1), Cytochrome P450s, CyclooxygenasesReactive Oxygen Species (Free Radicals)
Specificity High regio- and stereospecificityNon-specific
Primary Product Predominantly 13(S)-HODE (by 15-LOX-1 and COX) or an R-enantiomer enriched mixture (by CYPs)Racemic mixture of 13(S)-HODE and 13(R)-HODE
Regulation Tightly regulated by enzyme expression and activityDependent on the levels of oxidative stress
Biological Context Physiological signaling, controlled inflammationPathological conditions, oxidative damage

Signaling Pathways

The stereochemistry of 13-HODE is a critical determinant of its engagement with downstream signaling pathways. 13(S)-HODE, the primary product of 15-LOX-1, is a known agonist for the peroxisome proliferator-activated receptor gamma (PPARγ).[1] Activation of PPARγ by 13(S)-HODE leads to the transcriptional regulation of genes involved in lipid metabolism and inflammation.[1]

13-S-HODE Signaling Pathway cluster_formation Formation cluster_signaling Signaling Linoleic_Acid_PL Linoleic Acid Phospholipid 15_LOX_1 15-LOX-1 Linoleic_Acid_PL->15_LOX_1 13_S_HPODE_PL 13(S)-HPODE Phospholipid 15_LOX_1->13_S_HPODE_PL GPx GPx 13_S_HPODE_PL->GPx 13_S_HODE_PL 13(S)-HODE Phospholipid GPx->13_S_HODE_PL PPARg PPARγ 13_S_HODE_PL->PPARg Activation RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (PPAR Response Element) RXR->PPRE Binding Target_Genes Target Gene Transcription (e.g., CD36, FABP4) PPRE->Target_Genes Regulation

13(S)-HODE formation and PPARγ signaling pathway.

Experimental Protocols

Distinguishing between enzymatic and non-enzymatic sources of 13-HODE phospholipids requires a combination of analytical techniques.

Lipid Extraction and Analysis of 13-HODE Phospholipids by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of 13-HODE phospholipids from biological samples.

Experimental Workflow for 13-HODE Phospholipid Analysis Sample Biological Sample (Cells or Tissue) Homogenization Homogenization Sample->Homogenization Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->Lipid_Extraction SPE Solid Phase Extraction (Optional) Lipid_Extraction->SPE LC_MS_MS LC-MS/MS Analysis (Reverse Phase C18) SPE->LC_MS_MS Data_Analysis Data Analysis (Quantification and Stereoisomer Ratio) LC_MS_MS->Data_Analysis

General workflow for 13-HODE phospholipid analysis.

Protocol: LC-MS/MS Analysis

  • Sample Preparation: Homogenize cell pellets or tissues in a suitable buffer.

  • Lipid Extraction: Perform a biphasic lipid extraction using the Bligh and Dyer method (chloroform/methanol/water).

  • Solid Phase Extraction (Optional): For complex matrices, use a solid phase extraction (SPE) column to enrich for the phospholipid fraction.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and methanol/acetonitrile containing a suitable modifier (e.g., formic acid or ammonium (B1175870) acetate).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

      • MRM Transitions for 13-HODE: Monitor the transition from the precursor ion (m/z 295.2) to specific product ions (e.g., m/z 195.1 for 13-HODE and m/z 171.1 for 9-HODE).

      • Phospholipid Analysis: For intact 13-HODE phospholipids, the precursor ion will correspond to the specific phospholipid class (e.g., PC, PE), and a key fragment ion will be m/z 295.2 (the 13-HODE fragment).

  • Data Analysis: Quantify the peak areas corresponding to 13-HODE and its stereoisomers (if separated by a chiral column) against a standard curve. The ratio of 13(S)-HODE to 13(R)-HODE can indicate the relative contributions of enzymatic and non-enzymatic pathways.

15-Lipoxygenase Activity Assay

This assay measures the activity of 15-LOX-1 by monitoring the formation of its product, 13-HPODE, which has a characteristic UV absorbance.

Materials:

  • Spectrophotometer capable of reading at 234 nm

  • Borate (B1201080) buffer (0.1 M, pH 9.0)

  • Linoleic acid substrate solution (in ethanol)

  • 15-Lipoxygenase enzyme preparation

  • Inhibitor solution (optional)

Procedure:

  • Prepare the reaction mixture in a quartz cuvette by adding borate buffer and the enzyme preparation.

  • Initiate the reaction by adding the linoleic acid substrate.

  • Immediately monitor the increase in absorbance at 234 nm over time. The rate of increase is proportional to the enzyme activity.

  • For inhibitor studies, pre-incubate the enzyme with the inhibitor before adding the substrate.

Non-Enzymatic Lipid Peroxidation Assay (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation by detecting malondialdehyde (MDA), a byproduct of lipid hydroperoxide decomposition.

Materials:

  • Trichloroacetic acid (TCA) solution

  • Thiobarbituric acid (TBA) solution

  • Butylated hydroxytoluene (BHT)

  • Spectrophotometer or fluorometer

Procedure:

  • Homogenize the sample in the presence of BHT to prevent further oxidation.

  • Precipitate proteins with TCA.

  • Centrifuge and collect the supernatant.

  • Add TBA solution to the supernatant and heat at 95°C for 60 minutes to form the MDA-TBA adduct.

  • Cool the samples and measure the absorbance at 532 nm.

  • Quantify the MDA concentration using a standard curve prepared with an MDA standard.

Conclusion

The formation of 13-HODE phospholipids is a critical process with divergent outcomes depending on the pathway of origin. Enzymatic routes, primarily driven by 15-LOX-1, produce stereospecific 13(S)-HODE that acts as a signaling molecule, notably through the activation of PPARγ. In contrast, non-enzymatic formation, a consequence of oxidative stress, results in a racemic mixture of 13-HODE enantiomers, which may have different or even opposing biological effects. For researchers and drug development professionals, the ability to distinguish between these pathways is paramount. The experimental protocols and comparative data presented in this guide provide a framework for investigating the nuanced roles of 13-HODE phospholipids in health and disease, paving the way for the development of more specific and effective therapeutic interventions.

References

The Biological Activity of 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC (13-HODE-PC) is an oxidized phospholipid (OxPL) that has garnered significant interest within the scientific community. As a component of oxidized low-density lipoprotein (oxLDL), it is implicated in a variety of pathophysiological processes, including atherosclerosis, inflammation, and cellular stress responses. This technical guide provides a comprehensive overview of the current understanding of the biological activity of 13-HODE-PC, with a focus on its interactions with cellular receptors, its role in signaling pathways, and its metabolic fate. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this bioactive lipid.

Introduction

Oxidized phospholipids (B1166683) are generated through the enzymatic or non-enzymatic oxidation of phospholipids, leading to a diverse array of bioactive molecules.[1][2] These lipids play crucial roles in numerous physiological and pathological conditions, acting as signaling molecules that can modulate inflammation, apoptosis, and gene expression.[3][4] 13-HODE-PC is a specific OxPL containing palmitic acid at the sn-1 position and the linoleic acid metabolite 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) at the sn-2 position of the glycerol (B35011) backbone. The presence of the 13(S)-HODE moiety is central to its biological activity, which is explored in detail in this guide.

Physicochemical Properties

The structural characteristics of this compound are summarized in the table below.

PropertyValue
Chemical Formula C42H80NO9P
Molecular Weight 774.1 g/mol [5]
IUPAC Name [(2R)-3-hexadecanoyloxy-2-[(9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate[5]
CAS Number 161923-56-4[5]

Biological Activity and Cellular Interactions

The biological effects of 13-HODE-PC are largely attributed to the 13(S)-HODE residue. However, the phospholipid backbone significantly influences its interactions and signaling.

Interaction with Scavenger Receptor CD36

13-HODE-PC is recognized by the scavenger receptor CD36, a key player in the uptake of oxidized lipoproteins by macrophages, which contributes to foam cell formation in atherosclerosis.[6][7]

Quantitative Data:

AssayCell LineLigandIC50 (µM)Reference
Competitive Binding AssayCD36-transfected 293 cells125I-NO2-LDL (5 µg/ml)> 200[8]

This high IC50 value suggests a relatively weak, direct competitive interaction with the binding of nitrated LDL to CD36. It is important to note that oxidized phospholipids can be present in both the lipid and protein moieties of oxLDL, and both can serve as ligands for CD36.[9][10]

Peroxisome Proliferator-Activated Receptors (PPARs)

The free form of 13(S)-HODE is a known agonist of Peroxisome Proliferator-Activated Receptors, particularly PPARγ.[7][11] Activation of PPARγ by 13(S)-HODE in macrophages can lead to the increased expression of CD36.[11] While direct studies on 13-HODE-PC are limited, it is plausible that its hydrolysis could release 13(S)-HODE, which can then act on PPARs.

Other Potential Receptors

While the free 13(S)-HODE is a weak ligand for the G protein-coupled receptor GPR132, esterified HODEs, such as in 13-HODE-PC, do not appear to activate this receptor.[7] This highlights the critical role of the phospholipid structure in determining receptor specificity.

Signaling Pathways

The signaling pathways activated by 13-HODE-PC are complex and can be inferred from studies on related oxidized phospholipids and free 13(S)-HODE.

Pro-inflammatory Signaling

Oxidized phospholipids, as components of oxLDL, are generally considered pro-inflammatory and contribute to the pathogenesis of atherosclerosis.[4] Their interaction with scavenger receptors like CD36 on macrophages can trigger downstream signaling cascades that lead to the production of inflammatory cytokines and the promotion of a pro-atherogenic environment.

pro_inflammatory_signaling 13-HODE-PC 13-HODE-PC CD36 CD36 13-HODE-PC->CD36 Binds Macrophage Macrophage CD36->Macrophage Activates Pro-inflammatory Cytokines Pro-inflammatory Cytokines Macrophage->Pro-inflammatory Cytokines Releases Foam Cell Formation Foam Cell Formation Macrophage->Foam Cell Formation Induces

Pro-inflammatory signaling cascade initiated by 13-HODE-PC.
PPARγ-Mediated Signaling

Should 13-HODE-PC be metabolized to release free 13(S)-HODE, it could activate PPARγ signaling pathways.

ppar_signaling 13-HODE-PC 13-HODE-PC Lp_PLA2 Lp-PLA2 13-HODE-PC->Lp_PLA2 Hydrolysis 13(S)-HODE 13(S)-HODE Lp_PLA2->13(S)-HODE Releases PPARg PPARγ 13(S)-HODE->PPARg Activates PPRE PPRE PPARg->PPRE Binds with RXR RXR RXR Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates metabolism_workflow cluster_0 Cellular Uptake and Initial Metabolism cluster_1 Peroxisomal β-Oxidation of 13(S)-HODE 13-HODE-PC 13-HODE-PC Lp_PLA2 Lp-PLA2 13-HODE-PC->Lp_PLA2 Hydrolysis 13(S)-HODE 13(S)-HODE Lp_PLA2->13(S)-HODE Lyso-PC Lyso-PC Lp_PLA2->Lyso-PC Peroxisome Peroxisome 13(S)-HODE->Peroxisome Enters Chain_Shortened Chain-Shortened Metabolites Peroxisome->Chain_Shortened Produces Inactivation Inactivation and Removal Chain_Shortened->Inactivation cd36_binding_assay start Start culture Culture CD36-transfected HEK293 cells start->culture wash1 Wash cells culture->wash1 add_ligands Add 125I-NO2-LDL and varying concentrations of 13-HODE-PC wash1->add_ligands incubate Incubate at 4°C add_ligands->incubate wash2 Wash to remove unbound ligand incubate->wash2 lyse Lyse cells and measure radioactivity wash2->lyse analyze Calculate IC50 lyse->analyze end End analyze->end

References

The Pivotal Role of the 13(S)-HODE Moiety in Oxidized Phospholipid Function: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized phospholipids (B1166683) (OxPLs) are a diverse class of molecules generated from the oxidation of polyunsaturated fatty acids esterified to phospholipid backbones. These lipids are no longer considered mere byproducts of oxidative stress but are now recognized as potent signaling molecules implicated in a myriad of physiological and pathological processes, including inflammation, atherosclerosis, and cancer.[1][2] A key component of many bioactive OxPLs is the 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE) moiety, derived from the oxidation of linoleic acid. This technical guide provides an in-depth exploration of the function of the 13(S)-HODE moiety within oxidized phospholipids, detailing its formation, metabolism, signaling pathways, and the experimental methodologies used for its investigation.

Formation and Metabolism of 13(S)-HODE-Containing Phospholipids

The 13(S)-HODE moiety is primarily generated through two distinct pathways: enzymatic oxidation and non-enzymatic free radical-induced peroxidation.

Enzymatic Formation: The principal enzyme responsible for the stereospecific synthesis of 13(S)-HODE is 15-lipoxygenase-1 (15-LOX-1).[3] This enzyme catalyzes the insertion of molecular oxygen into linoleic acid, which is often already esterified within a phospholipid, to form a 13(S)-hydroperoxyoctadecadienoic acid (13(S)-HpODE) intermediate.[4] This unstable hydroperoxide is then rapidly reduced by cellular peroxidases, such as glutathione (B108866) peroxidases, to the more stable 13(S)-HODE-containing phospholipid.

Non-Enzymatic Formation: Under conditions of oxidative stress, reactive oxygen species (ROS) can directly attack linoleoyl-containing phospholipids, leading to the non-specific formation of various hydroperoxides, including precursors to both 13(S)-HODE and its stereoisomer, 13(R)-HODE.[4]

Once formed, 13(S)-HODE can be rapidly incorporated into the sn-2 position of various phospholipid classes, including phosphatidylcholine (PC), phosphatidylethanolamine (B1630911) (PE), and phosphatidylinositol (PI).[4] The metabolism and inactivation of 13(S)-HODE primarily occur through peroxisomal β-oxidation, a chain-shortening process that progressively removes two-carbon units from the carboxylic acid end of the fatty acid.[5] This process leads to the formation of shorter-chain hydroxy fatty acids, effectively terminating the signaling activity of the parent molecule.

Signaling Pathways of 13(S)-HODE-Containing Oxidized Phospholipids

The 13(S)-HODE moiety, when part of an oxidized phospholipid or as a free fatty acid released by phospholipases, acts as a ligand for several key receptors, thereby initiating downstream signaling cascades.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

One of the most well-characterized targets of 13(S)-HODE is the nuclear receptor PPARγ.[3][4] As a ligand, 13(S)-HODE promotes the activation of PPARγ, which then forms a heterodimer with the retinoid X receptor (RXR). This complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. The 13(S)-HODE/PPARγ axis is particularly crucial in macrophages, where it upregulates the expression of the scavenger receptor CD36 and the fatty acid-binding protein 4 (FABP4).[3][6] This leads to increased uptake of oxidized low-density lipoprotein (oxLDL), contributing to the formation of foam cells, a hallmark of atherosclerotic plaques.[3] Furthermore, this pathway can also induce apoptosis in macrophages, a process that can influence plaque stability.[4]

Other Receptors

While PPARγ is a primary target, 13(S)-HODE has been shown to interact with other receptors, albeit with different affinities and functional consequences:

  • G Protein-Coupled Receptor 132 (GPR132): 13(S)-HODE is a weak agonist for GPR132, with its counterpart 9-HODE being a more potent ligand.[3][4] Activation of GPR132 can lead to pro-inflammatory responses.[7]

  • Transient Receptor Potential Vanilloid 1 (TRPV1): 13(S)-HODE can activate TRPV1, a non-selective cation channel involved in pain sensation and inflammation.[4][8]

Quantitative Data on 13(S)-HODE Interactions and Metabolism

The following tables summarize key quantitative data related to the function of the 13(S)-HODE moiety.

Table 1: Receptor Activation by 13(S)-HODE

ReceptorLigandCell Type/SystemAssayEC50 / Effective ConcentrationCitation(s)
PPARγ 13(S)-HODECaco-2 cellsApoptosis AssayApoptotic effect observed[9]
PPARγ 13-Oxo-ODEHuman Colonic Epithelial CellsReporter Gene AssayBinds to PPARγ[10][11]
GPR132 13-HODEG2A-overexpressing cellsCalcium Mobilization~6-fold higher concentration than 9-HODE required for activation[12]
TRPV1 13-HODERat Trigeminal Ganglion NeuronsCalcium ImagingEffects observed at 100 µM[13]
TRPV1 13-HODERat Dorsal Root Ganglion NeuronsCalcium ImagingSmall increases in [Ca2+]i at 30-100 µM[14]
TRPV1 Racemic 13-HODEHEK-293 cells expressing human TRPV1Calcium ImagingEC50 = 27.5 ± 4.2 μM[15]
TRPV2 Racemic 13-HODEHEK-293 cells expressing rat TRPV2Calcium ImagingEC50 = 43 μM[15]
TRPA1 Racemic 13-HODEHEK-293 cells expressing rat TRPA1Calcium ImagingEC50 = 13-32 μM[15]

Table 2: Enzyme Kinetics Related to 13(S)-HODE Formation

EnzymeSubstrateKmVmaxConditionsCitation(s)
Soybean Lipoxygenase-1 Linoleic Acid15 µM (approx. dissociation constant)Not specifiedpH 10, 25°C[8]
Soybean Lipoxygenase Linoleic Acid7.7 ± 0.3 x 10⁻⁶ M (Kps)Not specifiedNot specified[16]

Key Experimental Protocols

Lipid Extraction from Cultured Macrophages (THP-1)

This protocol is adapted from the Folch method for total lipid extraction.

Materials:

  • Differentiated THP-1 macrophages in culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Chloroform:Methanol (B129727) (2:1, v/v)

  • 0.9% NaCl solution

  • Nitrogen gas stream

  • Glass centrifuge tubes with Teflon-lined caps

Procedure:

  • Aspirate the culture medium and wash the adherent THP-1 macrophages twice with ice-cold PBS.

  • Scrape the cells in the presence of 1 mL of ice-cold PBS and transfer to a glass centrifuge tube.

  • Add 3.75 mL of chloroform:methanol (2:1, v/v) to the cell suspension.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the cellular debris.

  • Carefully transfer the supernatant (organic phase) to a new glass tube.

  • Add 0.75 mL of 0.9% NaCl solution to the supernatant to induce phase separation.

  • Vortex for 30 seconds and centrifuge at 1000 x g for 5 minutes.

  • Aspirate the upper aqueous phase.

  • Transfer the lower organic phase containing the lipids to a clean glass vial.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Resuspend the dried lipid film in a suitable solvent for downstream analysis (e.g., methanol or chloroform:methanol 1:1).

Analysis of 13(S)-HODE-Containing Phospholipids by LC-MS/MS

This protocol provides a general workflow for the targeted analysis of oxidized phospholipids.

Materials:

  • Lipid extract (from Protocol 1)

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)

  • C18 reversed-phase LC column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 50:50, v/v) with 0.1% formic acid

  • Internal standards (e.g., deuterated versions of the phospholipids of interest)

Procedure:

  • Sample Preparation: Spike the lipid extract with a known amount of internal standard prior to injection.

  • Chromatographic Separation:

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 60% A, 40% B).

    • Inject the sample.

    • Run a gradient to separate the different lipid classes. For example, a linear gradient from 40% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, and then return to initial conditions.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in negative or positive ion mode, depending on the phospholipid class of interest.

    • For targeted analysis, use Multiple Reaction Monitoring (MRM) mode on a triple quadrupole instrument.

      • Set the first quadrupole (Q1) to select the precursor ion mass of the specific 13(S)-HODE-containing phospholipid.

      • Set the third quadrupole (Q3) to detect a specific fragment ion generated after collision-induced dissociation in the second quadrupole (Q2). For phospholipids containing 13(S)-HODE, a characteristic fragment ion corresponding to the 13(S)-HODE fatty acid can be monitored.

    • For untargeted analysis, a high-resolution mass spectrometer (e.g., Q-TOF) can be used to acquire full scan MS and data-dependent MS/MS spectra.

  • Data Analysis:

    • Identify the peaks corresponding to the 13(S)-HODE-containing phospholipids based on their retention time and specific MRM transitions or accurate mass and fragmentation pattern.

    • Quantify the amount of each lipid species by comparing its peak area to that of the internal standard.

THP-1 Monocyte to Macrophage Differentiation

This protocol describes the differentiation of the human monocytic cell line THP-1 into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).[17]

Materials:

  • THP-1 monocytes

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) stock solution (e.g., 1 mg/mL in DMSO)

  • 6-well or 12-well tissue culture plates

Procedure:

  • Seed THP-1 monocytes at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium in the desired culture plates.

  • Add PMA to the culture medium to a final concentration of 50-100 ng/mL.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours.

  • After incubation, the differentiated macrophages will be adherent to the bottom of the plate.

  • Carefully aspirate the medium containing non-adherent cells.

  • Wash the adherent macrophages gently with warm PBS.

  • Replace with fresh, PMA-free RPMI-1640 medium.

  • The differentiated macrophages are now ready for experimental treatments (e.g., incubation with oxidized lipoproteins).

Visualizations: Signaling Pathways and Workflows

Caption: GPR132 Signaling Pathway for 13(S)-HODE.

PPARg_Signaling_Pathway cluster_nucleus Nucleus OxPL_13HODE 13(S)-HODE-PL PLA2 Phospholipase A₂ OxPL_13HODE->PLA2 Substrate Free_13HODE Free 13(S)-HODE PLA2->Free_13HODE Releases PPARg PPARγ Free_13HODE->PPARg Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription CD36_mRNA CD36 mRNA Gene_Transcription->CD36_mRNA FABP4_mRNA FABP4 mRNA Gene_Transcription->FABP4_mRNA Apoptosis Apoptosis Gene_Transcription->Apoptosis CD36_Protein CD36 Protein CD36_mRNA->CD36_Protein Translation FABP4_Protein FABP4 Protein FABP4_mRNA->FABP4_Protein Translation OxLDL_Uptake ↑ oxLDL Uptake CD36_Protein->OxLDL_Uptake Foam_Cell Foam Cell Formation OxLDL_Uptake->Foam_Cell

Caption: 13(S)-HODE activation of the PPARγ signaling pathway.

Experimental_Workflow cluster_analysis Downstream Analysis start Start diff Differentiate THP-1 Monocytes to Macrophages (PMA, 48-72h) start->diff treat Treat Macrophages with 13(S)-HODE-containing OxPLs diff->treat incubate Incubate for Defined Time Points (e.g., 6, 12, 24h) treat->incubate harvest Harvest Cells and Supernatant incubate->harvest lipids Lipid Extraction harvest->lipids rna RNA Isolation harvest->rna protein Protein Lysate Preparation harvest->protein supernatant Supernatant Analysis harvest->supernatant lcms LC-MS/MS Analysis of 13(S)-HODE-PLs and Metabolites lipids->lcms end End lcms->end qpcr qPCR for Target Genes (CD36, FABP4, etc.) rna->qpcr qpcr->end western Western Blot for PPARγ, CD36, etc. protein->western western->end elisa ELISA for Cytokines (e.g., IL-6, TNF-α) supernatant->elisa elisa->end

Caption: Experimental workflow for studying 13(S)-HODE-PL function.

References

The Dual-Faceted Role of 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC in the Regulation of Ferroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis, an iron-dependent form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides, has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases. Oxidized phospholipids (B1166683) are key players in the execution of this intricate cell death program. This technical guide delves into the core of ferroptosis regulation by a specific oxidized phospholipid, 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC (PL-13(S)-HODE-PC). Synthesizing the current understanding, this document outlines the dose-dependent, biphasic regulatory role of the 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) moiety of this molecule. At lower concentrations, it exhibits a protective effect against ferroptosis by bolstering the activity of Glutathione Peroxidase 4 (GPX4), a key enzyme in detoxifying lipid peroxides. Conversely, at higher concentrations, it exacerbates ferroptosis by modulating iron metabolism through the transferrin receptor (TFRC) and ferritin heavy chain 1 (FTH1). This guide provides a comprehensive overview of the signaling pathways, quantitative data from relevant studies, and detailed experimental protocols to facilitate further research and therapeutic development in this burgeoning field.

Introduction to Ferroptosis and Oxidized Phospholipids

Ferroptosis is a distinct form of regulated cell death initiated by the iron-catalyzed peroxidation of polyunsaturated fatty acids (PUFAs) within cellular membranes.[1] This process is morphologically and biochemically different from other cell death modalities like apoptosis and necrosis. The accumulation of lipid reactive oxygen species (ROS) leads to a loss of membrane integrity and, ultimately, cell demise.[2]

Central to the execution of ferroptosis is the role of oxidized phospholipids. These molecules, generated through enzymatic or non-enzymatic oxidation of phospholipids, can act as death signals.[3] One such molecule of interest is this compound, a phosphatidylcholine containing a palmitic acid at the sn-1 position and the oxidized linoleic acid metabolite, 13(S)-HODE, at the sn-2 position.[4][5] While direct studies on the complete phospholipid are limited, a growing body of evidence on the bioactivity of its 13(S)-HODE component provides significant insights into its potential regulatory functions in ferroptosis.

The Biphasic Regulatory Role of 13(S)-HODE in Ferroptosis

The functional impact of the 13(S)-HODE moiety of PL-13(S)-HODE-PC on ferroptosis is remarkably dose-dependent, exhibiting a biphasic nature where it can either protect against or promote this form of cell death.

Anti-Ferroptotic Activity at Low Concentrations

At low concentrations, 13(S)-HODE has been shown to alleviate ferroptosis.[6] This protective effect is primarily attributed to its ability to enhance the function of Glutathione Peroxidase 4 (GPX4).[6] GPX4 is a crucial enzyme that reduces phospholipid hydroperoxides to their corresponding non-toxic alcohols, thereby preventing the propagation of lipid peroxidation.[7] By targeting GPX4, low-dose 13(S)-HODE helps to maintain cellular redox homeostasis and mitigate ferroptotic cell death.[6]

Pro-Ferroptotic Activity at High Concentrations

In contrast, high concentrations of 13(S)-HODE have been demonstrated to induce ferroptosis.[6] This pro-death activity is mediated through the modulation of iron metabolism. Specifically, high-dose 13(S)-HODE upregulates the expression of the transferrin receptor (TFRC), which facilitates the uptake of iron into the cell, and ferritin heavy chain 1 (FTH1), a component of the iron storage protein ferritin.[6] The resulting increase in the labile iron pool enhances the Fenton reaction, which generates highly reactive hydroxyl radicals that drive lipid peroxidation and subsequent ferroptosis.[6]

Signaling Pathways

The dual regulatory function of 13(S)-HODE in ferroptosis is governed by distinct signaling pathways, as illustrated in the diagrams below. It is hypothesized that this compound acts as a carrier molecule, with its biological activity being exerted upon the enzymatic release of the 13(S)-HODE fatty acid by phospholipases such as phospholipase A2 (PLA2). Oxidized phosphatidylcholines have been shown to be substrates for PLA2.[8]

Protective_Pathway cluster_membrane Cell Membrane PL_13_HODE_PC This compound PLA2 Phospholipase A2 PL_13_HODE_PC->PLA2 Hydrolysis Low_13S_HODE Low Concentration 13(S)-HODE PLA2->Low_13S_HODE GPX4 GPX4 Activation Low_13S_HODE->GPX4 Lipid_Peroxidation Lipid Peroxidation GPX4->Lipid_Peroxidation Inhibits Ferroptosis_Inhibition Ferroptosis Inhibition Lipid_Peroxidation->Ferroptosis_Inhibition

Pro_Ferroptotic_Pathway cluster_membrane Cell Membrane PL_13_HODE_PC This compound PLA2 Phospholipase A2 PL_13_HODE_PC->PLA2 Hydrolysis High_13S_HODE High Concentration 13(S)-HODE PLA2->High_13S_HODE TFRC_FTH1 TFRC / FTH1 Upregulation High_13S_HODE->TFRC_FTH1 Iron_Metabolism Increased Labile Iron Pool TFRC_FTH1->Iron_Metabolism Lipid_Peroxidation Lipid Peroxidation Iron_Metabolism->Lipid_Peroxidation Catalyzes Ferroptosis_Induction Ferroptosis Induction Lipid_Peroxidation->Ferroptosis_Induction

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of 13(S)-HODE on ferroptosis-related markers in granulosa cells. This data provides a foundation for understanding the potential dose-dependent effects of PL-13(S)-HODE-PC.

Table 1: Effect of 13(S)-HODE on Cell Viability in the Presence of a Ferroptosis Inducer (RSL3)

Treatment GroupConcentrationCell Viability (%)
Control-100
RSL31 µM~50
RSL3 + 13(S)-HODE25 nM~75
RSL3 + 13(S)-HODE100 nM~85
RSL3 + 13(S)-HODE250 nM~95
RSL3 + 13(S)-HODE500 nM~60
RSL3 + 13(S)-HODE1 µM~40

Data adapted from a study on granulosa cells treated with the GPX4 inhibitor RSL3 to induce ferroptosis.[3][8] The cell viability demonstrates a protective effect at lower concentrations of 13(S)-HODE and a pro-ferroptotic effect at higher concentrations.

Table 2: Effect of High-Dose 13(S)-HODE on Ferroptosis-Related Gene Expression

GeneTreatment (High-Dose 13(S)-HODE)Fold Change in mRNA Expression
SLC7A111 µMDecreased
TFRC1 µMIncreased
FTH11 µMIncreased

Data adapted from a study on granulosa cells.[3] High-dose 13(S)-HODE modulates the expression of genes involved in cysteine import (SLC7A11) and iron metabolism (TFRC, FTH1) to promote ferroptosis.

Table 3: Effect of 13(S)-HODE on Lipid Peroxidation and Glutathione (GSH) Levels

Treatment GroupLipid Peroxidation (Relative Fluorescence)GSH Levels (Relative Fluorescence)
ControlLowHigh
RSL3HighLow
RSL3 + Low-Dose 13(S)-HODEDecreasedIncreased
High-Dose 13(S)-HODEIncreasedNot significantly changed

Data adapted from studies on granulosa cells.[3][8] Low-dose 13(S)-HODE counteracts RSL3-induced lipid peroxidation and restores GSH levels. High-dose 13(S)-HODE directly increases lipid peroxidation.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of this compound in ferroptosis.

Cell Culture and Treatment
  • Cell Lines: Use cell lines relevant to the research question (e.g., HT-1080 fibrosarcoma, BJeLR H-RAS V12, or specific cancer cell lines of interest).

  • Culture Conditions: Maintain cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Preparation of PL-13(S)-HODE-PC: Dissolve this compound in ethanol (B145695) to create a stock solution. Further dilute in culture medium to the desired final concentrations. A vehicle control (ethanol) should be included in all experiments.

  • Treatment: Seed cells in appropriate culture plates. After 24 hours, replace the medium with fresh medium containing the desired concentrations of PL-13(S)-HODE-PC, a ferroptosis inducer (e.g., erastin (B1684096) or RSL3), and/or a ferroptosis inhibitor (e.g., ferrostatin-1). Incubate for the desired time period (e.g., 24-48 hours).

Experimental_Workflow Start Start Cell_Seeding Seed Cells in Culture Plates Start->Cell_Seeding Incubation_24h Incubate for 24 hours Cell_Seeding->Incubation_24h Treatment Treat with PL-13(S)-HODE-PC, Inducers, and/or Inhibitors Incubation_24h->Treatment Incubation_Time Incubate for desired time Treatment->Incubation_Time Analysis Perform Downstream Assays Incubation_Time->Analysis End End Analysis->End

Cell Viability Assay
  • Method: Use a standard cell viability assay such as the Cell Counting Kit-8 (CCK-8) or MTT assay.

  • Procedure:

    • After the treatment period, add the assay reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Lipid Peroxidation Assay
  • Method: Use a fluorescent probe such as C11-BODIPY 581/591 to measure lipid peroxidation.

  • Procedure:

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with the C11-BODIPY probe (e.g., 2.5 µM) in serum-free medium for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Analyze the cells by flow cytometry or fluorescence microscopy. The ratio of green to red fluorescence indicates the level of lipid peroxidation.

Intracellular Iron Assay
  • Method: Use a fluorescent probe such as FerroOrange to detect intracellular ferrous iron (Fe2+).

  • Procedure:

    • After treatment, wash the cells with serum-free medium.

    • Incubate the cells with FerroOrange (e.g., 1 µM) in serum-free medium for 30 minutes at 37°C.

    • Wash the cells with serum-free medium.

    • Analyze the cells by fluorescence microscopy. The intensity of the orange fluorescence is proportional to the intracellular Fe2+ concentration.

Quantitative Real-Time PCR (qRT-PCR)
  • Method: To measure the mRNA expression levels of ferroptosis-related genes (e.g., GPX4, TFRC, FTH1, SLC7A11).

  • Procedure:

    • Isolate total RNA from treated cells using a suitable RNA extraction kit.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using gene-specific primers and a SYBR Green-based detection system.

    • Normalize the expression of the target genes to a housekeeping gene (e.g., β-actin).

    • Calculate the relative gene expression using the 2^-ΔΔCt method.

Conclusion and Future Directions

This compound, through its bioactive 13(S)-HODE component, presents a fascinating and complex regulatory role in ferroptosis. Its biphasic nature, acting as both a protector and a promoter of this cell death pathway in a dose-dependent manner, highlights the intricate balance of lipid signaling in cellular fate decisions. The anti-ferroptotic effects at low concentrations via GPX4 activation and the pro-ferroptotic effects at high concentrations through modulation of iron metabolism offer exciting avenues for therapeutic intervention.

Future research should focus on directly investigating the cellular uptake, metabolism, and downstream effects of the intact PL-13(S)-HODE-PC molecule to confirm that its activity is indeed mediated by the release of 13(S)-HODE. Furthermore, exploring the therapeutic potential of modulating the levels of this oxidized phospholipid or its metabolic pathways in various disease models is a promising area for drug development. The detailed protocols and data presented in this guide provide a solid foundation for researchers to further unravel the complexities of ferroptosis and develop novel therapeutic strategies targeting this critical cell death pathway.

References

The Discovery and Characterization of Oxidized Phosphatidylcholine Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of oxidized phosphatidylcholine (OxPC) species has unveiled a critical class of lipid mediators that play a pivotal role in the pathophysiology of numerous inflammatory diseases. Initially identified as byproducts of oxidative stress, OxPCs are now recognized as potent signaling molecules that can modulate a wide range of cellular responses, from inflammation and apoptosis to angiogenesis. This technical guide provides an in-depth overview of the core aspects of OxPC discovery, including their identification, quantification, and the elucidation of their complex signaling pathways.

Historical Perspective: A Timeline of Key Discoveries

The journey to understanding the significance of OxPCs has been a gradual process, built upon decades of research in lipid chemistry, cell biology, and immunology.

YearKey Discovery/MilestoneKey Researchers/ContributorsSignificance
1850 Theodore Gobley isolates "lecithine" (phosphatidylcholine) from egg yolk.[1]Theodore GobleyFoundational discovery of the parent molecule for OxPCs.
1862 Adolph Strecker characterizes the chemical nature of choline (B1196258), a key component of lecithin.[1]Adolph StreckerFurther chemical characterization of phosphatidylcholine.
1930s Charles Best demonstrates that choline is an essential nutrient that prevents fatty liver.[1]Charles BestHighlights the physiological importance of choline and its derivatives.
1954 Eugene Kennedy elucidates the CDP-choline pathway for phosphatidylcholine synthesis.[1]Eugene KennedyDefines the major pathway for the biosynthesis of the precursor to OxPCs.
1960 The phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway for phosphatidylcholine synthesis is identified.[1]Jon Bremer and David GreenbergDescribes an alternative biosynthetic route for phosphatidylcholine.
Late 20th Century Growing evidence links lipid peroxidation to cellular damage and disease.Multiple ResearchersSets the stage for investigating the biological activities of oxidized lipids.
Early 2000s Specific OxPC species are identified and shown to accumulate in atherosclerotic lesions and other inflammatory sites.Multiple ResearchersEstablishes a direct link between OxPCs and inflammatory diseases.
Mid-2000s to Present Elucidation of specific signaling pathways activated by OxPCs, involving receptors like CD36, TLRs, and the NLRP3 inflammasome.Multiple ResearchersReveals the molecular mechanisms by which OxPCs exert their pro-inflammatory effects.

Quantitative Analysis of Oxidized Phosphatidylcholine Species

The accurate quantification of OxPC species in biological samples is crucial for understanding their role in disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity.

Identified Oxidized Phosphatidylcholine Species by Mass Spectrometry

The following table summarizes some of the commonly identified OxPC species in biological samples, along with their corresponding mass-to-charge ratios (m/z).

Oxidized Phosphatidylcholine SpeciesParent Phosphatidylcholinem/z of [M+H]+Biological Context
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC)PAPC (16:0/20:4)594.3Atherosclerosis, Inflammation[2][3]
1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholine (PGPC)PAPC (16:0/20:4)610.3Atherosclerosis
1-palmitoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine (PONPC)POPC (16:0/18:2)594.4Myocardial Infarction
1-stearoyl-2-(9-oxo-nonanoyl)-sn-glycero-3-phosphocholine (SONPC)SOPC (18:0/18:2)622.4Oxidized LDL
Hydroperoxy-octadecadienoyl-PC (HPODE-PC)PLPC (16:0/18:2)790.6Oxidative Stress[4]
Hydroxy-octadecadienoyl-PC (HODE-PC)PLPC (16:0/18:2)774.6Oxidative Stress[4]
Epoxyhydroxy-octadecenoyl-PCPLPC (16:0/18:2)790.6Oxidized LDL[4]
Trihydroxy-octadecenoyl-PCPLPC (16:0/18:2)808.6Oxidized LDL[4]

Experimental Protocols

Lipid Extraction from Biological Samples

A robust lipid extraction method is the first critical step for accurate OxPC analysis. The Bligh and Dyer method is a widely used protocol.

Materials:

Procedure:

  • To a glass tube, add 1 volume of the biological sample.

  • Add 3.75 volumes of a 1:2 (v/v) mixture of chloroform:methanol.

  • Vortex the mixture thoroughly for 1 minute to ensure a single-phase solution.

  • Add 1.25 volumes of chloroform and vortex for 30 seconds.

  • Add 1.25 volumes of deionized water and vortex for 30 seconds.

  • Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases.

  • The lower organic phase, containing the lipids, is carefully collected using a glass pipette.

  • The solvent is evaporated under a stream of nitrogen gas.

  • The dried lipid extract is reconstituted in an appropriate solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile/isopropanol).

Analysis of Oxidized Phosphatidylcholines by LC-MS/MS

Instrumentation:

  • High-performance liquid chromatograph (HPLC) or Ultra-high performance liquid chromatograph (UHPLC)

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

Chromatography Conditions (Example):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Acetonitrile/water (60:40) with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/isopropanol (10:90) with 10 mM ammonium formate

  • Gradient: A linear gradient from 68% A to 100% B over 15 minutes.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry Conditions (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Collision Gas: Argon

  • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

MRM Transitions for Selected OxPCs:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
POVPC594.4184.1
PGPC610.4184.1
PONPC594.4184.1
SONPC622.5184.1

Signaling Pathways of Oxidized Phosphatidylcholines

OxPCs exert their biological effects by interacting with various cell surface and intracellular receptors, triggering complex signaling cascades.

CD36 and TLR4/6 Signaling Pathway

Oxidized LDL (oxLDL), which is enriched in OxPCs, is a key ligand for the scavenger receptor CD36. The binding of oxLDL to CD36 can lead to the activation of Toll-like receptor 4 (TLR4) and TLR6, initiating a pro-inflammatory signaling cascade.[5][6][7][8]

CD36_TLR4_Signaling cluster_TLR TLR Heterodimer OxLDL Oxidized LDL (OxPC-rich) CD36 CD36 OxLDL->CD36 binds TLR4 TLR4 CD36->TLR4 activates TLR6 TLR6 CD36->TLR6 activates TRIF TRIF TLR4->TRIF MyD88 MyD88 TLR6->MyD88 NFkB NF-κB TRIF->NFkB MyD88->NFkB Inflammatory_Genes Pro-inflammatory Gene Expression NFkB->Inflammatory_Genes induces

Caption: OxLDL-mediated activation of the CD36-TLR4/6 signaling pathway.

NLRP3 Inflammasome Activation

Certain OxPC species, such as POVPC, can act as danger-associated molecular patterns (DAMPs) that trigger the activation of the NLRP3 inflammasome.[2][3][9] This multi-protein complex is a key component of the innate immune system and its activation leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

NLRP3_Inflammasome_Activation cluster_inflammasome NLRP3 Inflammasome Assembly OxPC Oxidized Phosphatidylcholine (e.g., POVPC) Mitochondria Mitochondrial Dysfunction OxPC->Mitochondria induces ROS ROS Production Mitochondria->ROS NLRP3 NLRP3 ROS->NLRP3 activates ASC ASC NLRP3->ASC recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 recruits Casp1 Active Caspase-1 ProCasp1->Casp1 cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b cleaves IL1b Mature IL-1β (Secretion) ProIL1b->IL1b

Caption: Activation of the NLRP3 inflammasome by oxidized phosphatidylcholines.

Conclusion

The discovery of oxidized phosphatidylcholines has profoundly impacted our understanding of the molecular basis of inflammatory diseases. The methodologies outlined in this guide provide a framework for the accurate identification and quantification of these bioactive lipids, while the elucidation of their signaling pathways offers novel targets for therapeutic intervention. Continued research in this field holds the promise of developing innovative diagnostic and therapeutic strategies for a wide range of debilitating conditions driven by oxidative stress and inflammation.

References

The Chemical Synthesis of 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-phosphocholine (P-HODE-PC), a biologically significant oxidized phospholipid. This document details the synthetic strategy, experimental protocols, and the relevant signaling pathways in which this molecule participates.

Introduction

1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC is an oxidized phospholipid (OxPL) containing the saturated fatty acid, palmitic acid, at the sn-1 position and the oxidized linoleic acid metabolite, 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), at the sn-2 position of the glycerol (B35011) backbone. OxPLs are increasingly recognized for their roles in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and cell signaling. The targeted chemical synthesis of specific OxPLs like P-HODE-PC is crucial for elucidating their precise biological functions and for developing potential therapeutic interventions.

Synthetic Strategy Overview

The synthesis of P-HODE-PC is a multi-step process that can be broadly divided into three key stages:

  • Preparation of the Lysophospholipid Precursor: Synthesis or acquisition of 1-palmitoyl-sn-glycero-3-phosphocholine (B122882) (1-palmitoyl-lyso-PC).

  • Activation and Esterification of 13(S)-HODE: Activation of the carboxylic acid group of 13(S)-HODE to facilitate its esterification to the free hydroxyl group at the sn-2 position of the lysophospholipid.

  • Purification and Characterization: Isolation and purification of the final product from the reaction mixture and confirmation of its structure and purity.

The following sections provide detailed experimental protocols for each of these stages, compiled from established methodologies for phospholipid synthesis.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurity
sn-Glycero-3-phosphocholine (GPC)Sigma-Aldrich≥98%
Palmitic Anhydride (B1165640)TCI Chemicals>95%
13(S)-Hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE)Cayman Chemical≥98%
Dicyclohexylcarbodiimide (B1669883) (DCC)Sigma-Aldrich99%
4-(Dimethylamino)pyridine (DMAP)Sigma-Aldrich≥99%
Dichloromethane (B109758) (DCM), anhydrousSigma-Aldrich≥99.8%
Acetonitrile (ACN), HPLC gradeFisher Scientific≥99.9%
Methanol (B129727) (MeOH), HPLC gradeFisher Scientific≥99.9%
Isopropanol (IPA), HPLC gradeFisher Scientific≥99.9%
Triethylamine (TEA)Sigma-Aldrich≥99.5%
Step 1: Synthesis of 1-Palmitoyl-sn-glycero-3-phosphocholine

This protocol describes the acylation of sn-glycero-3-phosphocholine with palmitic anhydride.

Procedure:

  • In a round-bottom flask, dissolve sn-glycero-3-phosphocholine (1.0 eq) in anhydrous dimethylformamide (DMF).

  • Add palmitic anhydride (1.2 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) to the solution.

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 24-48 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of chloroform (B151607):methanol:water (65:25:4, v/v/v).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient elution of chloroform and methanol to yield 1-palmitoyl-sn-glycero-3-phosphocholine as a white solid.

ParameterValue
Yield 70-85%
Purity >98% (by NMR)
Storage -20°C
Step 2: Esterification of 1-Palmitoyl-sn-glycero-3-phosphocholine with 13(S)-HODE

This step involves the coupling of 13(S)-HODE to the sn-2 position of the lysophospholipid precursor using a carbodiimide-mediated esterification (Steglich esterification).[1][2]

Procedure:

  • Dissolve 1-palmitoyl-sn-glycero-3-phosphocholine (1.0 eq) and 13(S)-HODE (1.5 eq) in anhydrous dichloromethane (DCM) in a flame-dried, round-bottom flask under an inert atmosphere.

  • Add 4-(Dimethylamino)pyridine (DMAP, 0.2 eq) to the solution and stir until all components are dissolved.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC, 1.5 eq) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress by TLC (chloroform:methanol:water, 65:25:4, v/v/v).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

  • Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

ParameterValue
Yield 50-70%
Side Product N-acylurea (minimized by DMAP)[1]
Step 3: Purification by High-Performance Liquid Chromatography (HPLC)

The crude product is purified by reversed-phase HPLC to obtain high-purity this compound.

HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size)

  • Mobile Phase A: Acetonitrile/Water (60:40) with 0.1% formic acid

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 0.1% formic acid

  • Gradient: A linear gradient from 100% A to 100% B over 40 minutes.

  • Flow Rate: 4 mL/min

  • Detection: UV at 234 nm (for the conjugated diene system in 13(S)-HODE) and Evaporative Light Scattering Detector (ELSD).

Procedure:

  • Dissolve the crude product in a minimal amount of the initial mobile phase.

  • Inject the sample onto the HPLC column.

  • Collect fractions corresponding to the major peak detected at 234 nm.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Characterize the final product by mass spectrometry and NMR spectroscopy to confirm its identity and purity.

ParameterValue
Purity >99% (by HPLC)
Storage -80°C in ethanol

Visualization of Workflows and Pathways

Experimental Workflow

The overall synthetic and purification workflow is depicted below.

G cluster_synthesis Synthesis cluster_purification Purification Start Start Step1 Step 1: Acylation of GPC with Palmitic Anhydride Start->Step1 GPC Step2 Step 2: Esterification with 13(S)-HODE (DCC/DMAP) Step1->Step2 1-Palmitoyl-lyso-PC Crude_Product Crude P-HODE-PC Step2->Crude_Product HPLC Reversed-Phase HPLC Crude_Product->HPLC Pure_Product Pure P-HODE-PC HPLC->Pure_Product End End Pure_Product->End

Caption: Synthetic and purification workflow for P-HODE-PC.

Signaling Pathways

This compound, as a component of oxidized LDL (oxLDL), can initiate intracellular signaling through the scavenger receptor CD36 and the nuclear receptor PPARγ.

Activation of CD36 by oxidized phospholipids (B1166683) leads to a pro-inflammatory response and foam cell formation in macrophages.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P-HODE-PC P-HODE-PC (in oxLDL) CD36 CD36 P-HODE-PC->CD36 Binds Src_Kinases Src Family Kinases (Fyn, Lyn) CD36->Src_Kinases Foam_Cell Foam Cell Formation CD36->Foam_Cell Internalization Vav Vav GEFs Src_Kinases->Vav ROS ROS Production Src_Kinases->ROS MAPK MAP Kinases (JNK, p38) Vav->MAPK Inflammation Pro-inflammatory Response MAPK->Inflammation

Caption: CD36 signaling cascade initiated by P-HODE-PC.

This compound can act as a ligand for PPARγ, leading to the transcriptional regulation of target genes involved in lipid metabolism and inflammation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P-HODE-PC P-HODE-PC PPARg PPARγ P-HODE-PC->PPARg Activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Transcription Gene Transcription PPRE->Transcription Target_Genes Target Genes: - CD36 - ABCG1 - Anti-inflammatory genes Transcription->Target_Genes

Caption: PPARγ-mediated transcriptional regulation by P-HODE-PC.

Quantitative Data Summary

ParameterValue/RangeReference/Notes
Molecular Weight of P-HODE-PC 774.08 g/mol Calculated
Yield of 1-Palmitoyl-lyso-PC 70-85%Based on similar reported syntheses.
Yield of P-HODE-PC (Esterification) 50-70%Dependent on reaction conditions and purity of starting materials.
Overall Synthetic Yield 35-60%Estimated based on individual step yields.
Purity (Post-HPLC) >99%Achievable with optimized HPLC conditions.
Binding Affinity to CD36 (IC50) >200 µM (for competing with ¹²⁵I-NO₂-LDL binding)[3] This value suggests moderate to low affinity in this specific competitive assay.
Effective Concentration for PPARγ Activation Potent agonist activity reported for similar oxidized fatty acids.[4] Specific EC50 for P-HODE-PC is not readily available.

Conclusion

The chemical synthesis of this compound, while requiring multiple steps, is achievable through established methods of phospholipid chemistry. The protocols outlined in this guide provide a robust framework for its preparation in high purity. The availability of synthetically produced P-HODE-PC is essential for advancing our understanding of its role in CD36 and PPARγ signaling pathways, which are implicated in various inflammatory and metabolic diseases. Further research utilizing this and other well-defined oxidized phospholipids will be critical for the development of novel therapeutics targeting these pathways.

References

An In-depth Technical Guide to 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Synonyms

1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC is an oxidized phospholipid (OxPL) of significant interest in the study of inflammatory diseases, atherosclerosis, and cellular signaling. This molecule is comprised of a glycerol (B35011) backbone with a palmitic acid residue at the sn-1 position, the oxidized linoleic acid derivative 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) at the sn-2 position, and a phosphocholine (B91661) head group at the sn-3 position. Its presence in biological systems is often associated with conditions of oxidative stress.

This guide provides a comprehensive overview of the technical details related to this compound, including its nomenclature, biological activity, and relevant experimental protocols.

A list of synonyms and identifiers for this compound is provided in the table below for clarity and cross-referencing in scientific literature.

Type Identifier
Systematic Name 1-Hexadecanoyl-2-[13(S)-hydroxy-9Z,11E-octadecadienoyl]-sn-glycero-3-phosphocholine[1]
Common Synonyms 13(S)-HODE-PC, PC(16:0/13(S)-HODE)
1-Palmitoyl-2-(13-hydroxy-cis-9,trans-11-octadecadienoyl)-L-3-phosphatidylcholine[1]
13(S)-Hydroxyoctadecadienoic Acid-PLPC[1]
CAS Number 161923-56-4[1]
PubChem CID 172677345[2]

Biological Activity and Signaling Pathways

The biological activity of this compound is largely attributed to its oxidized fatty acyl chain, 13(S)-HODE. This molecule is involved in a variety of cellular processes, primarily through its interaction with cell surface and nuclear receptors.

Interaction with Scavenger Receptor CD36

This compound is recognized by the scavenger receptor CD36, a transmembrane protein expressed on various cell types including macrophages, platelets, and endothelial cells. This interaction is implicated in the pathogenesis of atherosclerosis, as CD36 mediates the uptake of oxidized low-density lipoproteins (oxLDL), leading to foam cell formation.

Quantitative Data on CD36 Interaction

Parameter Value Experimental System
IC50> 200 µMCompetition for the binding of 125I-NO2-LDL (5 µg/mL) to CD36-transfected 293 cells[3]
Putative Signaling through Peroxisome Proliferator-Activated Receptors (PPARs)

The 13(S)-HODE moiety of the molecule is a known agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ.[4][5] Activation of PPARγ by 13(S)-HODE in macrophages leads to the upregulation of genes involved in lipid metabolism and inflammation, including CD36 itself, thereby creating a potential positive feedback loop in the context of atherosclerosis.[4] This suggests that this compound, upon potential enzymatic release of its 13(S)-HODE component or by direct interaction, can modulate gene expression through PPAR-mediated pathways.

Below is a diagram illustrating the proposed signaling pathway for this compound, highlighting its interaction with CD36 and the subsequent potential activation of PPARγ signaling by its 13(S)-HODE component.

PAPC_HODE_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAPC_HODE 1-Palmitoyl-2-13(S)-HODE -sn-glycero-3-PC CD36 CD36 Receptor PAPC_HODE->CD36 Binding PLA2 Phospholipase A2 (putative) PAPC_HODE->PLA2 Hydrolysis CD36->PLA2 Uptake & Processing 13S_HODE 13(S)-HODE PLA2->13S_HODE Release PPARg_RXR PPARγ-RXR Heterodimer 13S_HODE->PPARg_RXR Activation PPRE PPRE PPARg_RXR->PPRE Binding Gene_Expression Target Gene Expression (e.g., CD36) PPRE->Gene_Expression Transcription

Proposed signaling pathway for this compound.

Role in Enzyme Assays: Glutathione Peroxidase 4 (GPX4)

This compound is the reduced product of its corresponding hydroperoxide, 1-palmitoyl-2-13(S)-HpODE-sn-glycero-3-PC. This hydroperoxy phospholipid serves as a specific substrate for Glutathione Peroxidase 4 (GPX4), an enzyme crucial for protecting cell membranes from lipid peroxidation. Therefore, this compound is used to detect the activity of GPX4.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Glutathione Peroxidase 4 (GPX4) Activity Assay

This protocol is adapted from the principle of using a specific hydroperoxy phospholipid substrate for GPX4.

Objective: To measure the activity of GPX4 in a biological sample.

Materials:

  • 1-Palmitoyl-2-13(S)-HpODE-sn-glycero-3-PC (Substrate)

  • Biological sample (e.g., cell lysate, purified enzyme)

  • Glutathione (GSH)

  • Glutathione Reductase (GR)

  • NADPH

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.6, containing EDTA)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Assay Buffer, GSH, GR, and NADPH.

  • Add the biological sample to the reaction mixture and incubate to allow for the reduction of any endogenous hydroperoxides.

  • Initiate the specific reaction by adding 1-Palmitoyl-2-13(S)-HpODE-sn-glycero-3-PC.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Calculate GPX4 activity based on the rate of NADPH oxidation, using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).

The workflow for this assay is depicted in the following diagram:

GPX4_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Mix Prepare Reaction Mix (Buffer, GSH, GR, NADPH) Sample_Add Add Biological Sample Reagent_Mix->Sample_Add Incubate Pre-incubate Sample_Add->Incubate Add_Substrate Add 1-Palmitoyl-2-13(S)-HpODE -sn-glycero-3-PC Incubate->Add_Substrate Measure_Abs Monitor Absorbance at 340 nm Add_Substrate->Measure_Abs Calculate_Activity Calculate GPX4 Activity Measure_Abs->Calculate_Activity

Workflow for the GPX4 activity assay.
CD36 Competitive Binding Assay

This protocol describes a competitive binding assay to assess the interaction of this compound with the CD36 receptor.

Objective: To determine the binding affinity of this compound to CD36.

Materials:

  • CD36-expressing cells (e.g., CD36-transfected 293 cells)

  • 125I-labeled nitrated LDL (125I-NO2-LDL)

  • Unlabeled this compound (competitor)

  • Cell culture medium

  • Binding buffer

  • Gamma counter

Procedure:

  • Culture CD36-expressing cells to confluence in appropriate well plates.

  • Wash the cells with binding buffer.

  • Add a constant concentration of 125I-NO2-LDL to each well.

  • Add varying concentrations of unlabeled this compound to the wells.

  • Incubate at 4°C for a sufficient time to reach binding equilibrium.

  • Wash the cells extensively with cold binding buffer to remove unbound radioligand.

  • Lyse the cells and measure the cell-associated radioactivity using a gamma counter.

  • Plot the percentage of specific binding of 125I-NO2-LDL as a function of the competitor concentration to determine the IC50 value.

Quantification by LC-MS/MS

This protocol outlines a general approach for the quantification of this compound in biological samples.

Objective: To quantify the concentration of this compound in a complex biological matrix.

Materials:

  • Biological sample (e.g., plasma, cell culture supernatant)

  • Internal standard (e.g., a deuterated analog of the analyte)

  • Organic solvents for liquid-liquid or solid-phase extraction

  • LC-MS/MS system equipped with a suitable column (e.g., C18)

Procedure:

  • Sample Preparation: Spike the biological sample with the internal standard. Perform lipid extraction using a suitable method (e.g., Folch or Bligh-Dyer extraction).

  • Chromatographic Separation: Reconstitute the dried lipid extract in an appropriate solvent and inject it into the LC system. Separate the lipids using a gradient elution on a reverse-phase column.

  • Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Quantification: Construct a calibration curve using known concentrations of the analyte and a constant concentration of the internal standard. Determine the concentration of the analyte in the sample by comparing its peak area ratio to the internal standard with the calibration curve.

Synthesis

The chemical synthesis of this compound is a multi-step process that typically involves the protection and deprotection of functional groups on the glycerol backbone and the stereospecific introduction of the fatty acyl chains. A general synthetic strategy can be outlined as follows:

  • Starting Material: A common starting material is sn-glycero-3-phosphocholine, which is commercially available.

  • Protection: The primary hydroxyl group at the sn-1 position is selectively protected.

  • Acylation at sn-2: The hydroxyl group at the sn-2 position is esterified with 13(S)-HODE. This step may require activation of the carboxylic acid of 13(S)-HODE.

  • Deprotection: The protecting group at the sn-1 position is removed.

  • Acylation at sn-1: The free hydroxyl group at the sn-1 position is acylated with palmitic acid.

Alternatively, synthesis can proceed by first acylating the sn-1 position, followed by acylation at the sn-2 position. The choice of protecting groups and coupling reagents is critical to ensure high yield and stereochemical purity.

Conclusion

This compound is a key bioactive lipid that plays a multifaceted role in cellular physiology and pathophysiology. Its interactions with receptors like CD36 and its potential to modulate PPAR signaling pathways underscore its importance in inflammatory and metabolic diseases such as atherosclerosis. Furthermore, its utility in enzymatic assays for GPX4 highlights its value as a research tool. The experimental protocols and technical information provided in this guide are intended to facilitate further investigation into the biological functions and therapeutic potential of this important oxidized phospholipid.

References

Methodological & Application

Application Notes and Protocols for LC-MS/MS Analysis of 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC (P-HODE-PC) is an oxidized phospholipid (OxPL) of significant interest in biomedical research. As a product of lipid peroxidation, it is implicated in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and ferroptosis. Accurate and sensitive quantification of P-HODE-PC in biological matrices is crucial for understanding its role in disease and for the development of novel therapeutics. This document provides detailed application notes and protocols for the analysis of P-HODE-PC using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Physicochemical Properties

PropertyValue
Molecular Formula C₄₂H₈₀NO₉P
Molecular Weight 774.07 g/mol
Appearance Solid
Solubility Soluble in ethanol, methanol, and chloroform

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Matrices

This protocol is adapted from the Folch method for lipid extraction and is suitable for plasma, serum, and cell culture samples.

Materials:

  • Chloroform

  • Methanol

  • 0.9% NaCl solution

  • Internal Standard (IS): e.g., 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PAzPC) or a deuterated analog of P-HODE-PC.

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of sample (plasma, serum, or cell lysate), add 10 µL of the internal standard solution.

  • Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

  • Add 500 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

A reversed-phase liquid chromatography (RPLC) method is recommended for the separation of P-HODE-PC from other lipid species.

ParameterRecommended Conditions
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate
Mobile Phase B Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

Note: The retention time of P-HODE-PC will be shorter than its non-oxidized counterpart (1-palmitoyl-2-linoleoyl-sn-glycero-3-PC) due to the increased polarity from the hydroxyl group.

Tandem Mass Spectrometry (MS/MS)

Analysis is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).

ParameterRecommended Settings
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

The most common fragmentation of phosphatidylcholines in positive ESI mode is the neutral loss of the phosphocholine (B91661) headgroup, resulting in a product ion at m/z 184.1.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
P-HODE-PC 774.6184.135100
Internal Standard (e.g., PAzPC) 652.4184.135100

Note: These are proposed transitions. Optimization of collision energy and other MS parameters is essential for achieving the best sensitivity and specificity on a given instrument.

Data Presentation

Quantitative Analysis of P-HODE-PC in Biological Samples

The following table presents hypothetical quantitative data for P-HODE-PC in different biological samples to illustrate how results can be structured. Actual concentrations will vary depending on the experimental conditions and biological system under investigation.

Sample TypeConditionP-HODE-PC Concentration (ng/mL) ± SD
Human Plasma Healthy Control5.2 ± 1.1
Inflammatory Disease25.8 ± 4.5
Mouse Brain Wild-Type1.8 ± 0.4
Ferroptosis Model9.7 ± 2.1
Cultured Macrophages Untreated0.5 ± 0.1
LPS-stimulated3.1 ± 0.7

Signaling Pathways and Experimental Workflows

Experimental Workflow for P-HODE-PC Analysis

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Cells, Tissue) IS Add Internal Standard Sample->IS Extraction Lipid Extraction (Folch Method) IS->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC Reversed-Phase LC Separation Reconstitution->LC MS Tandem MS Detection (MRM Mode) LC->MS Quantification Quantification MS->Quantification Interpretation Biological Interpretation Quantification->Interpretation G PHODEPC P-HODE-PC TLR4 TLR4/MD2 Complex PHODEPC->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB Activation IKK->NFkB Cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB->Cytokines Induces Transcription G cluster_initiation Initiation cluster_defense Defense Mechanism PUFA Polyunsaturated Fatty Acids (in Phospholipids) PHODEPC P-HODE-PC (Lipid Peroxidation) PUFA->PHODEPC Oxidation by ROS Iron Fe²⁺ ROS ROS Iron->ROS Fenton Reaction Ferroptosis Ferroptosis PHODEPC->Ferroptosis Induces GPX4 GPX4 GPX4->PUFA Reduces Lipid Peroxides GSH GSH GSH->GPX4

Application Note: Separation of Oxidized Phosphatidylcholines using a HILIC-MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylcholines (PCs) are a major class of phospholipids (B1166683) found in cellular membranes.[1] Under conditions of oxidative stress, the unsaturated fatty acyl chains of PCs are susceptible to oxidation, leading to the formation of a diverse range of oxidized phosphatidylcholines (OxPCs). These OxPCs are not merely markers of cellular damage but are also bioactive molecules implicated in various physiological and pathological processes, including inflammation, atherosclerosis, and apoptosis.[2][3][4] The accurate separation and identification of these often low-abundance and structurally diverse lipid species from complex biological matrices present a significant analytical challenge.

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Mass Spectrometry (MS) has emerged as a powerful technique for the analysis of OxPCs.[2][5][6][7] Unlike reversed-phase chromatography which separates lipids based on their hydrophobic acyl chains, HILIC separates molecules based on their polarity. This allows for the effective separation of OxPCs from their more abundant, non-oxidized counterparts and other lipid classes.[2] This application note provides a detailed protocol for the separation and identification of OxPCs from biological samples using a HILIC-MS method.

Experimental Workflow

The overall experimental workflow for the analysis of oxidized phosphatidylcholines is depicted below.

G cluster_sample_prep Sample Preparation cluster_analysis HILIC-MS Analysis cluster_data_proc Data Processing & Identification sample Biological Sample (e.g., Plasma, LDL) extraction Lipid Extraction (e.g., Folch or Bligh-Dyer) sample->extraction drying Solvent Evaporation extraction->drying reconstitution Reconstitution in Injection Solvent drying->reconstitution injection Sample Injection reconstitution->injection hilic HILIC Separation injection->hilic ms Mass Spectrometry (High-Resolution MS & MS/MS) hilic->ms data_acq Data Acquisition ms->data_acq peak_detection Peak Detection & Alignment data_acq->peak_detection db_search Database Searching (e.g., LIPID MAPS) peak_detection->db_search fragment_analysis MS/MS Fragment Analysis db_search->fragment_analysis identification Compound Identification fragment_analysis->identification G cluster_receptors Cell Surface Receptors cluster_downstream Downstream Signaling & Cellular Response OxPC Oxidized Phosphatidylcholines (OxPCs) CD36 CD36 OxPC->CD36 TLR4 TLR4 OxPC->TLR4 SRB1 SR-B1 OxPC->SRB1 ROS Increased Reactive Oxygen Species (ROS) CD36->ROS MAPK MAPK Activation (p38, JNK, ERK) TLR4->MAPK NFkB NF-κB Activation TLR4->NFkB ROS->MAPK MAPK->NFkB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammatory Response (Cytokine & Chemokine Production) NFkB->Inflammation

References

Application Note: Analysis of 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a reverse phase high-performance liquid chromatography (RP-HPLC) method for the separation and analysis of 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC (HODE-PC), an oxidized phospholipid of significant interest in biomedical research. Oxidized phospholipids (B1166683) are increasingly recognized as key signaling molecules in various physiological and pathological processes, including inflammation and cardiovascular disease.[1][2][3] The methodology presented here provides a robust framework for researchers, scientists, and drug development professionals to accurately quantify and assess the purity of HODE-PC in various sample matrices.

Introduction

This compound is a specific oxidized phosphatidylcholine containing palmitic acid at the sn-1 position and the linoleic acid oxidation product, 13(S)-hydroxy-9Z,11E-octadecadienoic acid (13(S)-HODE), at the sn-2 position. The presence of the hydroxyl group and the conjugated diene system in the HODE moiety makes the entire phospholipid more polar than its non-oxidized precursor, 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine (PLPC). This difference in polarity is the basis for its separation by reverse phase chromatography.[1][3]

Biologically, 13(S)-HODE and phospholipids containing this oxidized fatty acid have been implicated in the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.[2][4] The formation of HODE-PC can occur through the action of lipoxygenases on PLPC within cellular membranes, leading to downstream signaling events.[2] Accurate analytical methods are therefore crucial for understanding the role of HODE-PC in these pathways.

Experimental Protocol

This protocol outlines the necessary steps for the analysis of HODE-PC using RP-HPLC with UV detection.

Sample Preparation
  • Standard Preparation: Prepare a stock solution of this compound in ethanol (B145695) at a concentration of 1 mg/mL. From the stock solution, prepare a series of dilutions in the mobile phase A to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Lipid Extraction from Biological Samples (if applicable): For cellular or tissue samples, perform a lipid extraction using a modified Bligh-Dyer method with chloroform, methanol, and water. Dry the lipid extract under a stream of nitrogen and reconstitute in the initial mobile phase.

HPLC Conditions

The following HPLC conditions are recommended for the analysis of HODE-PC. Optimization may be required depending on the specific HPLC system and sample matrix.

ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reverse Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Acetonitrile:Water:Formic Acid (60:40:0.1, v/v/v)
Mobile Phase B Isopropanol:Acetonitrile:Formic Acid (90:10:0.1, v/v/v)
Gradient Elution See Table 1
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 20 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength Detector (VWD)
Detection Wavelength 234 nm
Table 1: Gradient Elution Program
Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Data Presentation

The following table summarizes the expected retention time for HODE-PC and its non-oxidized precursor, PLPC, based on the principles of reverse phase chromatography. Oxidized phospholipids are more polar and therefore elute earlier than their non-oxidized counterparts.[1][3]

Table 2: Expected Retention Times
CompoundExpected Retention Time (min)
This compound~ 12-15
1-Palmitoyl-2-linoleoyl-sn-glycero-3-PC~ 18-22

Note: Actual retention times may vary depending on the specific HPLC system, column, and exact mobile phase composition.

Visualization of the Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of HODE-PC using RP-HPLC.

G cluster_prep Sample Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis Standard Standard Preparation HPLC HPLC System (C18 Column, Gradient Elution) Standard->HPLC Extraction Lipid Extraction (from biological matrix) Extraction->HPLC UV UV Detection (234 nm) HPLC->UV Integration Peak Integration UV->Integration Quantification Quantification (Calibration Curve) Integration->Quantification G PLPC PLPC in Membrane LOX Lipoxygenase (LOX) PLPC->LOX Oxidation HODE_PC HODE-PC LOX->HODE_PC PPAR PPAR Activation HODE_PC->PPAR Gene Target Gene Expression (e.g., Inflammation, Lipid Metabolism) PPAR->Gene

References

Application Notes and Protocols for the ESI-MS/MS Fragmentation of 13-HODE-PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

13-Hydroxyoctadecadienoic acid (13-HODE) is a biologically active oxidized metabolite of linoleic acid. When incorporated into phospholipids (B1166683) such as phosphatidylcholine (PC), it forms 13-HODE-PC, a molecule implicated in various physiological and pathological processes, including inflammation and oxidative stress. Accurate identification and quantification of 13-HODE-PC in complex biological matrices are crucial for understanding its roles in health and disease. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a powerful analytical technique for the structural elucidation and quantification of such modified phospholipids.

These application notes provide a detailed overview of the ESI-MS/MS fragmentation of 13-HODE-PC, along with comprehensive experimental protocols for its analysis.

ESI-MS/MS Fragmentation of 13-HODE-PC

The fragmentation of 13-HODE-PC in ESI-MS/MS is characterized by cleavages at the phosphocholine (B91661) headgroup and along the fatty acyl chains. The specific fragmentation pattern depends on the ionization mode (positive or negative) and the collision energy.

Positive Ion Mode Fragmentation

In positive ion mode, 13-HODE-PC is typically detected as a protonated molecule [M+H]⁺ or a sodiated adduct [M+Na]⁺. The most characteristic fragmentation is the production of the phosphocholine headgroup ion at m/z 184.1.[1] This fragment is often the most abundant ion in the product ion spectrum and is used as a diagnostic marker for phosphatidylcholines in precursor ion scans.

Other significant fragmentation pathways include the neutral loss of the fatty acyl chains. For a common species like 1-palmitoyl-2-(13-HODE)-sn-glycero-3-phosphocholine (PAPC-13-HODE), the following neutral losses can be observed:

  • Neutral loss of the palmitoyl (B13399708) chain (C16:0): This results in a fragment corresponding to the lysophosphatidylcholine (B164491) with the 13-HODE chain.

  • Neutral loss of the 13-HODE chain (C18:2O): This leads to a fragment corresponding to the lysophosphatidylcholine with the palmitoyl chain.

Additionally, fragmentation of the 13-HODE chain itself can occur, although this is more prominent in the negative ion mode.

Negative Ion Mode Fragmentation

In negative ion mode, 13-HODE-PC is detected as a deprotonated molecule [M-H]⁻. The fragmentation is dominated by cleavages related to the fatty acyl chains. The most diagnostic fragment for the presence of 13-HODE is the ion at m/z 195.1 , which results from the cleavage of the carbon-carbon bond adjacent to the hydroxyl group on the 13-HODE molecule.[2] The deprotonated molecular ion of the free 13-HODE fatty acid is observed at m/z 295.2.[2]

Quantitative Data Summary

The following table summarizes the key precursor and product ions for the identification of a representative 13-HODE-PC species, 1-palmitoyl-2-(13-HODE)-sn-glycero-3-phosphocholine (PAPC-13-HODE), which has a monoisotopic mass of approximately 773.57 g/mol .

Ionization ModePrecursor Ion (m/z)Characteristic Product Ions (m/z)Fragmentation Description
Positive [M+H]⁺ (774.6)184.1Phosphocholine headgroup
591.5[M+H - 183]⁺ (Neutral loss of phosphocholine)
518.3[M+H - Palmitic acid]⁺
478.3[M+H - 13-HODE]⁺
Negative [M-H]⁻ (772.6)255.2Palmitate anion
295.213-HODE anion
195.1Characteristic fragment of 13-HODE

Experimental Protocols

Sample Preparation: Lipid Extraction from Biological Samples

This protocol is a modified Bligh and Dyer method for the extraction of total lipids from plasma or tissue samples.[1]

Materials:

Procedure:

  • To 100 µL of plasma or homogenized tissue, add 375 µL of a chloroform:methanol (1:2, v/v) mixture.

  • Vortex the mixture vigorously for 1 minute.

  • Add 125 µL of chloroform and vortex for 1 minute.

  • Add 125 µL of ultrapure water and vortex for 1 minute.

  • Centrifuge the sample at 2000 x g for 5 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a clean glass vial.

  • Dry the extracted lipids under a gentle stream of nitrogen gas.

  • Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol/acetonitrile).

LC-MS/MS Analysis of 13-HODE-PC

This protocol outlines a general method for the separation and detection of 13-HODE-PC using a C18 reversed-phase column.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Mobile Phases:

  • Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate

LC Gradient:

Time (min)% Mobile Phase B
0.030
5.050
15.090
20.090
20.130
25.030

Mass Spectrometry Parameters:

  • Ionization Mode: Positive and Negative ESI

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 300 °C

  • Sheath Gas Flow: 40 arbitrary units

  • Auxiliary Gas Flow: 10 arbitrary units

  • Collision Gas: Argon

  • Collision Energy: Optimized for the specific instrument and precursor ion (typically 20-40 eV)

  • Scan Type: Product ion scan and Precursor ion scan (for m/z 184.1 in positive mode)

Visualizations

Fragmentation_Pathway cluster_positive Positive Ion Mode cluster_negative Negative Ion Mode PAPC_13_HODE_H [PAPC-13-HODE + H]⁺ (m/z 774.6) headgroup Phosphocholine (m/z 184.1) PAPC_13_HODE_H->headgroup CID lyso_palmitoyl [LysoPC(13-HODE) + H]⁺ PAPC_13_HODE_H->lyso_palmitoyl Neutral Loss of Palmitic Acid lyso_13hode [LysoPC(Palmitoyl) + H]⁺ PAPC_13_HODE_H->lyso_13hode Neutral Loss of 13-HODE PAPC_13_HODE_neg [PAPC-13-HODE - H]⁻ (m/z 772.6) palmitate Palmitate (m/z 255.2) PAPC_13_HODE_neg->palmitate CID hode_anion 13-HODE Anion (m/z 295.2) PAPC_13_HODE_neg->hode_anion CID hode_fragment 13-HODE Fragment (m/z 195.1) hode_anion->hode_fragment CID

Caption: ESI-MS/MS Fragmentation of 13-HODE-PC.

Experimental_Workflow start Biological Sample (Plasma, Tissue) extraction Lipid Extraction (Bligh & Dyer) start->extraction drying Drying under Nitrogen extraction->drying reconstitution Reconstitution in LC-MS Solvent drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection ESI-MS/MS Detection (Positive & Negative Modes) lc_separation->ms_detection data_analysis Data Analysis (Fragmentation Pattern) ms_detection->data_analysis end Identification & Quantification data_analysis->end

Caption: LC-MS/MS Workflow for 13-HODE-PC Analysis.

References

Application Notes and Protocols for the Quantification of 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Palmitoyl-2-13(S)-hydroxy-9Z,11E-octadecadienoyl-sn-glycero-3-phosphocholine (P-HODE-PC) is an oxidized phospholipid (OxPL) of significant interest in biomedical research. As a component of oxidized low-density lipoprotein (oxLDL), it is implicated in various pathophysiological processes, including atherosclerosis, inflammation, and cellular stress responses. P-HODE-PC can act as a ligand for scavenger receptors, such as CD36, initiating intracellular signaling cascades that contribute to foam cell formation and modulate inflammatory responses within the vascular endothelium.[1][2] The accurate quantification of P-HODE-PC in plasma is crucial for understanding its role as a biomarker and its involvement in disease pathogenesis.

These application notes provide a comprehensive overview of the methodologies for the quantification of P-HODE-PC in plasma, tailored for researchers, scientists, and drug development professionals. The protocols outlined below are based on established lipidomics techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the requisite sensitivity and specificity for analyzing complex biological matrices.

Experimental Overview

The quantification of P-HODE-PC from plasma involves several key stages, each critical for achieving accurate and reproducible results. The general workflow is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Collection (+ Anticoagulant & Antioxidant) extraction Lipid Extraction (e.g., Folch or MTBE) plasma->extraction Internal Standard drying Solvent Evaporation extraction->drying reconstitution Reconstitution (in LC-MS compatible solvent) drying->reconstitution lc_separation LC Separation (Reversed-Phase) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Internal Standard Calibration) ms_detection->quantification data_analysis Data Analysis quantification->data_analysis

Figure 1: General experimental workflow for the quantification of P-HODE-PC in plasma.

Experimental Protocols

Protocol 1: Plasma Sample Collection and Handling

To ensure the integrity of P-HODE-PC and prevent its artificial generation during sample handling, meticulous collection and storage procedures are paramount.

Materials:

  • Vacutainer tubes containing K2EDTA as an anticoagulant.

  • Butylated hydroxytoluene (BHT) solution (10 mg/mL in ethanol).

  • Centrifuge capable of reaching 2,000 x g at 4°C.

  • Cryovials for plasma storage.

Procedure:

  • Draw whole blood into K2EDTA-containing vacutainer tubes.

  • Immediately after collection, add BHT to a final concentration of 10 µM to inhibit ex vivo oxidation.

  • Gently invert the tubes 8-10 times to mix.

  • Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C within 30 minutes of collection.

  • Carefully aspirate the supernatant (plasma) without disturbing the buffy coat.

  • Transfer the plasma to cryovials in appropriate aliquots.

  • Snap-freeze the plasma aliquots in liquid nitrogen and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.

Protocol 2: Lipid Extraction from Plasma

This protocol is based on a modified methyl-tert-butyl ether (MTBE) extraction method, which is efficient for the recovery of a broad range of lipids, including oxidized phospholipids (B1166683).

Materials:

  • Human plasma.

  • Internal Standard (IS): A deuterated or 13C-labeled P-HODE-PC analogue is ideal. If unavailable, a structurally similar oxidized phospholipid with a distinct mass, such as 1-palmitoyl(d31)-2-13(S)-HODE-sn-glycero-3-PC, can be used. Prepare a stock solution in ethanol.

  • Methanol (B129727) (LC-MS grade), chilled at -20°C.

  • MTBE (LC-MS grade), chilled at -20°C.

  • Water (LC-MS grade).

  • Vortex mixer.

  • Centrifuge capable of reaching 14,000 x g at 4°C.

  • Nitrogen evaporator.

Procedure:

  • Thaw the frozen plasma samples on ice.

  • In a glass tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution to the plasma.

  • Add 225 µL of chilled methanol and vortex for 10 seconds.[3]

  • Add 750 µL of chilled MTBE and vortex for 10 seconds.[3]

  • Shake the mixture for 10 minutes at 4°C.

  • Induce phase separation by adding 188 µL of LC-MS grade water and vortexing for 20 seconds.[3]

  • Centrifuge at 14,000 x g for 5 minutes at 4°C to separate the aqueous and organic layers.[3]

  • Carefully collect the upper organic layer (containing the lipids) and transfer it to a new glass tube.

  • Dry the extracted lipids under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of a methanol/toluene (9:1, v/v) mixture for LC-MS/MS analysis.[3]

Protocol 3: LC-MS/MS Analysis

This section outlines a proposed LC-MS/MS method for the quantification of P-HODE-PC. Parameters should be optimized for the specific instrumentation used.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system.

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.[3]

  • Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.[3]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Elution:

    • 0-2 min: 70% B

    • 2-15 min: 70% to 100% B

    • 15-20 min: Hold at 100% B

    • 20.1-25 min: Re-equilibrate at 70% B

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Ion Spray Voltage: +5500 V.

  • Source Temperature: 500°C.

  • MRM Transitions: The precursor ion for P-HODE-PC ([M+H]+) is m/z 774.6. The most characteristic product ion is the phosphocholine (B91661) headgroup at m/z 184.1. Another potential product ion corresponds to the neutral loss of the palmitoyl (B13399708) chain. Specific transitions must be optimized.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
P-HODE-PC 774.6184.1100Optimize
Internal Standard Dependent on ISDependent on IS100Optimize
Note: Collision energy and other compound-dependent parameters must be determined empirically by infusing a standard of P-HODE-PC.

Data Presentation

As of December 2025, there is a lack of published data on the absolute concentrations of 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC in human plasma. However, to provide a reference for expected concentration ranges of similar oxidized phospholipids, the table below summarizes reported values for other oxidized phosphatidylcholines in human plasma.

Table 1: Reported Concentrations of Selected Oxidized Phosphatidylcholines in Human Plasma

Oxidized PhospholipidAbbreviationConcentration RangeSample MatrixAnalytical MethodReference
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholinePOVPCNot QuantifiedAtherosclerotic LesionsLC-MS/MS[4]
1-palmitoyl-2-glutaryl-sn-glycero-3-phosphocholinePGPCNot QuantifiedAtherosclerotic LesionsLC-MS/MS[4]
1-palmitoyl-2-(5,6-epoxyisoprostane E2)-sn-glycero-3-phosphocholinePEIPCNot QuantifiedAtherosclerotic LesionsLC-MS/MS[4]
1-stearoyl-2-linoleoyl-PC monohydroperoxidePC 18:0/18:2-OOH~32 nMHealthy Volunteer PlasmaLC/MS[5]
1-palmitoyl-2-linoleoyl-PC monohydroperoxidePC 16:0/18:2-OOH~89 nMHealthy Volunteer PlasmaLC/MS[5]

This table is intended for illustrative purposes. The concentration of P-HODE-PC may vary significantly based on the individual's health status and other factors.

Signaling Pathways

P-HODE-PC, as a component of oxidized LDL, is recognized by the scavenger receptor CD36 on the surface of various cells, including macrophages and endothelial cells.[2] The binding of oxidized phospholipids to CD36 initiates a complex signaling cascade that contributes to cellular dysfunction, inflammation, and the progression of atherosclerosis.

cd36_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response PHODEPC P-HODE-PC (in oxLDL) CD36 CD36 Receptor PHODEPC->CD36 Binding Src_Kinases Src Family Kinases (Fyn, Lyn) CD36->Src_Kinases Activation ROS ROS Production (via NADPH Oxidase) CD36->ROS Activation Foam_Cell Foam Cell Formation CD36->Foam_Cell Lipid Uptake Vav Vav Src_Kinases->Vav JNK JNK Src_Kinases->JNK FAK FAK Src_Kinases->FAK Vav->JNK PPARg PPARγ JNK->PPARg SHP2 SHP-2 (inactive) ROS->SHP2 Inhibition Migration_Inhibition Inhibition of Migration FAK->Migration_Inhibition Gene_Expression Gene Expression PPARg->Gene_Expression Inflammation Inflammation Gene_Expression->Inflammation

References

Protocol for GPX4 Activity Assay Using Oxidized Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Glutathione (B108866) peroxidase 4 (GPX4), a unique selenoprotein, is a critical enzyme in the cellular defense against oxidative stress. Unlike other glutathione peroxidases, GPX4 can directly reduce complex lipid hydroperoxides, particularly phospholipid hydroperoxides embedded within biological membranes, to their corresponding non-toxic alcohols[1][2][3]. This function places GPX4 as a central regulator of ferroptosis, an iron-dependent form of programmed cell death characterized by the accumulation of lipid peroxides[4]. The dysregulation of GPX4 activity is implicated in various diseases, including cancer, neurodegeneration, and ischemia-reperfusion injury, making it a significant target for drug development[3][4]. This document provides a detailed protocol for measuring GPX4 activity using oxidized phospholipids, specifically phosphatidylcholine hydroperoxide (PCOOH), as a substrate.

Principle of the Assay

The GPX4 activity is determined using a coupled enzyme assay. In this system, GPX4 catalyzes the reduction of an oxidized phospholipid (PCOOH) using glutathione (GSH) as a reducing cofactor, which in turn becomes oxidized (GSSG). The oxidized glutathione is then recycled back to its reduced state by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP+. The rate of GPX4 activity is therefore directly proportional to the rate of NADPH consumption, which can be monitored by the decrease in absorbance at 340 nm[5][6]. A fluorometric alternative involves monitoring the decrease in NADPH fluorescence (excitation at 340 nm and emission at 450 nm)[7].

Quantitative Data Summary

While GPX4 exhibits a ping-pong kinetic mechanism with extremely fast reaction rates that can make traditional Michaelis-Menten kinetics (Km and Vmax) appear infinite, specific activity can be measured under defined conditions. The following table summarizes representative quantitative data for GPX4 activity.

Enzyme SourceSubstrateApparent Km (μM)Specific Activity (U/mg)Assay ConditionsReference
Recombinant Human GPX4Cumene HydroperoxideNot ReportedNot Specified; activity measured by rate of NADPH oxidation37°C, pH 7.4[1]
Purified Porcine Heart GPX4Phosphatidylcholine HydroperoxideNot Reported~12 U/mgRoom Temperature, pH 7.4[3]
Mouse Embryonic FibroblastsPhosphatidylcholine HydroperoxideNot ReportedVaries with cell line and conditions37°C, pH 7.4[1]

One unit of GPX4 activity is defined as the amount of enzyme that catalyzes the oxidation of 1.0 µmol of NADPH per minute.

Experimental Protocols

Synthesis of Phosphatidylcholine Hydroperoxide (PCOOH)

A specific substrate for GPX4, phosphatidylcholine hydroperoxide (PCOOH), can be synthesized from phosphatidylcholine using soybean lipoxygenase.

Materials:

  • Soybean Lipoxygenase (Type I-B)

  • Phosphatidylcholine (e.g., from soybean)

  • Sodium deoxycholate

  • Boric acid

  • Sodium hydroxide

  • Diethyl ether

  • Methanol (B129727)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Prepare a 0.2 M borate (B1201080) buffer (pH 9.0) containing 3 mM sodium deoxycholate.

  • Dissolve phosphatidylcholine in the borate buffer to a final concentration of 2 mg/mL.

  • Add soybean lipoxygenase to the phosphatidylcholine solution (approximately 100 units of enzyme per mg of phospholipid).

  • Incubate the reaction mixture at room temperature with gentle stirring and exposure to air for 1-2 hours.

  • Monitor the formation of hydroperoxides by measuring the absorbance at 234 nm (characteristic of conjugated dienes).

  • Once the reaction is complete, extract the lipids using a mixture of diethyl ether and methanol (1:1, v/v).

  • Purify the PCOOH from the unreacted phosphatidylcholine and other byproducts using silica gel column chromatography.

  • Evaporate the solvent under a stream of nitrogen and store the purified PCOOH at -80°C.

GPX4 Activity Assay Protocol

This protocol is designed for a 96-well plate format and spectrophotometric detection.

Materials and Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 2.0 mM EDTA.

  • Sample: Cell or tissue lysate containing GPX4.

  • Reduced Glutathione (GSH) Solution: 10 mM in Assay Buffer.

  • Glutathione Reductase (GR) Solution: 10 U/mL in Assay Buffer.

  • NADPH Solution: 4 mM in Assay Buffer.

  • Phosphatidylcholine Hydroperoxide (PCOOH) Substrate Solution: 1 mM in ethanol.

  • GPX4 Inhibitor (Optional Control): e.g., RSL3 (1 µM).

Sample Preparation:

  • Harvest cells (3-6 x 10^6) and pellet by centrifugation.

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the pellet in 200 µL of cold Assay Buffer containing 0.1% Triton X-100 and a protease inhibitor cocktail.

  • Homogenize the cells by sonication or douncing on ice.

  • Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration using a standard method (e.g., BCA assay).

Assay Procedure:

  • Prepare a reaction master mix for the desired number of wells. For each well, combine:

    • 50 µL Assay Buffer

    • 10 µL GSH Solution

    • 10 µL GR Solution

    • 10 µL NADPH Solution

  • Add 80 µL of the reaction master mix to each well of a 96-well plate.

  • Add 10 µL of the cell lysate (sample) to the corresponding wells. For a negative control, add 10 µL of Assay Buffer instead of the sample.

  • (Optional) For an inhibitor control, pre-incubate the cell lysate with the GPX4 inhibitor for 15 minutes before adding it to the reaction mix.

  • Incubate the plate at room temperature for 5-10 minutes to allow for the reduction of any pre-existing GSSG in the sample.

  • Initiate the reaction by adding 10 µL of the PCOOH substrate solution to each well.

  • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm every 30-60 seconds for 5-10 minutes.

Data Analysis:

  • Calculate the rate of NADPH oxidation (ΔA340/min) from the linear portion of the absorbance curve.

  • The specific activity of GPX4 can be calculated using the following formula:

    Specific Activity (U/mg) = (ΔA340/min) / (ε * l * [Protein])

    • ε = Molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹)

    • l = Path length of the light in the well (cm)

    • [Protein] = Protein concentration of the sample in mg/mL

Visualizations

Experimental Workflow

GPX4_Activity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_detection Data Acquisition & Analysis prep_substrate Synthesize PCOOH Substrate add_PCOOH Initiate with PCOOH prep_substrate->add_PCOOH prep_sample Prepare Cell/Tissue Lysate add_sample Add Sample (Lysate) prep_sample->add_sample prep_reagents Prepare Assay Reagents (Buffer, GSH, GR, NADPH) add_mix Add Reaction Master Mix prep_reagents->add_mix add_mix->add_sample incubate Incubate (5-10 min) add_sample->incubate incubate->add_PCOOH read_absorbance Measure Absorbance at 340 nm (kinetic) add_PCOOH->read_absorbance calc_rate Calculate Rate of NADPH Consumption (ΔA340/min) read_absorbance->calc_rate calc_activity Calculate Specific Activity calc_rate->calc_activity

Caption: Workflow for GPX4 activity assay.

GPX4 Signaling Pathway in Ferroptosis

GPX4_Signaling_Pathway PUFA Polyunsaturated Fatty Acids (PUFAs) in Membranes Lipid_Peroxides Lipid Peroxides (PLOOH) PUFA->Lipid_Peroxides Oxidation Ferroptosis Ferroptosis (Cell Death) Lipid_Peroxides->Ferroptosis Accumulation leads to GPX4 GPX4 Lipid_Peroxides->GPX4 ROS ROS Generation Lipid_Peroxides->ROS Generates more Lipid_Alcohols Non-toxic Lipid Alcohols (PLOH) GPX4->Lipid_Alcohols Reduces GPX4->Ferroptosis Inhibits GSSG GSSG (Oxidized Glutathione) GPX4->GSSG Produces GSH GSH (Reduced Glutathione) GSH->GPX4 Cofactor SystemXc System Xc- Cysteine Intracellular Cysteine SystemXc->Cysteine Imports Cystine Extracellular Cystine Cystine->SystemXc GSH_Synthesis GSH Synthesis Cysteine->GSH_Synthesis GSH_Synthesis->GSH Iron Fe2+ Iron->ROS Catalyzes ROS->PUFA Oxidizes

Caption: GPX4's role in the ferroptosis pathway.

References

Application Notes and Protocols for 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC (13(S)-HODE-PC) is an oxidized phospholipid (OxPL) of significant interest in the field of lipidomics. It is composed of a palmitic acid at the sn-1 position and the bioactive lipid mediator 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) at the sn-2 position of the glycerol (B35011) backbone, with a phosphocholine (B91661) headgroup. As a component of oxidized low-density lipoprotein (oxLDL), 13(S)-HODE-PC is implicated in a variety of pathophysiological processes, including ferroptosis, inflammation, and apoptosis. These application notes provide an overview of the role of 13(S)-HODE-PC in cellular signaling and detailed protocols for its analysis.

Biological Significance and Signaling Pathways

Oxidized phospholipids (B1166683), including 13(S)-HODE-PC, are increasingly recognized as critical signaling molecules in a range of cellular events. Their effects are often pleiotropic and context-dependent.

Role in Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Oxidized phospholipids are key executioners of this process.[1] High concentrations of 13(S)-HODE, the precursor to the sn-2 acyl chain of 13(S)-HODE-PC, have been shown to induce ferroptosis in granulosa cells.[2][3] This process is linked to the inhibition of glutathione (B108866) peroxidase 4 (GPX4), an enzyme crucial for repairing lipid peroxides, and the dysregulation of iron metabolism.[2][3] 13(S)-HODE-PC can be used as a substrate to assess GPX4 activity.[4][5]

dot

cluster_membrane Cell Membrane cluster_cytosol Cytosol 13S_HODE_PC 13(S)-HODE-PC GPX4 GPX4 13S_HODE_PC->GPX4 Inhibition Iron_Metabolism Iron Metabolism (TFRC/FTH1) 13S_HODE_PC->Iron_Metabolism Dysregulation Lipid_Peroxides Lipid Peroxides GPX4->Lipid_Peroxides Reduces Ferroptosis Ferroptosis Lipid_Peroxides->Ferroptosis Induces Iron_Metabolism->Lipid_Peroxides Increases

Caption: Proposed signaling of 13(S)-HODE-PC in ferroptosis.

Modulation of Apoptosis and Inflammation

Oxidized phospholipids can trigger apoptosis in various cell types, such as oligodendrocytes.[6] This process can involve the activation of caspases and neutral sphingomyelinase, leading to the production of ceramide, a pro-apoptotic lipid.[6] Furthermore, the 13(S)-HODE moiety can interact with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation. In macrophages, 13(S)-HODE has been shown to activate PPAR-γ, which can have both pro- and anti-inflammatory effects depending on the context. Oxidized phospholipids are also recognized by scavenger receptors like CD36, which can mediate their uptake and subsequent cellular responses.[7]

dot

cluster_membrane Cell Membrane cluster_cytosol Cytosol / Nucleus 13S_HODE_PC 13(S)-HODE-PC CD36 CD36 13S_HODE_PC->CD36 Binding PPARg PPARγ 13S_HODE_PC->PPARg Activation of 13(S)-HODE moiety nSMase Neutral Sphingomyelinase CD36->nSMase Activation Ceramide Ceramide nSMase->Ceramide Production JNK JNK Pathway Ceramide->JNK Activation Apoptosis Apoptosis JNK->Apoptosis Induction Gene_Expression Gene Expression (Inflammation, Lipid Metabolism) PPARg->Gene_Expression Regulation

Caption: Signaling pathways of 13(S)-HODE-PC in apoptosis and inflammation.

Quantitative Data

Specific quantitative data for this compound in biological samples is limited in the current literature. However, data for its constituent fatty acid, 13-HODE, and other oxidized phospholipids can provide valuable context.

AnalyteSample TypeConcentration RangeReference
13-HODE Rat Plasma123.2 ± 31.1 nmol/L[8]
Oxidized Phosphatidylcholines (general) Human Atherosclerotic Plaques1 - 3 µM[9]
Oxidized Phosphatidylcholines (general) Human and Mouse Plasma0.1 - 1 µM[9]
1-Palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC) Uremic Human VLDLSignificantly higher than healthy controls[10]
1-Palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC) Uremic Human VLDLSignificantly higher than healthy controls[10]

Note: The concentrations of oxidized phospholipids can vary significantly depending on the pathological state and the specific analytical methods used.

Experimental Protocols

Analysis of 13(S)-HODE-PC by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and specific quantification of 13(S)-HODE-PC in biological samples.

A. Sample Preparation (Lipid Extraction)

A modified Bligh-Dyer or Folch extraction is recommended for isolating lipids from plasma, cells, or tissues.

  • To 100 µL of plasma or cell pellet homogenate, add 400 µL of chloroform (B151607) and 200 µL of methanol.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 4000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids.

  • Dry the lipid extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume of methanol/chloroform (1:1, v/v) for LC-MS/MS analysis.[11]

B. LC-MS/MS Parameters

  • Liquid Chromatography (LC):

    • Column: A C8 or C18 reversed-phase column is suitable for separating oxidized phospholipids.[12]

    • Mobile Phase A: Water with 0.1% formic acid and 5mM ammonium (B1175870) formate.[13]

    • Mobile Phase B: Methanol with 0.1% formic acid and 5mM ammonium formate.[13]

    • Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing to a high percentage of mobile phase B to elute the lipids.

    • Flow Rate: 50 µL/minute.[13]

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

    • MRM Transitions (Predicted):

      • Precursor Ion (Q1): m/z 774.6 (corresponding to [M+H]⁺ of this compound).[14]

      • Product Ion (Q3): m/z 184.1 (characteristic phosphocholine headgroup fragment).

      • Qualifier Ion (Q3): A fragment corresponding to the neutral loss of the palmitoyl (B13399708) chain or the 13(S)-HODE chain would be a suitable qualifier.

C. Quantification

Quantification is typically achieved by using a stable isotope-labeled internal standard, such as a deuterated version of the analyte, and generating a calibration curve.

dot

start Biological Sample (Plasma, Cells, Tissue) extraction Lipid Extraction (Bligh-Dyer / Folch) start->extraction drying Drying under Nitrogen extraction->drying reconstitution Reconstitution in Methanol/Chloroform drying->reconstitution lcms LC-MS/MS Analysis (C18 column, ESI+, MRM) reconstitution->lcms data Data Analysis (Quantification) lcms->data

Caption: Workflow for the analysis of 13(S)-HODE-PC.

In Vitro GPX4 Activity Assay

This assay utilizes the hydroperoxy precursor of 13(S)-HODE-PC to measure the activity of GPX4.

  • Substrate Preparation: Prepare a solution of 1-palmitoyl-2-13(S)-hydroperoxyoctadecadienoyl-sn-glycero-3-PC (13(S)-HpODE-PC).

  • Reaction Mixture: In a suitable buffer (e.g., Tris-HCl with EDTA), combine the cell or tissue lysate containing GPX4, glutathione (GSH), and NADPH.

  • Initiate Reaction: Add the 13(S)-HpODE-PC substrate to the reaction mixture.

  • Monitor Reaction: The activity of GPX4 is determined by monitoring the decrease in NADPH absorbance at 340 nm, which is coupled to the reduction of 13(S)-HpODE-PC to 13(S)-HODE-PC by GPX4 and the subsequent regeneration of GSH by glutathione reductase.

  • LC-MS Confirmation (Optional): The conversion of 13(S)-HpODE-PC to 13(S)-HODE-PC can be confirmed by LC-MS/MS analysis of the reaction mixture.

Conclusion

This compound is a multifaceted oxidized phospholipid with significant implications in cellular signaling, particularly in the regulation of ferroptosis, apoptosis, and inflammation. The provided protocols offer a foundation for researchers to investigate the roles of this lipid in various biological systems. Further research is warranted to fully elucidate its specific signaling pathways and to establish its utility as a biomarker in disease.

References

Cellular Uptake Studies of 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC (13-HODE-PC) is an oxidized phospholipid (OxPL) of significant interest in biomedical research. As a component of oxidized low-density lipoprotein (oxLDL), it is implicated in various physiological and pathological processes, including atherosclerosis, inflammation, and cancer. The cellular uptake and subsequent signaling of 13-HODE-PC are critical events that initiate its biological effects. These application notes provide a comprehensive overview and detailed protocols for studying the cellular uptake of 13-HODE-PC, tailored for researchers in cell biology, pharmacology, and drug development.

The 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) moiety of 13-HODE-PC is a known natural ligand for the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a pivotal role in lipid metabolism and inflammation. Activation of PPARγ by 13(S)-HODE can modulate the expression of various target genes, including the scavenger receptor CD36, which is involved in the uptake of oxidized lipids. Understanding the mechanisms of 13-HODE-PC uptake and its downstream signaling is crucial for elucidating its role in disease and for the development of novel therapeutic strategies.

Data Presentation

The following tables summarize key quantitative data related to the interaction of 13-HODE-PC and its constituent fatty acid, 13(S)-HODE, with cellular components.

Table 1: Receptor Interaction Data

LigandReceptor/TransporterCell TypeAssayQuantitative Value
This compoundCD36293 cells transfected with CD36Competitive Binding Assay with ¹²⁵I-NO₂-LDLIC₅₀ > 200 µM[1][2]

Table 2: Effects of 13(S)-HODE on Gene Expression in Macrophages

GeneRegulationFold ChangeFunctional Consequence
CD36UpregulationNot specifiedIncreased uptake of oxidized lipids
FABP4UpregulationSignificant increaseIntracellular fatty acid transport
ABCA1UpregulationNot specifiedCholesterol efflux
ABCG1UpregulationNot specifiedCholesterol efflux

Signaling Pathways

The cellular uptake of 13-HODE-PC is believed to be mediated, at least in part, by the scavenger receptor CD36. Following uptake, the 13(S)-HODE moiety can be released and act as an intracellular signaling molecule, primarily through the activation of PPARγ.

13-HODE-PC Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 13-HODE-PC 13-HODE-PC CD36 CD36 13-HODE-PC->CD36 Binding 13-HODE-PC_internalized Internalized 13-HODE-PC CD36->13-HODE-PC_internalized Uptake 13S-HODE 13(S)-HODE 13-HODE-PC_internalized->13S-HODE Release of 13(S)-HODE PPARg PPARγ 13S-HODE->PPARg Activation RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (PPAR Response Element) RXR->PPRE Binding Gene_Expression Target Gene Expression PPRE->Gene_Expression Gene_Expression->CD36 Upregulation (Positive Feedback) Lipid_Metabolism Lipid Metabolism & Efflux Gene_Expression->Lipid_Metabolism Inflammation Modulation of Inflammation Gene_Expression->Inflammation

Figure 1. Proposed signaling pathway for 13-HODE-PC.

Experimental Protocols

The following protocols provide detailed methodologies for studying the cellular uptake of 13-HODE-PC. As direct fluorescent labeling of 13-HODE-PC is not commercially available, these protocols are based on the synthesis of a fluorescent analog using commercially available precursors.

Protocol 1: Synthesis of a Fluorescent Analog of 13-HODE-PC (BODIPY-13-HODE-PC)

This protocol describes a general strategy for synthesizing a fluorescently labeled version of 13-HODE-PC using a BODIPY-labeled fatty acid.

Materials:

  • 1-Palmitoyl-2-lyso-sn-glycero-3-PC

  • BODIPY FL C₅ (or other suitable BODIPY-labeled fatty acid)[3]

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Solvents for TLC (e.g., chloroform:methanol:water)

  • High-performance liquid chromatography (HPLC) system for purification

Procedure:

  • Dissolve 1-Palmitoyl-2-lyso-sn-glycero-3-PC and a 1.2 molar excess of BODIPY FL C₅ in anhydrous DCM.

  • Add a 1.5 molar excess of DCC and a 0.2 molar excess of DMAP to the reaction mixture.

  • Stir the reaction under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Evaporate the solvent under reduced pressure.

  • Purify the resulting BODIPY-13-HODE-PC analog by silica (B1680970) gel column chromatography or HPLC.

  • Confirm the identity and purity of the product by mass spectrometry and NMR spectroscopy.

Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification & Analysis LysoPC 1-Palmitoyl-2-lyso-PC Coupling DCC/DMAP Coupling in DCM LysoPC->Coupling BODIPY_FA BODIPY-Fatty Acid BODIPY_FA->Coupling Purification HPLC or Column Chromatography Coupling->Purification Product BODIPY-13-HODE-PC Purification->Product Analysis Mass Spectrometry & NMR Product->Analysis Characterization

Figure 2. Workflow for synthesizing a fluorescent 13-HODE-PC analog.

Protocol 2: Cellular Uptake Assay using Flow Cytometry

This protocol allows for the quantitative analysis of fluorescently labeled 13-HODE-PC uptake by a cell population.

Materials:

  • BODIPY-13-HODE-PC (from Protocol 1)

  • Cell line of interest (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA (for adherent cells)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • For adherent cells, detach using Trypsin-EDTA, wash with complete medium, and resuspend in PBS at a concentration of 1 x 10⁶ cells/mL. For suspension cells, pellet by centrifugation and resuspend in PBS at the same concentration.

  • Labeling:

    • Prepare a stock solution of BODIPY-13-HODE-PC in a suitable solvent (e.g., ethanol (B145695) or DMSO).

    • Add the fluorescent lipid to the cell suspension at various final concentrations (e.g., 1, 5, 10, 25 µM). Include a vehicle control.

    • Incubate the cells at 37°C for different time points (e.g., 15, 30, 60, 120 minutes) to determine uptake kinetics.

  • Washing:

    • After incubation, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

    • Resuspend the cell pellet in ice-cold PBS and repeat the wash step twice to remove unbound fluorescent lipid.

  • Flow Cytometry Analysis:

    • Resuspend the final cell pellet in a suitable volume of PBS for flow cytometry.

    • Analyze the cells on a flow cytometer using the appropriate laser and filter set for the BODIPY fluorophore (e.g., excitation at 488 nm, emission at ~515 nm).

    • Record the mean fluorescence intensity (MFI) for each sample.

  • Data Analysis:

    • Plot the MFI against concentration to determine dose-dependency and against time to determine uptake kinetics.

Protocol 3: Cellular Uptake Visualization by Confocal Microscopy

This protocol allows for the visualization of the subcellular localization of fluorescently labeled 13-HODE-PC.

Materials:

  • BODIPY-13-HODE-PC

  • Cell line of interest plated on glass-bottom dishes or coverslips

  • Complete cell culture medium

  • PBS

  • Paraformaldehyde (PFA) for fixation (optional)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and allow them to adhere and grow to 50-70% confluency.

  • Labeling:

    • Prepare a working solution of BODIPY-13-HODE-PC in serum-free medium at the desired final concentration (e.g., 5 µM).

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the labeling medium to the cells and incubate at 37°C for the desired time (e.g., 60 minutes).

  • Washing:

    • Remove the labeling medium and wash the cells three times with ice-cold PBS.

  • Fixation and Staining (Optional):

    • For fixed-cell imaging, incubate the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Incubate with a nuclear stain like DAPI for 5 minutes.

    • Wash three times with PBS.

  • Imaging:

    • For live-cell imaging, add fresh culture medium or imaging buffer to the cells. For fixed cells, mount the coverslip onto a slide using mounting medium.

    • Visualize the cells using a confocal microscope with the appropriate laser lines and emission filters for the BODIPY fluorophore and any other stains used.

    • Acquire images to determine the subcellular localization of the fluorescently labeled 13-HODE-PC.

Uptake Assay Workflow cluster_flow Flow Cytometry cluster_microscopy Confocal Microscopy Start Start with Fluorescent 13-HODE-PC Label_Flow Label cells in suspension Start->Label_Flow Label_Micro Label adherent cells Start->Label_Micro Wash_Flow Wash cells Label_Flow->Wash_Flow Analyze_Flow Analyze on Flow Cytometer Wash_Flow->Analyze_Flow Quantify Quantitative Uptake Data Analyze_Flow->Quantify Wash_Micro Wash cells Label_Micro->Wash_Micro Image_Micro Image on Confocal Microscope Wash_Micro->Image_Micro Localize Subcellular Localization Image_Micro->Localize

Figure 3. Experimental workflows for cellular uptake studies.

Concluding Remarks

The study of the cellular uptake of this compound is essential for understanding its diverse biological roles. The protocols outlined in these application notes provide a framework for researchers to investigate the mechanisms of uptake and the subsequent signaling events. While the scavenger receptor CD36 and the PPARγ signaling pathway are strongly implicated, further research is needed to fully elucidate the specific transporters and downstream effectors involved in the cellular processing of this important oxidized phospholipid. The use of fluorescently labeled analogs, as described, will be a valuable tool in these future investigations.

References

Application Notes and Protocols for CD36 Binding Assay with 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cluster of Differentiation 36 (CD36) is a multifunctional scavenger receptor expressed on a variety of cell types, including macrophages, platelets, endothelial cells, and adipocytes. It plays a crucial role in lipid metabolism, immune responses, and angiogenesis by binding to a wide range of ligands, including oxidized phospholipids (B1166683). Oxidized phospholipids are components of oxidized low-density lipoprotein (oxLDL) and are implicated in the pathogenesis of several inflammatory diseases such as atherosclerosis.

One such oxidized phospholipid is 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC (13-HODE-PC), which contains the oxidized linoleic acid metabolite 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) at the sn-2 position. Understanding the interaction between 13-HODE-PC and CD36 is critical for elucidating disease mechanisms and for the development of novel therapeutics targeting this pathway.

These application notes provide a detailed protocol for a competitive binding assay to characterize the interaction of 13-HODE-PC with CD36 expressed on Human Embryonic Kidney 293 (HEK293) cells. Additionally, an overview of the downstream signaling cascade initiated by ligand binding is presented.

Data Presentation

Table 1: Competitive Binding Data for CD36 Ligands

Competitor LigandLabeled LigandCell TypeIC50Reference
This compound¹²⁵I-NO₂-LDL (5 µg/mL)CD36-transfected 293 cells> 200 µM[1]
Fucoidan¹²⁵I-strep-bioPP1RAW264.7 cells4.2 µmol/L

Table 2: Materials and Reagents for CD36 Binding Assay

ReagentSupplierCatalog Number
This compound(Example) Cayman Chemical(Example) 10007931
Fluorescently Labeled Oxidized Phospholipid (e.g., BODIPY-labeled oxPC)(Example) Thermo Fisher Scientific(Example) D3794
HEK293 Cells Stably Expressing Human CD36(Example) BPS Bioscience(Example) 79524
Parental HEK293 Cells (Negative Control)ATCCCRL-1573
Dulbecco's Modified Eagle Medium (DMEM)(Example) Gibco(Example) 11965092
Fetal Bovine Serum (FBS)(Example) Gibco(Example) 26140079
Penicillin-Streptomycin(Example) Gibco(Example) 15140122
Puromycin (B1679871)(Example) InvivoGen(Example) ant-pr-1
0.25% Trypsin-EDTA(Example) Gibco(Example) 25200056
Phosphate-Buffered Saline (PBS), pH 7.4(Example) Gibco(Example) 10010023
Bovine Serum Albumin (BSA), fatty acid-free(Example) Sigma-Aldrich(Example) A7030
HEPES(Example) Sigma-Aldrich(Example) H3375
Black, clear-bottom 96-well plates(Example) Corning(Example) 3603

Experimental Protocols

A competitive binding assay is a robust method to determine the affinity of an unlabeled ligand (13-HODE-PC) by measuring its ability to compete with a labeled ligand for binding to a receptor (CD36). Here, we describe a whole-cell based assay using a fluorescently labeled oxidized phospholipid.

Cell Culture and Maintenance
  • Culture HEK293 cells stably expressing human CD36 in DMEM supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and an appropriate concentration of puromycin for selection.

  • Culture parental HEK293 cells (lacking CD36 expression) under the same conditions, omitting puromycin, to serve as a negative control for non-specific binding.

  • Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage cells upon reaching 80-90% confluency.

Competitive Binding Assay Protocol

This protocol is designed for a 96-well plate format.

1. Preparation of Cells: a. The day before the assay, seed the CD36-HEK293 and parental HEK293 cells into black, clear-bottom 96-well plates at a density of 5 x 10⁴ to 1 x 10⁵ cells per well. b. Allow cells to adhere and grow overnight.

2. Preparation of Reagents: a. Assay Buffer: Prepare a binding buffer consisting of PBS supplemented with 0.5% fatty acid-free BSA and 20 mM HEPES, pH 7.4. b. Fluorescent Ligand Solution: Prepare a working solution of the fluorescently labeled oxidized phospholipid in Assay Buffer. The final concentration should be at or below its Kd for CD36. If the Kd is unknown, a concentration of 50-100 nM is a reasonable starting point. c. Competitor (13-HODE-PC) Dilutions: Prepare a serial dilution of 13-HODE-PC in Assay Buffer. A suggested concentration range is from 1 nM to 500 µM to span the expected IC50.

3. Binding Assay Procedure: a. On the day of the assay, gently aspirate the culture medium from the wells. b. Wash the cell monolayers once with 200 µL of ice-cold PBS. c. Add 50 µL of Assay Buffer to each well. d. Add 50 µL of the 13-HODE-PC dilutions to the appropriate wells. For total binding wells, add 50 µL of Assay Buffer. For non-specific binding wells, a high concentration of an unlabeled, known CD36 ligand can be used, or a high concentration of 13-HODE-PC itself (e.g., 1 mM). e. Add 50 µL of the fluorescent ligand solution to all wells. The final volume in each well should be 150 µL. f. Incubate the plate at 4°C for 2-3 hours on a plate shaker with gentle agitation to allow binding to reach equilibrium.

4. Washing and Detection: a. After incubation, gently aspirate the assay solution from the wells. b. Wash the cells three times with 200 µL of ice-cold Assay Buffer to remove unbound ligand. Be gentle to avoid detaching the cells. c. After the final wash, add 100 µL of Assay Buffer to each well. d. Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen fluorophore.

5. Data Analysis: a. Subtract the average fluorescence signal from the parental HEK293 cells (non-specific binding) from the signals of the CD36-HEK293 cells. b. Plot the specific binding (as a percentage of the total specific binding) against the logarithm of the competitor (13-HODE-PC) concentration. c. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value. d. The affinity of 13-HODE-PC (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the fluorescent ligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

G cluster_prep Cell Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Culture Culture CD36-HEK293 and Parental HEK293 Cells Seed Seed Cells in 96-well Plate Culture->Seed Wash1 Wash Cells with PBS Seed->Wash1 AddCompetitor Add 13-HODE-PC (Competitor) Wash1->AddCompetitor AddFluor Add Fluorescent Ligand AddCompetitor->AddFluor Incubate Incubate at 4°C (2-3 hours) AddFluor->Incubate Wash2 Wash to Remove Unbound Ligand Incubate->Wash2 Read Measure Fluorescence Wash2->Read Plot Plot Competition Curve Read->Plot Calculate Calculate IC50 and Ki Plot->Calculate

Caption: Workflow for the CD36 competitive binding assay.

CD36 Signaling Pathway

Upon binding of oxidized phospholipids like 13-HODE-PC, CD36 initiates a complex intracellular signaling cascade that contributes to inflammation and cellular dysfunction.

G Ligand 13-HODE-PC (Oxidized Phospholipid) CD36 CD36 Ligand->CD36 Binding SFK Src Family Kinases (Fyn, Lyn) CD36->SFK Activation ROS Mitochondrial ROS Production CD36->ROS Metabolism Metabolic Reprogramming (↓ FAO, ↑ Glycolysis) CD36->Metabolism FoamCell Foam Cell Formation CD36->FoamCell Ligand Internalization Vav Vav SFK->Vav JNK JNK1/2 Vav->JNK NFkB NF-κB Activation JNK->NFkB ROS->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation

References

Application Notes and Protocols for Studying Inflammatory Responses with 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

Harnessing an Oxidized Phospholipid to Unravel Inflammatory Pathways

Introduction

1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC (P-HODE-PC) is an oxidized phospholipid (OxPL) that incorporates the bioactive lipid mediator 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE) at the sn-2 position. Oxidized phospholipids (B1166683) are generated endogenously under conditions of oxidative stress and are increasingly recognized as critical signaling molecules that can modulate inflammatory and immune responses.[1][2] The presence of OxPLs has been documented in various pathological conditions, including atherosclerosis, acute lung injury, and chronic inflammation, where they can exert both pro- and anti-inflammatory effects.[1][2][3] P-HODE-PC serves as a valuable tool for researchers to investigate the cellular and molecular mechanisms by which specific oxidized lipids influence inflammatory signaling cascades. These application notes provide an overview of the utility of P-HODE-PC and detailed protocols for its use in studying inflammatory responses.

Biological Context and Mechanism of Action

The biological activity of P-HODE-PC is largely attributed to its 13(S)-HODE moiety. 13(S)-HODE is a metabolite of linoleic acid produced by the action of lipoxygenases.[3] It has been shown to interact with several key intracellular targets to modulate inflammatory gene expression.

Key Signaling Pathways Modulated by 13(S)-HODE-containing Lipids:

  • Peroxisome Proliferator-Activated Receptor γ (PPARγ) Activation: 13(S)-HODE is a known agonist of PPARγ, a nuclear receptor that plays a crucial role in the transcriptional regulation of inflammatory and metabolic genes.[3][4][5] Activation of PPARγ often leads to anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and promoting macrophage differentiation towards an anti-inflammatory phenotype.[3]

  • Nuclear Factor Erythroid 2-related Factor 2 (Nrf2) Pathway: Oxidized phospholipids are potent activators of the Nrf2-dependent antioxidant response.[6][7] Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes, including antioxidant enzymes like heme oxygenase-1 (HO-1).[6][7] By activating Nrf2, P-HODE-PC can induce a cellular defense mechanism against oxidative stress, which is a key component of the inflammatory response.

  • Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a central regulator of pro-inflammatory gene expression.[8][9] Some oxidized phospholipids have been shown to inhibit NF-κB activation, thereby suppressing the production of inflammatory mediators like cytokines and chemokines.[10]

  • Scavenger Receptor CD36: CD36 is a scavenger receptor expressed on various cell types, including macrophages and platelets, that recognizes and binds to oxidized lipids.[11][12] P-HODE-PC, as an oxidized phospholipid, is a potential ligand for CD36, and this interaction can trigger downstream signaling events that influence inflammation and lipid uptake.[11][12]

Data Presentation: Summary of In Vitro Studies with 13(S)-HODE

The following table summarizes key findings from studies using 13(S)-HODE, the active component of P-HODE-PC, in various in vitro models of inflammation. This data can serve as a guide for designing experiments with P-HODE-PC.

Parameter Cell Type Treatment Observed Effect Concentration Range Reference
PPARγ ActivationPrimary Human Trophoblasts13(S)-HODEStimulation of PPARγ activity and human Chorionic Gonadotropin (hCG) production.Not specified[1]
FABP4 Gene ExpressionTHP-1 Macrophages13(S)-HODEIncreased Fatty Acid Binding Protein 4 (FABP4) mRNA expression.30 µM[13]
ICAM-1 ExpressionHuman Umbilical Vein Endothelial Cells (HUVEC)13(S)-HODEInduction of Intercellular Adhesion Molecule-1 (ICAM-1) expression.Up to 75 µM[14][15]
IL-8 SecretionColonic Epithelial Cells13-Oxo-ODE (a metabolite of 13-HODE)More potent decrease in IL-8 secretion compared to troglitazone (B1681588) and 13-HODE.Not specified[16]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the inflammatory responses to P-HODE-PC. These protocols are based on established methodologies for studying oxidized phospholipids and their components.

Protocol 1: In Vitro Macrophage Activation and Cytokine Profiling

This protocol uses the human monocytic THP-1 cell line, a well-established model for studying macrophage biology and inflammatory responses.[17]

Objective: To determine the effect of P-HODE-PC on cytokine production in differentiated THP-1 macrophages.

Materials:

  • P-HODE-PC (dissolved in ethanol)

  • THP-1 monocytic cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • 6-well tissue culture plates

  • ELISA kits for human TNF-α, IL-6, and IL-1β

Procedure:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium at 37°C in a humidified 5% CO₂ incubator.

    • To differentiate monocytes into macrophages, seed 1 x 10⁶ THP-1 cells per well in a 6-well plate and treat with 100 nM PMA for 48 hours.

    • After 48 hours, remove the PMA-containing medium, wash the adherent macrophages gently with PBS, and add fresh, serum-free RPMI-1640 medium. Allow the cells to rest for 24 hours before treatment.

  • Treatment with P-HODE-PC:

    • Prepare working solutions of P-HODE-PC in serum-free RPMI-1640 medium. A final ethanol (B145695) concentration should be kept below 0.1% to avoid solvent effects.

    • Treat the differentiated THP-1 macrophages with varying concentrations of P-HODE-PC (e.g., 1, 10, 30 µM) for 24 hours. Include a vehicle control (medium with ethanol).

    • In a separate set of experiments, pre-treat cells with P-HODE-PC for 2 hours before stimulating with a pro-inflammatory agent like LPS (100 ng/mL) for 24 hours to assess the anti-inflammatory potential of P-HODE-PC.

  • Sample Collection and Analysis:

    • After the incubation period, collect the cell culture supernatants and centrifuge at 1,000 x g for 10 minutes to remove any cellular debris.

    • Store the supernatants at -80°C until analysis.

    • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Expected Outcome: This experiment will reveal whether P-HODE-PC induces the secretion of pro-inflammatory cytokines on its own or modulates their production in response to a pro-inflammatory stimulus like LPS.

Protocol 2: Nrf2 Nuclear Translocation and Target Gene Expression

This protocol details how to assess the activation of the Nrf2 antioxidant pathway in response to P-HODE-PC in human umbilical vein endothelial cells (HUVECs).[6][7]

Objective: To determine if P-HODE-PC induces the nuclear translocation of Nrf2 and the expression of its downstream target genes.

Materials:

  • P-HODE-PC (dissolved in ethanol)

  • Primary Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Nuclear and Cytoplasmic Extraction Kit

  • Western Blotting reagents and antibodies against Nrf2 and a nuclear loading control (e.g., Lamin B1)

  • RNA isolation kit

  • cDNA synthesis kit

  • Quantitative real-time PCR (qRT-PCR) reagents and primers for HO-1, NQO1, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Culture and Treatment:

    • Culture HUVECs in endothelial cell growth medium at 37°C in a humidified 5% CO₂ incubator.

    • Seed HUVECs in 6-well plates and grow to confluence.

    • Treat confluent HUVECs with P-HODE-PC (e.g., 30 µM) for different time points (e.g., 1, 2, 4, 8 hours). Include a vehicle control.

  • Nuclear Extraction and Western Blotting for Nrf2 Translocation:

    • At each time point, wash the cells with ice-cold PBS and lyse them using a nuclear and cytoplasmic extraction kit according to the manufacturer's protocol.

    • Determine the protein concentration of the nuclear extracts.

    • Perform SDS-PAGE and Western blotting with the nuclear extracts.

    • Probe the membrane with a primary antibody against Nrf2, followed by a suitable secondary antibody.

    • Re-probe the membrane with an antibody against a nuclear loading control (e.g., Lamin B1) to ensure equal loading.

    • Visualize the protein bands and quantify the Nrf2 signal relative to the loading control.

  • RNA Isolation and qRT-PCR for Target Gene Expression:

    • At each time point, wash the cells with PBS and lyse them to isolate total RNA using a commercial kit.

    • Synthesize cDNA from the isolated RNA.

    • Perform qRT-PCR using primers for the Nrf2 target genes HO-1 and NQO1, and a housekeeping gene for normalization.

    • Analyze the relative gene expression using the ΔΔCt method.

Expected Outcome: An increase in nuclear Nrf2 protein levels and an upregulation of HO-1 and NQO1 mRNA would indicate that P-HODE-PC activates the Nrf2 antioxidant pathway.

Protocol 3: CD36 Binding Assay

This protocol describes a competitive binding assay to determine if P-HODE-PC can bind to the scavenger receptor CD36.[11][18]

Objective: To assess the ability of P-HODE-PC to compete with a known labeled ligand for binding to CD36.

Materials:

  • P-HODE-PC

  • HEK293 cells stably transfected with human CD36 (or other suitable cell line)

  • A labeled ligand for CD36 (e.g., ¹²⁵I-labeled oxidized LDL or a fluorescently labeled oxidized phospholipid)

  • Binding buffer (e.g., medium containing 10% FBS)

  • 24-well tissue culture plates

  • Gamma counter or fluorescence plate reader

Procedure:

  • Cell Culture:

    • Culture CD36-transfected HEK293 cells in their recommended growth medium.

    • Seed the cells in 24-well plates and grow to confluence.

  • Competitive Binding Assay:

    • Wash the confluent cell monolayers with binding buffer.

    • Add increasing concentrations of unlabeled P-HODE-PC (competitor) to the wells.

    • Add a constant, known concentration of the labeled CD36 ligand to all wells.

    • Include control wells with no competitor (total binding) and wells with a large excess of a known unlabeled ligand (non-specific binding).

    • Incubate the plate at 4°C for 2 hours to allow binding to reach equilibrium.

  • Washing and Detection:

    • After incubation, aspirate the medium and wash the cells three times with ice-cold binding buffer to remove unbound ligand.

    • Lyse the cells (e.g., with 0.1 M NaOH) and transfer the lysate to appropriate tubes or plates for measurement.

    • Quantify the cell-associated radioactivity using a gamma counter or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding of the labeled ligand as a function of the concentration of P-HODE-PC.

    • Determine the IC₅₀ value, which is the concentration of P-HODE-PC required to inhibit 50% of the specific binding of the labeled ligand.

Expected Outcome: A dose-dependent decrease in the binding of the labeled ligand in the presence of P-HODE-PC would indicate that P-HODE-PC binds to CD36.

Mandatory Visualizations

Signaling Pathways of P-HODE-PC in Inflammation

P_HODE_PC_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus P-HODE-PC P-HODE-PC CD36 CD36 P-HODE-PC->CD36 Nrf2_Keap1 Nrf2-Keap1 Complex P-HODE-PC->Nrf2_Keap1 Inhibition of Keap1-mediated ubiquitination IKK IKK P-HODE-PC->IKK Inhibition PPARγ PPARγ P-HODE-PC->PPARγ Activation Keap1 Keap1 Nrf2_active Nrf2 Nrf2_Keap1->Nrf2_active ARE Antioxidant Response Element Nrf2_active->ARE IκB IκB IKK->IκB Phosphorylation & Degradation NF-κB_IκB NF-κB-IκB Complex NF-κB_active NF-κB NF-κB_IκB->NF-κB_active NF-κB_binding_site NF-κB Binding Site NF-κB_active->NF-κB_binding_site PPARγ->NF-κB_active Inhibition Anti-inflammatory_Genes Anti-inflammatory_Genes PPARγ->Anti-inflammatory_Genes Transcription Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription Pro-inflammatory_Genes Pro-inflammatory_Genes NF-κB_binding_site->Pro-inflammatory_Genes Transcription

Caption: P-HODE-PC signaling in inflammation.

Experimental Workflow: Macrophage Cytokine Profiling

Macrophage_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture_THP1 Culture THP-1 Monocytes Seed_Cells Seed Cells in 6-well Plate Culture_THP1->Seed_Cells Differentiate Differentiate with PMA (100 nM, 48h) Seed_Cells->Differentiate Rest_Cells Rest in Serum-Free Medium (24h) Differentiate->Rest_Cells Treat_Cells Treat Macrophages (24h) Rest_Cells->Treat_Cells Optional_LPS Optional: Pre-treat (2h) then add LPS (100 ng/mL) Rest_Cells->Optional_LPS Prepare_PHODEPC Prepare P-HODE-PC (e.g., 1-30 µM) Prepare_PHODEPC->Treat_Cells Prepare_PHODEPC->Optional_LPS Collect_Supernatant Collect and Centrifuge Supernatants Treat_Cells->Collect_Supernatant Optional_LPS->Collect_Supernatant Store_Samples Store at -80°C Collect_Supernatant->Store_Samples Perform_ELISA Perform ELISA for TNF-α, IL-6, IL-1β Store_Samples->Perform_ELISA Analyze_Data Analyze and Compare Cytokine Levels Perform_ELISA->Analyze_Data

Caption: Workflow for macrophage cytokine profiling.

Logical Relationship: Pro- vs. Anti-inflammatory Effects

Inflammatory_Balance cluster_pro Pro-inflammatory Potential cluster_anti Anti-inflammatory Potential P-HODE-PC P-HODE-PC CD36_Activation CD36 Activation P-HODE-PC->CD36_Activation ICAM1_Induction ICAM-1 Induction P-HODE-PC->ICAM1_Induction PPARg_Activation PPARγ Activation P-HODE-PC->PPARg_Activation Nrf2_Activation Nrf2 Activation P-HODE-PC->Nrf2_Activation NFkB_Inhibition NF-κB Inhibition P-HODE-PC->NFkB_Inhibition Pro_Inflammatory_Cytokines Pro-inflammatory Cytokine Release CD36_Activation->Pro_Inflammatory_Cytokines Inflammation_Outcome Inflammation_Outcome ICAM1_Induction->Inflammation_Outcome Promotes Pro_Inflammatory_Cytokines->Inflammation_Outcome Promotes PPARg_Activation->Inflammation_Outcome Inhibits Antioxidant_Response Antioxidant Response Nrf2_Activation->Antioxidant_Response NFkB_Inhibition->Inflammation_Outcome Inhibits Antioxidant_Response->Inflammation_Outcome Inhibits

Caption: The dual role of P-HODE-PC in inflammation.

References

Troubleshooting & Optimization

Technical Support Center: 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the solubility and handling of 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC in ethanol (B145695) for experimental use.

Solubility Data

The solubility of this compound and its hydroperoxide precursor in ethanol is summarized below. As an oxidized phospholipid, its solubility can be influenced by minor variations in purity and the presence of other lipids.

CompoundSolventSolubilityReference
This compoundEthanol0.1-1 mg/mL (Slightly Soluble)[1]
1-Palmitoyl-2-13(S)-HpODE-sn-glycero-3-PCEthanol10 mg/mL[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving completely in ethanol?

A1: The solubility of this compound in ethanol is limited (0.1-1 mg/mL)[1]. If you are experiencing difficulty, you may be exceeding this concentration. Additionally, ensure your ethanol is anhydrous, as water can decrease the solubility of phospholipids (B1166683). Sonication or gentle warming (to no more than 40-50°C) can aid in dissolution.

Q2: The dissolved lipid precipitates when I add it to my aqueous cell culture medium. What can I do?

A2: This is a common issue when introducing lipids dissolved in an organic solvent to an aqueous environment. The phospholipid is likely forming aggregates or precipitating out of solution. To mitigate this, you can try the following:

  • Use a carrier protein: Complexing the lipid with a carrier like fatty acid-free bovine serum albumin (BSA) before adding it to the medium can improve its dispersion.

  • Prepare liposomes/vesicles: Sonication of the lipid in an aqueous buffer can lead to the formation of a suspension of liposomes, which can then be added to the cell culture medium[1].

  • Rapid dilution: Add the ethanol stock solution to the medium while vortexing or stirring vigorously to promote rapid dispersion and prevent localized high concentrations that lead to precipitation.

Q3: For how long is the ethanol stock solution of this compound stable?

A3: For optimal results, it is recommended to prepare fresh solutions for each experiment. If storage is necessary, store the ethanol solution at -80°C for up to one year, as indicated for the solid compound[1]. To minimize degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller volumes. The stability of the related hydroperoxide precursor in ethanol at -20°C is at least two years[2][3].

Q4: Can I use DMSO instead of ethanol to dissolve this compound?

A4: While some phospholipids can be dissolved in DMSO, ethanol is a more common solvent for this class of lipids. If you choose to use DMSO, be aware that it can also cause precipitation when added to aqueous media[1]. Additionally, ensure the final concentration of DMSO in your cell culture is not toxic to your cells.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Lipid appears as a film or residue after adding ethanol. Incomplete dissolution due to concentration or insufficient mixing.- Ensure the concentration is within the 0.1-1 mg/mL range.- Vortex the solution vigorously.- Use a bath sonicator to aid dissolution, keeping the sample on ice to prevent degradation.- Gentle warming (up to 40-50°C) can be attempted, but use with caution for oxidized lipids.
Cloudiness or precipitate forms immediately upon addition to aqueous buffer or media. The lipid is not properly dispersed in the aqueous phase.- Add the ethanol stock drop-wise to the aqueous solution while vortexing.- Prepare a complex with fatty acid-free BSA before adding to the media.- Formulate the lipid into liposomes or vesicles by sonication in the buffer before adding to the final solution[1].
Inconsistent experimental results. Degradation of the oxidized phospholipid.- Prepare fresh solutions for each experiment.- If storing, aliquot into single-use vials and store at -80°C under an inert gas like argon or nitrogen.- Avoid repeated freeze-thaw cycles.
Cell toxicity observed at expected working concentrations. The ethanol concentration in the final cell culture medium is too high.- Ensure the final concentration of ethanol in your cell culture medium is below the toxic threshold for your cell line (typically <0.5%).- If high concentrations of the lipid are needed, consider preparing a more concentrated stock if possible, or use a carrier molecule to reduce the required volume of the ethanol stock.

Experimental Protocols

Protocol 1: Preparation of an Ethanol Stock Solution
  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Dissolution: Add a sufficient volume of anhydrous ethanol to the vial to achieve a concentration within the soluble range (e.g., 0.5 mg/mL).

  • Mixing: Vortex the solution for 1-2 minutes. If complete dissolution is not achieved, sonicate the vial in a bath sonicator for 5-10 minutes, keeping the water bath cool.

  • Storage: For immediate use, proceed to the next protocol. For storage, overlay the solution with an inert gas (argon or nitrogen), seal the vial tightly, and store at -80°C.

Protocol 2: Cell Treatment with this compound

This protocol describes the addition of the lipid to cell culture, for example, to study its effects on ferroptosis.

  • Prepare Stock: Prepare a 0.5 mg/mL stock solution of this compound in anhydrous ethanol as described in Protocol 1.

  • Cell Seeding: Seed your cells in a multi-well plate at a density appropriate for your experimental endpoint and allow them to adhere overnight.

  • Dilution: On the day of treatment, dilute the ethanol stock solution into your cell culture medium to the desired final concentration. To avoid precipitation, add the stock solution drop-wise to the medium while gently vortexing.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound.

  • Incubation: Incubate the cells for the desired period.

  • Analysis: Proceed with your downstream analysis (e.g., cell viability assay, lipid peroxidation assay, or western blot for ferroptosis markers).

Mandatory Visualizations

Signaling Pathway: Role in Ferroptosis Regulation

Gpx4_Pathway GPX4-Mediated Regulation of Ferroptosis cluster_membrane Cell Membrane PUFA_PL Polyunsaturated Fatty Acid (in Phospholipid) Lipid_Peroxidation Lipid Peroxidation (Iron-Dependent) PUFA_PL->Lipid_Peroxidation ROS, Fe²⁺ Lipid_Hydroperoxides Lipid Hydroperoxides (e.g., PL-OOH) Lipid_Peroxidation->Lipid_Hydroperoxides GPX4 Glutathione Peroxidase 4 (GPX4) Lipid_Hydroperoxides->GPX4 Substrate Ferroptosis Ferroptosis (Cell Death) Lipid_Hydroperoxides->Ferroptosis Induces GSSG Oxidized Glutathione (GSSG) GPX4->GSSG Lipid_Alcohols Non-toxic Lipid Alcohols (e.g., PL-OH) GPX4->Lipid_Alcohols Reduces to GPX4->Ferroptosis Inhibits GSH Glutathione (GSH) GSH->GPX4 Cofactor

Caption: GPX4 pathway in ferroptosis.

Experimental Workflow: Cell-Based Assay

Experimental_Workflow Workflow for Cell-Based Assay with this compound Start Start Dissolve_Lipid Dissolve Lipid in Ethanol (0.1-1 mg/mL) Start->Dissolve_Lipid Seed_Cells Seed Cells in Plate Start->Seed_Cells Prepare_Media Prepare Treatment Media (Dilute Lipid Stock) Dissolve_Lipid->Prepare_Media Seed_Cells->Prepare_Media Treat_Cells Treat Cells Prepare_Media->Treat_Cells Incubate Incubate (Time Course) Treat_Cells->Incubate Assay Perform Assay (e.g., Viability, Lipid ROS) Incubate->Assay Data_Analysis Data Analysis Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow.

References

Preventing auto-oxidation of 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC. The information provided aims to help prevent its auto-oxidation and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary susceptibility in experimental settings?

A1: this compound is an oxidized phospholipid containing a saturated fatty acid (palmitic acid) at the sn-1 position and a monohydroxylated polyunsaturated fatty acid (13(S)-HODE) at the sn-2 position. Its primary susceptibility is auto-oxidation, a process of oxidative degradation that occurs in the presence of oxygen. This can lead to the formation of various byproducts, compromising the purity and biological activity of the compound.

Q2: What are the recommended long-term storage conditions for this lipid?

A2: For long-term stability, this compound should be stored at -80°C. It is often supplied in an organic solvent like ethanol (B145695), which should also be stored at this temperature to minimize degradation.

Q3: How should I handle the compound upon receiving it and for short-term use?

A3: Upon receipt, immediately store the vial at -80°C. For short-term use, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. Solutions should be prepared fresh for each experiment if possible. If a stock solution is prepared, it should be stored under an inert gas atmosphere (e.g., argon or nitrogen) at -80°C.

Q4: What are the signs of auto-oxidation in my lipid sample?

A4: Auto-oxidation can be detected by a variety of analytical methods. Spectrophotometrically, the formation of conjugated dienes, a primary oxidation product, can be detected by an increase in absorbance at 233-234 nm. More advanced techniques like liquid chromatography-mass spectrometry (LC-MS) can identify specific oxidation byproducts.

Q5: Which antioxidants can I use to prevent auto-oxidation during my experiments?

A5: The addition of antioxidants is a common strategy to prevent lipid peroxidation. Butylated hydroxytoluene (BHT) is a widely used antioxidant for lipids. Other options include Vitamin E (alpha-tocopherol) and its analogs. The choice and concentration of the antioxidant should be carefully considered based on the experimental system to avoid interference with the biological assays.

Troubleshooting Guides

Problem/Observation Potential Cause Recommended Solution
Inconsistent experimental results between batches. Auto-oxidation of the lipid, leading to variable concentrations of the active compound and the presence of interfering byproducts.1. Verify Storage and Handling: Ensure the compound has been consistently stored at -80°C and handled under an inert atmosphere. 2. Use Fresh Aliquots: Avoid using a stock solution that has undergone multiple freeze-thaw cycles. Prepare fresh aliquots from a master stock. 3. Incorporate Antioxidants: Add a low concentration of an appropriate antioxidant (e.g., BHT at 0.01-0.1%) to your stock solution and experimental buffers, ensuring it does not interfere with your assay. 4. Analytical Verification: If possible, analyze the lipid solution using LC-MS to confirm its integrity and purity before use.
High background signal in fluorescence- or absorbance-based assays. Formation of auto-oxidation products that are fluorescent or absorb at the detection wavelength. Conjugated dienes, for example, absorb around 234 nm.1. Solvent Blank: Run a solvent blank containing all components of your experimental mixture except the cells/protein of interest to check for background signal from the lipid and buffer. 2. Fresh Lipid Solution: Prepare a fresh solution of the lipid from a new aliquot. 3. Purge with Inert Gas: Degas all buffers and purge the headspace of your reaction tubes with argon or nitrogen to minimize oxygen exposure.
Loss of biological activity over a short period in aqueous solutions. Oxidized phospholipids (B1166683) can be unstable in aqueous media, especially in the presence of trace metal ions which can catalyze oxidation.1. Prepare Fresh: Prepare aqueous solutions of the lipid immediately before use. 2. Use Chelators: Include a chelating agent such as EDTA or DTPA in your aqueous buffers to sequester metal ions. 3. Minimize Exposure: Protect the solution from light and keep it on ice until use.
Unexpected cellular toxicity observed. The accumulation of certain lipid peroxidation byproducts can be cytotoxic.1. Purity Check: Confirm the purity of your lipid stock. 2. Dose-Response Curve: Perform a careful dose-response curve to determine the optimal non-toxic concentration for your experiments. 3. Control Experiments: Include a vehicle control (the solvent used to dissolve the lipid) in all experiments to ensure the observed effects are due to the lipid itself.

Experimental Protocols

Protocol for Preparation of a Stock Solution
  • Materials:

    • This compound in ethanol

    • High-purity ethanol (or other suitable organic solvent)

    • Inert gas (argon or nitrogen)

    • Glass vial with a Teflon-lined cap

    • Microsyringe

  • Procedure:

    • Allow the vial of this compound to warm to room temperature before opening to prevent condensation of atmospheric water.

    • Briefly centrifuge the vial to ensure all the lipid is at the bottom.

    • Under a gentle stream of inert gas, open the vial.

    • Using a microsyringe, add the desired volume of high-purity ethanol to achieve the target stock concentration (e.g., 1 mg/mL).

    • Gently vortex to ensure complete dissolution.

    • Purge the headspace of the vial with inert gas before sealing tightly with the Teflon-lined cap.

    • Wrap the vial in aluminum foil to protect from light and store at -80°C.

Protocol for Monitoring Auto-oxidation using UV-Vis Spectroscopy
  • Principle: This method detects the formation of conjugated dienes, which are early markers of lipid peroxidation and exhibit a characteristic absorbance maximum around 234 nm.

  • Materials:

    • UV-Vis Spectrophotometer

    • Quartz cuvettes

    • High-purity ethanol (or other UV-transparent solvent)

    • This compound solution

  • Procedure:

    • Prepare a solution of the lipid in ethanol at a known concentration (e.g., 0.1 mg/mL).

    • Use high-purity ethanol as a blank to zero the spectrophotometer.

    • Scan the absorbance of the lipid solution from 220 nm to 300 nm.

    • An increase in absorbance at ~234 nm over time indicates the formation of conjugated dienes and thus, auto-oxidation.

    • For quantitative comparison, the absorbance at 234 nm can be recorded at different time points under specific storage conditions.

Visualizations

Signaling Pathway of 13(S)-HODE

The 13(S)-HODE moiety of this compound is known to be a ligand for peroxisome proliferator-activated receptor gamma (PPARγ), which can influence gene expression related to inflammation and lipid metabolism.[1][2]

G cluster_nucleus Nucleus HODE 13(S)-HODE PPARg PPARγ HODE->PPARg Binds and Activates RXR RXR PPARg->RXR Heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates

Caption: Signaling pathway of 13(S)-HODE via PPARγ activation.

Experimental Workflow for Assessing Lipid Stability

This workflow outlines the steps for evaluating the stability of this compound under different conditions.

G start Prepare Lipid Stock Solution (under inert gas) aliquot Aliquot into multiple vials start->aliquot storage Store under different conditions (e.g., Temp, Light, Antioxidants) aliquot->storage sampling Sample at defined time points (t=0, t=1, t=2...) storage->sampling analysis Analyze for Oxidation sampling->analysis uv_vis UV-Vis Spectroscopy (Conjugated Dienes) analysis->uv_vis Primary screen lc_ms LC-MS (Specific Oxidation Products) analysis->lc_ms Detailed analysis data Compare data to assess stability uv_vis->data lc_ms->data

Caption: Workflow for assessing the oxidative stability of the lipid.

CD36 Signaling Pathway Activation

This compound, as an oxidized phospholipid, can act as a ligand for the scavenger receptor CD36, initiating intracellular signaling cascades.[3][4][5][6]

G cluster_membrane Cell Membrane OxPL Oxidized Phospholipid (e.g., this compound) CD36 CD36 Receptor OxPL->CD36 Binds to SFK Src Family Kinases CD36->SFK Activates Foam_Cell Foam Cell Formation CD36->Foam_Cell Mediates uptake of oxidized lipids MAPK MAP Kinases (e.g., JNK) SFK->MAPK Activates Inflammation Pro-inflammatory Response MAPK->Inflammation

Caption: CD36 signaling initiated by oxidized phospholipids.

References

Technical Support Center: Detection of 13-HODE-PC by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detection of 13-hydroxyoctadecadienoic acid-phosphatidylcholine (13-HODE-PC) using mass spectrometry.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of 13-HODE-PC by LC-MS/MS.

Issue 1: Low or No Signal Intensity for 13-HODE-PC

Possible Cause Troubleshooting Step
Suboptimal Ionization - Verify Ionization Mode: Phosphatidylcholines (PCs) generally show the strongest signals in positive ion mode as [M+H]⁺ or [M+Na]⁺ adducts due to the positive charge on the choline (B1196258) headgroup.[1] - Optimize Source Parameters: Adjust spray voltage, gas flows (nebulizer, heater, and curtain gas), and source temperature to maximize the signal for your specific 13-HODE-PC standard.
Inefficient Sample Preparation - Prevent Autoxidation: Add antioxidants like butylated hydroxytoluene (BHT) to your solvents during extraction to minimize artificial oxidation of lipids.[2] - Improve Extraction Efficiency: Use a robust lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, to ensure complete recovery of phospholipids (B1166683) from your sample matrix.
Poor Chromatographic Separation - Optimize Mobile Phase: For reversed-phase chromatography, ensure your mobile phase contains an appropriate organic solvent (e.g., acetonitrile, methanol) and a modifier (e.g., formic acid, ammonium (B1175870) formate) to improve peak shape and ionization efficiency.[3] - Column Selection: Consider using a C18 or C30 reversed-phase column for good separation of oxidized phospholipids from their non-oxidized counterparts. Oxidized species often elute earlier than their non-oxidized counterparts.[4]
Incorrect Mass Spectrometer Settings - Targeted Analysis: Utilize tandem mass spectrometry (MS/MS) for improved selectivity and sensitivity. For 13-HODE-PC, a precursor ion scan for m/z 184 (phosphorylcholine headgroup) in positive ion mode is a powerful tool for specific detection.[1][2] - MRM Transition: For Multiple Reaction Monitoring (MRM), use a specific precursor-product ion transition. The precursor ion will be the mass of the specific 13-HODE-PC molecule, and a key product ion for 13-HODE is m/z 195.1385.[5][6]

Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)

Possible Cause Troubleshooting Step
Column Contamination or Degradation - Column Wash: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants.[7] - Guard Column: Use a guard column to protect the analytical column from contaminants in the sample. - Column Replacement: If the peak shape does not improve after washing, the column may be degraded and require replacement.
Inappropriate Injection Solvent - Solvent Strength: The injection solvent should be weaker than the initial mobile phase to ensure proper peak focusing at the head of the column. Injecting in a solvent stronger than the mobile phase can cause peak distortion.[7]
Secondary Interactions - Mobile Phase Modifier: Adding a small amount of a competing acid or base (e.g., formic acid) to the mobile phase can help to reduce peak tailing caused by secondary interactions with the stationary phase.

Issue 3: High Background Noise or Contamination

Possible Cause Troubleshooting Step
Solvent and Reagent Contamination - High-Purity Solvents: Use LC-MS grade solvents and reagents to minimize background noise. - Fresh Buffers: Prepare mobile phase buffers fresh daily to prevent microbial growth.[7]
System Contamination - System Cleaning: Clean the ion source and transfer optics of the mass spectrometer according to the manufacturer's instructions. - Blank Injections: Run blank injections (injection of solvent only) to identify the source of contamination.
Sample Carryover - Injector Wash: Ensure the autosampler needle and injection port are thoroughly washed between samples with a strong solvent to prevent carryover from previous injections.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for detecting 13-HODE-PC?

For phosphatidylcholines like 13-HODE-PC, positive electrospray ionization (ESI) is generally preferred. This is because the choline headgroup carries a permanent positive charge, leading to strong signals for protonated molecules ([M+H]⁺) or adducts like sodium ([M+Na]⁺).[1]

Q2: How can I specifically detect 13-HODE-PC in a complex mixture?

The most specific method is tandem mass spectrometry (MS/MS). Here are two powerful approaches:

  • Precursor Ion Scanning: In positive ion mode, scan for all precursor ions that fragment to produce the characteristic phosphorylcholine (B1220837) headgroup ion at m/z 184.1 .[1][2] This will selectively detect all phosphatidylcholine species, including 13-HODE-PC.

  • Multiple Reaction Monitoring (MRM): This is a highly sensitive and specific method for quantification. You will need to know the exact mass of the 13-HODE-PC species you are interested in (the precursor ion). The product ion should be specific to the 13-HODE moiety. A characteristic fragment for 13-HODE in negative ion mode is m/z 195, resulting from cleavage adjacent to the hydroxyl group.[5][6] While 13-HODE-PC is detected in positive mode, collision-induced dissociation can still generate fragments related to the fatty acid chains.

Q3: My 13-HODE and 9-HODE isomers are co-eluting. How can I differentiate them?

While chromatographic separation of these isomers can be challenging, they can be distinguished by their unique fragmentation patterns in MS/MS analysis.[6]

  • 13-HODE produces a characteristic product ion at m/z 195 .

  • 9-HODE produces a characteristic product ion at m/z 171 .[5][9] By using MRM with these specific product ions, you can quantify each isomer even if they are not fully separated chromatographically.

Q4: What are some critical considerations for sample preparation when analyzing oxidized phospholipids?

The primary concern is preventing in vitro oxidation during sample handling and extraction.

  • Use of Antioxidants: Always include an antioxidant like butylated hydroxytoluene (BHT) in your extraction solvents to quench free radicals and prevent artificial oxidation of lipids.[2]

  • Work on Ice: Keep samples on ice as much as possible to minimize enzymatic and chemical degradation.

  • Inert Atmosphere: If possible, perform extraction steps under an inert nitrogen atmosphere to reduce exposure to oxygen.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma/Serum

This protocol is a modification of the Bligh-Dyer method for extracting lipids from a biological fluid.

  • Sample Preparation: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma or serum.

  • Antioxidant Addition: Add 10 µL of a 10 mg/mL BHT solution in methanol.

  • Initial Solvent Addition: Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex for 1 minute.

  • Phase Separation: Add 125 µL of chloroform. Vortex for 30 seconds. Add 125 µL of water. Vortex for 30 seconds.

  • Centrifugation: Centrifuge at 2000 x g for 5 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (containing the lipids) using a glass syringe and transfer to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: Targeted LC-MS/MS Analysis of 13-HODE-PC

This protocol outlines a general approach for setting up a targeted analysis. Parameters will need to be optimized for your specific instrument and column.

  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.

    • Gradient: A linear gradient from 60% B to 100% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (Positive Ion Mode):

    • Scan Type: Precursor Ion Scan.

    • Product Ion: m/z 184.1.

    • Collision Energy: Optimize for your instrument (typically 35-45 eV).[10]

    • Scan Range: m/z 700-1000 (adjust based on expected 13-HODE-PC species).

Quantitative Data Summary

Table 1: Example MRM Transitions for HODE Isomers (Negative Ion Mode)

This table provides example MRM transitions for the free acid forms of 9-HODE and 13-HODE, which are foundational for developing methods for their esterified forms in phospholipids.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
9-HODE295.2171.1~13-15[5][6]
13-HODE295.2195.1~13-15[5][6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue) Add_Antioxidant Add Antioxidant (BHT) Sample->Add_Antioxidant Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer) Add_Antioxidant->Lipid_Extraction Dry_Extract Dry Down Extract Lipid_Extraction->Dry_Extract Reconstitute Reconstitute in Mobile Phase Dry_Extract->Reconstitute LC_Separation LC Separation (Reversed-Phase) Reconstitute->LC_Separation ESI Electrospray Ionization (Positive Mode) LC_Separation->ESI MS1 MS1 Analysis (Full Scan or Precursor Selection) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2 Analysis (Product Ion Detection) CID->MS2 Peak_Integration Peak Integration MS2->Peak_Integration Quantification Quantification Peak_Integration->Quantification Data_Review Data Review & Reporting Quantification->Data_Review

Caption: Experimental workflow for 13-HODE-PC analysis.

fragmentation_pathway cluster_structure 13-HODE-PC Structure PC_Headgroup Phosphocholine Headgroup Glycerol Glycerol Backbone PC_Headgroup->Glycerol Fatty_Acyl_1 sn-1 Fatty Acyl (e.g., 16:0) Glycerol->Fatty_Acyl_1 Fatty_Acyl_2 sn-2 13-HODE Glycerol->Fatty_Acyl_2 HODE_PC 13-HODE-PC Precursor Ion PC_Fragment m/z 184.1 (Phosphocholine) HODE_PC->PC_Fragment CID HODE_Fragment 13-HODE related fragments HODE_PC->HODE_Fragment CID

Caption: Targeted fragmentation of 13-HODE-PC in MS/MS.

References

Technical Support Center: ESI-MS Analysis of Oxidized Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low signal intensity during the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of oxidized phospholipids (B1166683) (OxPLs).

Frequently Asked Questions (FAQs)

Q1: Why is the signal for my oxidized phospholipids much lower than for the corresponding non-oxidized species?

A1: Several factors contribute to this common observation. Firstly, oxidized phospholipids are typically present in much lower concentrations in biological samples compared to their non-oxidized counterparts.[1][2] Secondly, the introduction of polar functional groups (e.g., hydroxyl, hydroperoxy, carboxyl) during oxidation can alter the ionization efficiency of the molecule in ESI. Finally, oxidized phospholipids can be prone to in-source fragmentation and are often susceptible to ion suppression effects from the more abundant, co-eluting non-oxidized lipids.[3][4][5]

Q2: Which ionization mode, positive or negative, is better for analyzing oxidized phospholipids?

A2: The optimal ionization mode depends on the specific class of phospholipid. Phosphatidylcholines (PC), due to their permanently positive quaternary amine headgroup, generally yield the strongest signals in positive ion mode, often as [M+H]⁺, [M+Na]⁺, or other adducts.[1] Other phospholipid classes, such as phosphatidylethanolamines (PE), phosphatidylserines (PS), and phosphatidylglycerols (PG), often ionize more efficiently in negative ion mode, typically forming [M-H]⁻ ions. It is often beneficial to acquire data in both modes for comprehensive coverage.[6]

Q3: Can additives in my mobile phase improve the signal?

A3: Yes, mobile phase additives are crucial for promoting stable and efficient ionization. Small amounts of volatile salts like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) are commonly used. For positive mode, formic acid is often added to promote protonation ([M+H]⁺). For negative mode, a weak base like ammonium acetate can help in the formation of [M-H]⁻ ions. The choice and concentration of the additive can significantly impact adduct formation and signal intensity.[7]

Q4: How can I prevent the degradation of my oxidized phospholipid samples during preparation and analysis?

A4: Oxidized phospholipids, particularly hydroperoxides, are chemically and thermally unstable.[2][8] To minimize degradation, it is essential to add antioxidants, such as butylated hydroxytoluene (BHT), to extraction solvents.[9] Samples should be processed at low temperatures, protected from light, and analyzed as quickly as possible after preparation. Storing extracts under an inert gas (e.g., nitrogen or argon) at -80°C is recommended for longer-term storage.

Q5: What is in-source fragmentation and how does it affect my signal?

A5: In-source fragmentation (ISF) is the breakdown of ions within the ESI source before they enter the mass analyzer.[3][4] This is a common issue in lipidomics and can be particularly problematic for less stable oxidized phospholipids. ISF leads to a decrease in the signal intensity of the intended precursor ion and can generate fragment ions that may be mistaken for other molecules, complicating data analysis.[4][10] Optimizing ESI source parameters, such as capillary and fragmentation voltages, is critical to minimize this effect.[3]

Troubleshooting Guide for Low Signal

This guide provides a systematic approach to diagnosing and resolving low signal intensity for oxidized phospholipids in ESI-MS.

Step 1: Verify Sample Integrity and Preparation

Low signal is often traced back to issues with the sample itself.

Question Possible Cause Recommended Action
Is the sample concentration sufficient? Oxidized phospholipids are often low-abundance species.[1][2]Concentrate the sample if possible. Ensure the extraction method is efficient for phospholipids.
Was the sample protected from further oxidation or degradation? Oxidized lipids are unstable and can degrade during sample preparation and storage.[8]Perform a new lipid extraction using solvents containing an antioxidant (e.g., 0.01% BHT).[9] Always work at low temperatures and minimize exposure to air and light.
Are there high concentrations of salts or detergents? Non-volatile salts (e.g., sodium phosphate, potassium chloride) and detergents can severely suppress the ESI signal.[11]Desalt the sample using appropriate techniques. Ensure all glassware is thoroughly rinsed and free of detergents.
Step 2: Optimize Liquid Chromatography (LC) Separation

Poor chromatographic separation can lead to significant signal suppression.

Question Possible Cause Recommended Action
Are oxidized lipids co-eluting with non-oxidized lipids? The high abundance of non-oxidized phospholipids can suppress the ionization of co-eluting low-abundance oxidized species.[5]Optimize the LC gradient to achieve chromatographic separation between oxidized and non-oxidized lipids. Using a shallower gradient or a different column chemistry (e.g., HILIC instead of reversed-phase) can be effective.[5]
Is the mobile phase composition optimal for ionization? The solvent composition affects desolvation and ionization efficiency.Ensure the mobile phase contains appropriate additives to promote ionization (see table below). The quality of organic solvents can also impact signal; impurities can cause ion suppression.[12][13]
Step 3: Tune ESI Source and Mass Spectrometer Parameters

Instrument settings are critical for maximizing the signal of target analytes.

Question Possible Cause Recommended Action
Are the ESI source parameters optimized for your analytes? Inappropriate source settings (voltages, gas flows, temperature) can lead to poor ionization or excessive in-source fragmentation.[3][4]Systematically optimize key ESI source parameters. Infuse a standard solution of a representative oxidized phospholipid to tune the instrument. Refer to the parameter table below for typical starting points.
Is the correct adduct being monitored? Oxidized phospholipids can form various adducts ([M+H]⁺, [M+Na]⁺, [M+NH₄]⁺, etc.). The most abundant adduct may vary depending on mobile phase composition and source conditions.Check the full scan mass spectrum to identify the most abundant adduct for your analyte and mobile phase conditions. Target this adduct for MS/MS analysis. The addition of specific salts (e.g., lithium hydroxide) can promote the formation of specific adducts that provide more structural information upon fragmentation.[14]
Are you experiencing a general loss of signal? A complete loss of signal could indicate a fundamental issue with the LC-MS system, such as a clog, a leak, or a problem with the ESI spray.[15]Check for a stable spray at the ESI needle.[15] Ensure pumps are primed and delivering mobile phase correctly. Systematically check for leaks or blockages from the autosampler to the ESI source.

Data and Protocols

Table 1: Recommended Mobile Phase Additives for OxPL Analysis
Ionization ModeAdditiveTypical ConcentrationPurpose
Positive Formic Acid0.1%Promotes protonation ([M+H]⁺)
Positive Ammonium Formate5-10 mMStabilizes spray, forms [M+NH₄]⁺ adducts
Negative Ammonium Acetate5-10 mMPromotes deprotonation ([M-H]⁻)
Negative Acetic Acid0.1%Can improve peak shape in some cases

Note: Optimal concentrations may vary by instrument and application.[7]

Table 2: General ESI Source Parameters for Optimization
ParameterTypical RangeImpact on Signal
Capillary Voltage 2.5 - 4.5 kVAffects spray stability and ion generation. Too high can cause discharge.[11]
Sheath/Nebulizer Gas 20 - 50 arbAssists in droplet formation and desolvation.
Auxiliary/Drying Gas 5 - 15 L/minAids in solvent evaporation.
Gas Temperature 250 - 350 °CAffects desolvation efficiency. Too high can cause thermal degradation of analytes.
Source Fragmentation/ Skimmer Voltage Low to moderateControls the energy of ions entering the mass analyzer. Higher values increase fragmentation (ISF).[3]
Experimental Protocol: General Lipid Extraction

This protocol is a modified Bligh-Dyer method suitable for extracting total lipids, including oxidized phospholipids, from biological samples.

  • Homogenization: Homogenize the tissue or cell sample in a solvent mixture of chloroform (B151607):methanol (B129727) (1:2, v/v). For plasma, add the sample directly to the solvent.

  • Antioxidant Addition: Ensure all extraction solvents are pre-spiked with an antioxidant, such as 0.01% (w/v) butylated hydroxytoluene (BHT), to prevent auto-oxidation during the procedure.[9]

  • Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v), which will induce phase separation.

  • Extraction: Vortex the mixture thoroughly and centrifuge to facilitate phase separation.

  • Collection: Carefully collect the lower organic phase, which contains the lipids.

  • Drying and Reconstitution: Dry the collected organic phase under a stream of nitrogen gas. Reconstitute the lipid extract in an appropriate solvent for LC-MS analysis (e.g., methanol or isopropanol).

Visualizations

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting low ESI-MS signals for oxidized phospholipids.

TroubleshootingWorkflow start Low Signal Detected for Oxidized Phospholipid check_sample Step 1: Verify Sample Integrity start->check_sample is_sample_ok Is Sample Preparation Correct? check_sample->is_sample_ok re_extract Action: Re-extract Sample - Use fresh solvents - Add antioxidant (BHT) - Minimize degradation is_sample_ok->re_extract No check_lc Step 2: Optimize LC Separation is_sample_ok->check_lc Yes re_extract->check_sample is_lc_ok Is Chromatography Optimized? check_lc->is_lc_ok optimize_lc Action: Modify LC Method - Adjust gradient to separate OxPLs - Check mobile phase additives - Verify solvent quality is_lc_ok->optimize_lc No check_ms Step 3: Tune MS Parameters is_lc_ok->check_ms Yes optimize_lc->check_lc is_ms_ok Are MS Settings Optimal? check_ms->is_ms_ok tune_ms Action: Optimize MS Source - Tune with OxPL standard - Minimize in-source fragmentation - Identify best adduct is_ms_ok->tune_ms No end_ok Signal Improved is_ms_ok->end_ok Yes tune_ms->check_ms end_fail Issue Persists: Consider Advanced System Diagnostics / Contact Support tune_ms->end_fail

Caption: A step-by-step workflow for diagnosing low ESI-MS signal for oxidized phospholipids.

References

Technical Support Center: Analysis of 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC (P-HODE-PC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the analysis of 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC (P-HODE-PC).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in the analysis of P-HODE-PC?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as P-HODE-PC, due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of your quantitative analysis. In biological matrices like plasma, serum, or tissue homogenates, the most common interfering components are other lipids (especially phospholipids), salts, and proteins. Given that P-HODE-PC is a lipid, it often co-extracts with these interfering substances, making it particularly susceptible to matrix effects during LC-MS/MS analysis.

Q2: What are the common signs of significant matrix effects in my P-HODE-PC analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of analyte response between samples.

  • A significant difference in the peak area of a post-extraction spike compared to a neat standard solution.

  • Inconsistent or drifting retention times.

  • Loss of sensitivity and increased limits of quantitation.

  • Inexplicable variability in quantitative results that is not attributable to sample handling.

Q3: Can I simply dilute my sample to mitigate matrix effects for P-HODE-PC analysis?

A3: Sample dilution can be a straightforward and effective method to reduce matrix effects by lowering the concentration of interfering components. However, this approach is only viable if the concentration of P-HODE-PC in your samples is high enough to remain detectable after dilution. For trace-level analysis, dilution may cause the analyte signal to fall below the limit of detection of the instrument.

Q4: What is the role of an internal standard in overcoming matrix effects for P-HODE-PC quantification?

A4: An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a constant concentration. The ideal IS for P-HODE-PC would be a stable isotope-labeled version (e.g., deuterated P-HODE-PC). The IS co-elutes with the analyte and experiences similar matrix effects. By calculating the ratio of the analyte peak area to the IS peak area, variations in signal intensity due to ion suppression or enhancement can be compensated for, leading to more accurate and precise quantification.

Q5: Are there specific LC-MS/MS parameters I can optimize to minimize matrix effects for P-HODE-PC?

A5: Yes, optimizing your LC-MS/MS method can help. Consider the following:

  • Chromatographic Separation: Improve the separation of P-HODE-PC from co-eluting matrix components by adjusting the mobile phase composition, gradient profile, or using a different column chemistry (e.g., HILIC instead of reversed-phase).

  • Ionization Source: Optimize ion source parameters such as temperature, gas flows, and spray voltage to enhance the ionization of P-HODE-PC relative to interfering compounds.

  • Ionization Mode: While positive ion mode is common for phosphatidylcholines due to the choline (B1196258) headgroup, exploring negative ion mode might be beneficial in some cases as fewer matrix components may ionize.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low P-HODE-PC Signal/Ion Suppression High concentration of co-eluting phospholipids (B1166683) or other matrix components.1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. Consider specialized techniques like HybridSPE-Phospholipid plates for targeted phospholipid removal. 2. Optimize Chromatography: Adjust the LC gradient to better separate P-HODE-PC from the region where most phospholipids elute. 3. Use an Internal Standard: Employ a stable isotope-labeled internal standard that co-elutes with P-HODE-PC to normalize for signal suppression. 4. Dilute the Sample: If the P-HODE-PC concentration is sufficient, dilute the sample to reduce the concentration of matrix components.
Poor Reproducibility (High %RSD) Inconsistent matrix effects across different samples.1. Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples. 2. Implement a Robust Internal Standard Strategy: Use a stable isotope-labeled internal standard added early in the sample preparation process to account for variability in both extraction efficiency and matrix effects. 3. Assess Matrix Effects Systematically: Perform a post-extraction spike experiment on a representative set of samples to understand the variability of the matrix effect.
Peak Tailing or Splitting Interaction of P-HODE-PC with active sites in the LC system or co-elution with interfering compounds.1. Use a Metal-Free or PEEK-Lined Column: Phospholipids can interact with metal surfaces in standard stainless steel columns, leading to peak shape issues.[1] 2. Optimize Mobile Phase: Add a small amount of a weak acid (e.g., formic acid) or a salt (e.g., ammonium (B1175870) formate) to the mobile phase to improve peak shape. 3. Clean the LC System: Flush the column and LC system to remove any accumulated contaminants.
Unexpectedly High Signal/Ion Enhancement Co-eluting compounds that improve the ionization efficiency of P-HODE-PC.1. Improve Chromatographic Separation: Modify the LC method to separate the enhancing compounds from P-HODE-PC. 2. Use a Stable Isotope-Labeled Internal Standard: A co-eluting internal standard will experience similar enhancement, allowing for accurate quantification based on the peak area ratio.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for P-HODE-PC from Plasma/Serum

This protocol is adapted from methods used for the extraction of oxidized phospholipids from biological fluids.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution (ideally, a deuterated P-HODE-PC)

  • Methanol (B129727) (ice-cold)

  • Chloroform (B151607) (ice-cold)

  • Butylated hydroxytoluene (BHT)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • To 100 µL of plasma/serum in a glass tube, add 10 µL of the IS solution.

  • Add 1 mL of ice-cold methanol containing 0.01% BHT to precipitate proteins.

  • Vortex for 30 seconds.

  • Add 2 mL of ice-cold chloroform containing 0.01% BHT.

  • Vortex thoroughly for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully collect the lower organic layer (chloroform) using a glass Pasteur pipette and transfer to a clean tube.

  • Dry the organic extract under a gentle stream of nitrogen.

  • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for P-HODE-PC from Plasma/Serum

This protocol utilizes a C18 SPE cartridge for the cleanup of oxidized phospholipids.

Materials:

  • Plasma or serum sample

  • Internal Standard (IS) solution

  • C18 SPE cartridge

  • Methanol

  • Water (LC-MS grade)

  • Hexane (B92381)

  • Isopropanol

  • Vortex mixer

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma/serum, add 10 µL of IS solution and 900 µL of methanol. Vortex to mix and centrifuge to pellet precipitated proteins.

  • Cartridge Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and other polar interferences, followed by 1 mL of hexane to remove non-polar lipids.

  • Elution: Elute the oxidized phospholipids with 1 mL of isopropanol.

  • Dry-down and Reconstitution: Dry the eluate under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis of P-HODE-PC

The following are suggested starting parameters for the LC-MS/MS analysis of P-HODE-PC. Optimization will be required for your specific instrumentation.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30-100% B

    • 15-20 min: 100% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • P-HODE-PC (Quantifier): m/z 774.6 -> 184.1 (Collision Energy: ~35-45 eV)

    • P-HODE-PC (Qualifier): m/z 774.6 -> [Product ion from the 13-HODE fatty acid, e.g., m/z 295.2] (Collision Energy: ~20-30 eV)

    • Internal Standard: Monitor the corresponding transition for the deuterated analog.

  • Source Parameters: Optimize according to manufacturer's recommendations.

Quantification of Matrix Effects

To quantitatively assess the extent of ion suppression or enhancement, a post-extraction spike experiment is recommended.

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the P-HODE-PC standard into the reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix sample using your chosen protocol. Spike the P-HODE-PC standard into the final, reconstituted extract.

    • Set C (Pre-Extraction Spike): Spike the P-HODE-PC standard into a blank matrix sample before the extraction process.

  • Analyze all three sets of samples by LC-MS/MS.

  • Calculate the matrix effect and recovery using the following formulas:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Table 1: Example Table for Reporting Matrix Effect and Recovery Data

Sample IDAnalyte Concentration (ng/mL)Peak Area (Set A - Neat)Peak Area (Set B - Post-Spike)Peak Area (Set C - Pre-Spike)Matrix Effect (%)Recovery (%)
QC Low10ValueValueValueCalculated ValueCalculated Value
QC Mid100ValueValueValueCalculated ValueCalculated Value
QC High500ValueValueValueCalculated ValueCalculated Value

A matrix effect value of 100% indicates no effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.

Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Serum, Tissue) Add_IS Add Internal Standard (e.g., Deuterated P-HODE-PC) Sample->Add_IS Extraction Extraction (LLE or SPE) Add_IS->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LC_Separation LC Separation (Reversed-Phase C18) Reconstitute->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS_Analysis Tandem MS (MRM) Precursor -> Product ESI->MS_Analysis Integration Peak Integration MS_Analysis->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification using Calibration Curve Ratio->Quantification G OxPL Oxidized Phospholipids (e.g., P-HODE-PC) CD36 CD36 Scavenger Receptor OxPL->CD36 Binding PKC Protein Kinase C (PKC) CD36->PKC Activation PPARg PPARγ PKC->PPARg Activation RXR RXR PPARg->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE Binding RXR->PPRE Binding Gene_Expression Target Gene Expression (Inflammation, Lipid Metabolism) PPRE->Gene_Expression Transcription Cellular_Response Cellular Response (e.g., Foam Cell Formation) Gene_Expression->Cellular_Response

References

Co-elution issues of oxidized and non-oxidized phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the co-elution of oxidized and non-oxidized phospholipids (B1166683) during liquid chromatography-mass spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: Why do my oxidized and non-oxidized phospholipids co-elute in reversed-phase (RP) chromatography?

A1: While reversed-phase chromatography separates lipids based on hydrophobicity, co-elution can still be a significant issue. Oxidized phospholipids (OxPLs) are more polar than their non-oxidized counterparts due to the addition of oxygen-containing functional groups (e.g., hydroperoxides, hydroxides, ketones).[1][2] This increased polarity causes them to elute earlier than the native lipids.[1][3] However, the vast structural diversity of both native and oxidized species means their retention times can overlap, leading to co-elution.

Q2: What is the primary cause of poor separation between OxPLs and their precursors?

A2: The primary cause is insufficient selectivity of the chromatographic method. In reversed-phase HPLC, which separates based on fatty acyl chain hydrophobicity, the subtle difference in polarity introduced by oxidation may not be enough to achieve baseline separation from the highly abundant parent phospholipid, especially in complex biological samples.[4]

Q3: How can I improve the chromatographic separation of oxidized and non-oxidized phospholipids?

A3: To enhance separation, consider switching your chromatographic mode.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is a powerful alternative to reversed-phase methods.[5][6] HILIC separates molecules based on the polarity of their headgroups rather than their fatty acyl tails.[4][7] This approach effectively separates phospholipid classes, allowing for better resolution between the more polar oxidized species and their non-oxidized precursors.[4][8][9]

  • Two-Dimensional LC (2D-LC): Combining different separation modes (e.g., HILIC followed by RPLC) can provide comprehensive separation of complex lipid mixtures.[4]

Q4: If co-elution is unavoidable, how can I still differentiate and identify my oxidized phospholipids?

A4: Mass spectrometry provides powerful tools to distinguish co-eluting species.[10]

  • High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or FT-ICR MS can resolve species with very small mass differences. The addition of one or more oxygen atoms to a phospholipid results in a distinct mass shift that can be detected with high accuracy, confirming the presence of an oxidized species even if it co-elutes.[4][8]

  • Tandem Mass Spectrometry (MS/MS): This is a crucial technique for structural confirmation.[2][11] By fragmenting the co-eluting ions, you can identify specific product ions or neutral losses characteristic of oxidized fatty acyl chains or specific headgroups.[2][12] For example, phosphatidylcholines (PC) characteristically produce a fragment ion at m/z 184.[2][13]

Q5: What are some key sample preparation steps to prevent artificial oxidation?

A5: Preventing ex-vivo oxidation is critical for accurate analysis.

  • Use Antioxidants: Immediately add antioxidants like butylated hydroxytoluene (BHT) to your samples and extraction solvents to quench radical-catalyzed reactions.[14][15]

  • Rapid Processing & Cold Storage: Process samples quickly on ice and store them at -80°C to minimize enzymatic activity and non-enzymatic lipid peroxidation.[15] Avoid repeated freeze-thaw cycles.[15]

  • Minimize Exposure: Keep samples protected from light and air whenever possible.

Troubleshooting Guide

This section addresses common problems encountered during the analysis of oxidized phospholipids.

Problem 1: Poor Peak Shape (Fronting, Tailing, or Broad Peaks)
  • Observation: Chromatographic peaks are not sharp and symmetrical. Tailing is common for phospholipids due to interactions with residual silanols on silica-based columns.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Column Overload Decrease the amount of sample injected or use a column with a larger diameter.[16]
Interaction with Column Silanols Use a base-deactivated reversed-phase column. For HILIC, ensure mobile phase pH is optimized to suppress silanol (B1196071) activity.[16]
Inappropriate Sample Solvent Dissolve the lipid extract in a solvent that is compatible with or weaker than the initial mobile phase. Injecting a strong solvent can cause peak distortion.[16][17]
High System Dead Volume Use tubing with the smallest possible internal diameter and ensure all fittings are zero-dead-volume.[16]
Problem 2: Oxidized and Non-Oxidized Species Are Not Separated
  • Observation: A single broad peak is observed, or mass spectrometry data shows multiple species eluting at the same retention time.

  • Troubleshooting Workflow:

G start Co-elution Observed check_method Is the method RPLC-based? start->check_method ms_solution Use Advanced MS Techniques start->ms_solution Immediate Solution optimize_gradient Optimize Gradient: - Make it shallower - Increase run time check_method->optimize_gradient Yes switch_to_hilic Switch to HILIC Separation check_method->switch_to_hilic No / Already Tried rplc_yes Yes change_solvent Change Organic Solvent: (e.g., Acetonitrile vs. Methanol) optimize_gradient->change_solvent change_solvent->switch_to_hilic If still unresolved rplc_no No (e.g., HILIC) hilic_protocol Implement HILIC Protocol (Separates by headgroup polarity) switch_to_hilic->hilic_protocol hilic_protocol->ms_solution For confirmation hrms High-Resolution MS: Distinguish by accurate mass ms_solution->hrms msms Tandem MS (MS/MS): Distinguish by fragmentation patterns ms_solution->msms

Caption: Troubleshooting workflow for co-elution.

Problem 3: Low Signal Intensity or Poor Sensitivity for OxPLs
  • Observation: Oxidized phospholipids are not detected or show very low abundance, even when they are expected to be present.

  • Potential Causes & Solutions:

Potential CauseRecommended Solution
Ion Suppression The high concentration of non-oxidized phospholipids or other matrix components can suppress the ionization of low-abundance OxPLs.[8] Improve chromatographic separation (see Problem 2) to reduce co-elution.
Sample Degradation Ensure proper sample handling and storage with antioxidants to prevent loss of reactive oxidized species.[14][15]
Suboptimal MS Parameters Optimize MS source parameters (e.g., spray voltage, gas flows, temperature) for phospholipids. Use targeted MS/MS methods like Precursor Ion Scanning (PIS) for m/z 184 (for PCs) or Neutral Loss (NL) scanning to selectively detect phospholipid classes.[2][18]
Incorrect Mobile Phase Additives Ensure mobile phase additives (e.g., ammonium (B1175870) formate, formic acid) are compatible with the desired ionization mode (positive or negative) and promote adduct formation for better sensitivity.

Experimental Protocols

Protocol 1: HILIC-MS for Separation of Oxidized Phosphatidylcholines

This protocol is adapted from methodologies that prioritize separation by polar headgroups, which is effective for resolving oxidized from non-oxidized species.[4][8]

  • Chromatographic Column: Use a silica-based HILIC column (e.g., Kinetex HILIC, 100 Å, 2.6 µm, 100 x 2.1 mm).[4][8]

  • Mobile Phase:

    • Solvent A: Acetonitrile

    • Solvent B: 10 mM Ammonium Formate in Water (pH adjusted if necessary)

  • Gradient Elution:

    • Start with a high percentage of organic solvent (e.g., 95% A) to promote hydrophilic interaction.

    • Create a gradient that gradually increases the aqueous component (Solvent B) to elute lipids based on the polarity of their headgroups. Oxidized species will typically elute between their non-oxidized precursors and more polar lysophospholipids.[8]

    • Example Gradient:

      • 0-2 min: 5% B

      • 2-15 min: Ramp to 25% B

      • 15-18 min: Ramp to 50% B

      • 18-20 min: Hold at 50% B

      • 20-25 min: Return to 5% B and equilibrate

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30-40 °C

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection: Use a high-resolution mass spectrometer.

    • Acquisition: Perform full scan for identification by accurate mass, and data-dependent MS/MS for structural confirmation. Target precursor ions corresponding to expected oxidized species.

Protocol 2: Targeted MS/MS Analysis for Co-eluting Species

This protocol can be used with either RPLC or HILIC to confirm the identity of lipids within a single chromatographic peak.

  • Setup: Use a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).[12][18]

  • Precursor Ion Scan (PIS):

    • To specifically detect all phosphatidylcholine (PC) species (oxidized and non-oxidized).

    • Set the mass spectrometer to scan a range of precursor masses (e.g., m/z 400-1000) that fragment to produce the characteristic phosphocholine (B91661) headgroup ion at m/z 184.1 .[2]

  • Neutral Loss Scan (NL):

    • To detect specific modifications. For example, a neutral loss of 34 Da can indicate the presence of a hydroperoxide group (-OOH).[18]

    • Scan a precursor mass range while detecting fragment ions that have lost a specific neutral mass.

  • Multiple Reaction Monitoring (MRM):

    • For ultimate sensitivity and quantification of known oxidized phospholipids.

    • Define specific precursor ion → product ion transitions for each target analyte. This is highly selective and can quantify an analyte even if it co-elutes with an interfering compound, provided they don't share the same transition.[12]

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological Sample (Plasma, Tissue, Cells) extraction Lipid Extraction (e.g., Bligh-Dyer) + Antioxidant (BHT) sample->extraction reconstitution Dry & Reconstitute in LC-MS compatible solvent extraction->reconstitution lc_sep Chromatographic Separation (HILIC Recommended) reconstitution->lc_sep ms_detect MS Detection (HRMS) Full Scan lc_sep->ms_detect msms_frag Data-Dependent MS/MS (Fragmentation) ms_detect->msms_frag id Identification - Accurate Mass - Retention Time msms_frag->id confirm Confirmation - MS/MS Fragmentation Pattern - Neutral Loss / Precursor Ion Scan id->confirm quant Quantification (Peak Area) confirm->quant

Caption: General workflow for oxidized phospholipid analysis.

References

Artifact formation during sample preparation for oxPL analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting artifact formation during sample preparation for oxidized phospholipid (oxPL) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of artifact formation during oxPL sample preparation?

A1: The two main sources of artifacts are non-enzymatic oxidation and enzymatic degradation of phospholipids (B1166683).[1][2] Oxidation can be initiated by exposure to air (autooxidation), light (photooxidation), or the presence of metal ions.[2] Enzymatic degradation is primarily caused by phospholipases (e.g., PLA1, PLA2, PLC, PLD) that become active upon cell lysis and can hydrolyze phospholipids.[1]

Q2: How critical is the temperature during sample collection and processing?

A2: Temperature is a critical factor. Short-term storage at room temperature or 4°C should be avoided as enzymatic activity can persist.[2] For long-term storage, samples should be flash-frozen in liquid nitrogen and kept at -80°C.[3] Processing steps should be performed on ice or at 4°C to minimize both enzymatic activity and non-enzymatic oxidation.[4]

Q3: What is the role of antioxidants in preventing artifact formation?

A3: Antioxidants are crucial for preventing the oxidation of unsaturated fatty acid chains in phospholipids.[5] They work by scavenging free radicals that initiate the oxidation cascade.[6] Common antioxidants used in lipidomics include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), and tocopherols (B72186) (Vitamin E).[6][7]

Q4: Can freeze-thaw cycles introduce artifacts?

A4: Yes, multiple freeze-thaw cycles can introduce artifacts. The formation of ice crystals can disrupt cellular integrity, leading to the release of enzymes and pro-oxidants that accelerate lipid degradation and oxidation.[5] It is recommended to aliquot samples after collection to avoid repeated freeze-thaw cycles.

Q5: Does the choice of solvent for lipid extraction matter?

A5: Absolutely. The choice of solvent can impact the efficiency of lipid extraction and potentially introduce artifacts. Chloroform/methanol-based methods like the Folch and Bligh-Dyer are commonly used.[4] It's important to use high-purity, peroxide-free solvents to prevent artifactual oxidation.[1] The addition of antioxidants to the extraction solvent is also a common practice.[5]

Troubleshooting Guides

Problem 1: I am observing a high background of oxidized phospholipids in my control samples.

Possible Cause Troubleshooting Step
Spontaneous oxidation during sample handling. Work quickly and keep samples on ice at all times. Pre-cool all tubes and solutions.
Oxidation during lipid extraction. Use high-purity, peroxide-free solvents. Add an antioxidant such as BHT or BHA to the extraction solvents (e.g., 0.01% w/v).[5]
Contamination from plasticware. Use glass tubes with Teflon-lined caps (B75204) for extraction and storage to minimize lipid leaching and contamination.
Oxidation during solvent evaporation. Evaporate solvents under a stream of inert gas (nitrogen or argon) rather than air. Avoid high temperatures.
Oxidation during storage. Store lipid extracts at -80°C under an inert atmosphere (nitrogen or argon) and in the presence of an antioxidant.[2]

Problem 2: My results show high levels of lysophospholipids, which are not my target analytes.

Possible Cause Troubleshooting Step
Enzymatic degradation by phospholipases (e.g., PLA2). Immediately after sample collection, add a broad-spectrum protease and phospholipase inhibitor cocktail.[8] Flash-freeze samples in liquid nitrogen as quickly as possible.[2]
Sample processing at suboptimal temperatures. Perform all homogenization and extraction steps on ice or at 4°C to minimize enzymatic activity.[4]
Delayed processing after sample collection. Process samples as quickly as possible after collection. If immediate processing is not possible, flash-freezing is essential.

Quantitative Data Summaries

Table 1: Comparison of Antioxidant Efficacy

While direct quantitative comparisons for oxPL preservation are limited, the following table provides a general comparison of commonly used antioxidants based on available data for lipid oxidation.

AntioxidantTypical ConcentrationEfficacy & Characteristics
Butylated Hydroxytoluene (BHT) 0.01% (w/v) in solventsHighly effective free radical scavenger. More effective than BHA in some applications, but can be depleted quickly.[6][7]
Butylated Hydroxyanisole (BHA) 0.01% (w/v) in solventsEffective free radical scavenger. Often used in combination with BHT for synergistic effects.[6][7]
α-Tocopherol (Vitamin E) VariesNatural antioxidant. Its effectiveness can be concentration-dependent, with higher concentrations sometimes being less effective.[9]
Tert-butylhydroquinone (TBHQ) 0.01% (w/v) in solventsConsidered a very effective antioxidant, often outperforming BHA and BHT in preventing lipid oxidation.[7]

Table 2: Effect of Sample Handling and Storage on Lipid Stability

ConditionEffect on PhospholipidsRecommendation
Multiple Freeze-Thaw Cycles Increased free fatty acids and lipid oxidation markers (e.g., TBARS).[5] Decreased phospholipid content.[8]Aliquot samples upon collection to avoid repeated freeze-thaw cycles.
Storage at 37°C Significant degradation of phospholipids over time.[10]Avoid. Process samples immediately or flash-freeze.
Storage at 4°C or 21°C Minimal to no phospholipid hydrolysis observed in short-term storage.[10] However, enzymatic activity can still be present.[2]Suitable for short-term processing on the bench (on ice), but not for storage.
Storage at -20°C vs. -80°C -80°C is superior for long-term stability and minimizing degradation.[3] Some degradation can still occur at -20°C over extended periods.[3]For long-term storage, -80°C is strongly recommended.[2]

Experimental Protocols

Protocol 1: oxPL Extraction from Plasma

This protocol is a modified Folch extraction designed to minimize artifact formation.

  • Preparation:

    • Prepare a stock solution of 0.01% BHT in methanol (B129727).

    • Prepare a 2:1 (v/v) chloroform:methanol solution using high-purity solvents. Add BHT to the methanol before mixing to a final concentration of 0.01%.

    • Pre-cool all solvents, tubes (glass with Teflon-lined caps), and centrifuge to 4°C.

  • Extraction:

    • To a glass tube on ice, add 100 µL of plasma.

    • Add 2 mL of the ice-cold chloroform:methanol (2:1) solution containing BHT.

    • Vortex for 2 minutes.

    • Add 400 µL of ice-cold 0.9% NaCl solution to induce phase separation.

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass tube.

  • Drying and Storage:

    • Dry the extracted lipids under a gentle stream of nitrogen or argon.

    • Resuspend the lipid extract in a small volume of appropriate solvent (e.g., methanol or isopropanol) for LC-MS analysis.

    • If not analyzing immediately, store the dried extract or the resuspended solution at -80°C under an inert atmosphere.

Protocol 2: oxPL Extraction from Tissue

This protocol describes tissue homogenization and subsequent lipid extraction with a focus on minimizing artifacts.

  • Preparation:

    • Prepare a homogenization buffer (e.g., 20mM Tris pH 7.8) containing a protease and phospholipase inhibitor cocktail.[8]

    • Prepare a 2:1 (v/v) chloroform:methanol solution with 0.01% BHT.

    • Pre-cool all solutions, homogenization equipment (e.g., bead beater, Dounce homogenizer), and centrifuge to 4°C.

  • Homogenization:

    • Weigh a pre-frozen tissue sample (~50 mg) and place it in a pre-chilled homogenization tube with ceramic or stainless steel beads.[6]

    • Add a small volume of ice-cold homogenization buffer.

    • Homogenize the tissue on ice according to the instrument's instructions until no visible tissue fragments remain.

  • Extraction:

    • Transfer the tissue homogenate to a glass tube on ice.

    • Add 20 times the tissue weight in ice-cold chloroform:methanol (2:1) with BHT (e.g., for 50 mg of tissue, add 1 mL of solvent).[6]

    • Vortex vigorously for 2 minutes.

    • Add 0.2 volumes of ice-cold 0.9% NaCl solution (e.g., 200 µL for 1 mL of solvent).

    • Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Collect the lower organic phase.

  • Drying and Storage:

    • Dry the lipid extract under a stream of nitrogen or argon.

    • Resuspend in a suitable solvent for analysis.

    • Store at -80°C under an inert atmosphere until analysis.

Mandatory Visualizations

Artifact_Sources cluster_Sources Primary Sources of Artifacts cluster_Oxidation_Factors Factors Promoting Oxidation cluster_Enzymatic_Factors Factors Promoting Enzymatic Degradation cluster_Artifacts Resulting Artifacts Oxidation Non-Enzymatic Oxidation Oxygen Oxygen Exposure (Air) Oxidation->Oxygen Light Light Exposure Oxidation->Light Metals Metal Ion Contamination Oxidation->Metals Temp_Ox High Temperature Oxidation->Temp_Ox Enzymatic Enzymatic Degradation Lysis Cell Lysis Enzymatic->Lysis Temp_Enz Suboptimal Temperature (e.g., Room Temp, 4°C) Enzymatic->Temp_Enz Time Delayed Processing Enzymatic->Time OxPLs Oxidized Phospholipids (oxPLs) Oxygen->OxPLs Light->OxPLs Metals->OxPLs Temp_Ox->OxPLs LysoPLs Lysophospholipids (LysoPLs) Lysis->LysoPLs FFAs Free Fatty Acids (FFAs) Lysis->FFAs Temp_Enz->LysoPLs Temp_Enz->FFAs Time->LysoPLs Time->FFAs

Caption: Major sources and contributing factors of artifact formation in oxPL analysis.

Artifact_Minimization_Workflow cluster_Pre_Extraction Pre-Extraction cluster_Extraction Extraction cluster_Post_Extraction Post-Extraction Start Sample Collection Inhibitors Add Antioxidants & Inhibitor Cocktail Start->Inhibitors FlashFreeze Flash Freeze (Liquid N2) Inhibitors->FlashFreeze Store Store at -80°C FlashFreeze->Store Thaw Thaw on Ice Store->Thaw Homogenize Homogenize on Ice (for tissue) Thaw->Homogenize Extract Lipid Extraction (Cold Solvents + BHT) Thaw->Extract Homogenize->Extract Evaporate Evaporate Solvent (Inert Gas) Extract->Evaporate Reconstitute Reconstitute in Appropriate Solvent Evaporate->Reconstitute Analyze LC-MS Analysis Reconstitute->Analyze

References

Technical Support Center: Accurate Quantification of 13-HODE-PC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the accurate quantification of 13-hydroxyoctadecadienoic acid-phosphatidylcholine (13-HODE-PC) using internal standards.

Troubleshooting Guides

This section addresses common issues encountered during the LC-MS/MS analysis of 13-HODE-PC.

Issue Potential Cause Recommended Solution
Low or No Analyte Signal 1. Inefficient Extraction: 13-HODE-PC may not be efficiently extracted from the sample matrix. 2. Analyte Degradation: Oxidized phospholipids (B1166683) are prone to degradation. 3. Suboptimal Ionization: ESI source conditions may not be optimal for 13-HODE-PC.1. Extraction Optimization: Test different lipid extraction methods (e.g., Folch, Bligh-Dyer, MTBE). Ensure thorough homogenization and phase separation.[1] 2. Prevent Degradation: Add antioxidants like butylated hydroxytoluene (BHT) to extraction solvents.[2] Keep samples on ice and process them quickly. 3. Ionization Tuning: Infuse a standard solution of a similar oxidized PC to optimize ESI parameters (e.g., capillary voltage, gas flow, temperature).
Poor Peak Shape (Tailing, Broadening, or Splitting) 1. Column Contamination: Buildup of matrix components on the analytical column. 2. Inappropriate Mobile Phase: Mobile phase composition may not be suitable for resolving 13-HODE-PC. 3. Injection Solvent Mismatch: The solvent used to reconstitute the sample is too strong compared to the initial mobile phase.1. Column Maintenance: Implement a column wash protocol between sample batches. Use a guard column to protect the analytical column.[3] 2. Mobile Phase Adjustment: Experiment with different solvent compositions and gradients. Ensure the pH is appropriate for the analyte and column chemistry. 3. Solvent Matching: Reconstitute the dried lipid extract in a solvent that is as weak as or weaker than the initial mobile phase.[3]
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in solvents, reagents, or glassware. 2. Matrix Effects: Co-eluting compounds from the sample matrix are interfering with the signal. 3. System Contamination: Carryover from previous injections.1. Use High-Purity Materials: Utilize LC-MS grade solvents and high-purity reagents. Thoroughly clean all glassware.[4] 2. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering matrix components.[3] 3. System Cleaning: Run blank injections with a strong solvent to wash the injector and column.
Inconsistent Retention Time 1. Fluctuations in LC Pump Pressure: Indicates a potential leak or air bubbles in the system. 2. Column Degradation: The stationary phase of the column is degrading over time. 3. Mobile Phase Inconsistency: Changes in the mobile phase composition due to evaporation or improper preparation.1. System Check: Purge the LC pumps to remove air bubbles and check for any leaks in the fluid path.[5] 2. Monitor Column Performance: Track column performance with a standard mixture. Replace the column if performance deteriorates significantly. 3. Fresh Mobile Phase: Prepare fresh mobile phase daily and keep solvent bottles capped to prevent evaporation.[3]
Poor Quantitative Reproducibility 1. Inconsistent Internal Standard Addition: Inaccurate or variable amounts of the internal standard are being added to samples. 2. Matrix Effects: Ion suppression or enhancement is affecting the analyte and/or internal standard differently across samples.[6] 3. Sample Inhomogeneity: The analyte is not evenly distributed in the sample.1. Calibrate Pipettes: Ensure all pipettes are properly calibrated. Add the internal standard as early as possible in the sample preparation workflow.[1] 2. Evaluate Matrix Effects: Perform post-extraction spiking experiments to assess the degree of ion suppression or enhancement.[7] If significant, further sample cleanup is necessary. 3. Thorough Mixing: Ensure samples are thoroughly vortexed or homogenized before aliquoting.

Frequently Asked Questions (FAQs)

1. Q: What is the ideal internal standard for quantifying 13-HODE-PC?

A: The ideal internal standard is a stable isotope-labeled version of the analyte, such as 1-palmitoyl-2-(13-HODE-d4)-sn-glycero-3-phosphocholine. However, the commercial availability of this specific deuterated standard is limited.

Workaround: In the absence of a dedicated deuterated 13-HODE-PC standard, a common practice is to use a deuterated phosphatidylcholine with a similar chain length and degree of unsaturation. For example, a deuterated dipalmitoyl-PC (PC(16:0/16:0)-d13) could be considered.[1] It is crucial to validate the method carefully to ensure that the chosen internal standard behaves similarly to the analyte during extraction and ionization. Alternatively, 13-HODE-d4 can be used if the experimental protocol involves hydrolysis of the phosphatidylcholine to release the free fatty acid for analysis.[8]

2. Q: How can I prevent the artificial formation of 13-HODE-PC during sample preparation?

A: Autoxidation is a significant concern when working with oxidized phospholipids. To minimize this:

  • Add antioxidants, such as butylated hydroxytoluene (BHT), to all solvents used for extraction and sample preparation.[2]

  • Keep samples on ice or at 4°C throughout the entire sample preparation process.

  • Minimize the exposure of samples to air by working quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon).

  • Store lipid extracts at -80°C until analysis.

3. Q: My 13-HODE-PC signal is being suppressed. How can I mitigate matrix effects?

A: Matrix effects, particularly ion suppression, are common in lipidomics. To address this:

  • Improve Sample Cleanup: Use solid-phase extraction (SPE) to remove interfering compounds like salts and other lipid classes.

  • Optimize Chromatography: Adjust the chromatographic gradient to separate 13-HODE-PC from the majority of other phospholipids and matrix components.

  • Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: A co-eluting, stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[7]

4. Q: I am having trouble separating 13-HODE-PC from other isobaric oxidized PCs. What can I do?

A: Chromatographic separation of isobaric lipid species is challenging.

  • Use a High-Resolution Column: Employ a column with a smaller particle size and longer length to increase chromatographic resolution.

  • Optimize the Gradient: A slower, more shallow gradient around the elution time of your analyte can improve separation.

  • Consider a Different Stationary Phase: If a C18 column is not providing adequate separation, a C8 or a column with a different chemistry might offer better selectivity for oxidized phospholipids.

5. Q: What are the key MS/MS transitions for the identification and quantification of 13-HODE-PC?

A: For phosphatidylcholines, a common approach in positive ion mode is to use precursor ion scanning for the m/z 184.0739 fragment, which is characteristic of the phosphocholine (B91661) headgroup. For quantification using multiple reaction monitoring (MRM), you would select the precursor ion corresponding to the specific 13-HODE-PC species and a characteristic product ion. For a generic 1-palmitoyl-2-(13-HODE)-sn-glycero-3-phosphocholine (PAPC-OOH), the precursor ion would be [M+H]+, and a key fragment would be m/z 184.0739.

Experimental Protocols

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method
  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

  • Add 10 µL of the internal standard working solution (e.g., a deuterated PC standard at a known concentration).

  • Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol containing 0.01% BHT.

  • Vortex vigorously for 2 minutes to ensure complete mixing and protein precipitation.

  • Add 200 µL of 0.9% NaCl solution to induce phase separation.

  • Vortex for 30 seconds and then centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Carefully collect the lower organic layer (chloroform phase) using a glass Pasteur pipette and transfer it to a new tube.

  • Dry the lipid extract under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of 13-HODE-PC
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water:Acetonitrile (40:60, v/v) with 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile:Isopropanol (10:90, v/v) with 10 mM ammonium formate.

    • Gradient: A shallow gradient optimized to separate oxidized phospholipids. For example, start at 30% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Mode: Precursor ion scan for m/z 184.0739 for identification, and Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions:

      • Analyte (e.g., 1-palmitoyl-2-(13-HODE)-PC): Precursor [M+H]+ → Product m/z 184.0739.

      • Internal Standard (e.g., deuterated PC): Precursor [M+H]+ → Product m/z 184.0739 (or another characteristic fragment if the headgroup is labeled).

    • Optimization: Optimize collision energy and other MS parameters by infusing a standard of a similar oxidized PC.

Quantitative Data Summary

The following table provides typical performance characteristics for the quantification of oxidized phospholipids using LC-MS/MS. These values should be established for each specific assay.

Parameter Typical Value Comments
Linearity (R²) > 0.99A linear calibration curve should be established over the expected concentration range of the samples.[9]
Limit of Detection (LOD) 1-10 fmol on columnDependent on the sensitivity of the mass spectrometer.
Limit of Quantification (LOQ) 5-50 fmol on columnThe lowest concentration that can be quantified with acceptable precision and accuracy.
Extraction Recovery 85-110%Determined by comparing the signal of a pre-extraction spiked sample to a post-extraction spiked sample.
Intra-day Precision (%CV) < 15%The precision of measurements taken within the same day.[9]
Inter-day Precision (%CV) < 20%The precision of measurements taken on different days.[9]

Visualizations

Signaling Pathways of 13-HODE

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Linoleic_Acid_PC Linoleic Acid in PC LOX Lipoxygenase (LOX) Linoleic_Acid_PC->LOX Oxidation 13_HODE_PC 13-HODE-PC PLA2 PLA2 13_HODE_PC->PLA2 Hydrolysis 13_HODE Free 13-HODE GPR132 GPR132 13_HODE->GPR132 Activation PPARg PPARγ 13_HODE->PPARg Activation PLA2->13_HODE LOX->13_HODE_PC Downstream_Signaling_GPR132 Downstream Signaling (e.g., MAPK pathway) GPR132->Downstream_Signaling_GPR132 Gene_Transcription Gene Transcription (e.g., anti-inflammatory genes) PPARg->Gene_Transcription

Caption: Signaling pathways initiated by the formation and metabolism of 13-HODE-PC.

Experimental Workflow for 13-HODE-PC Quantification

G Sample_Collection 1. Sample Collection (e.g., Plasma) IS_Spiking 2. Internal Standard Spiking Sample_Collection->IS_Spiking Lipid_Extraction 3. Lipid Extraction (e.g., Folch) IS_Spiking->Lipid_Extraction Drying 4. Drying under N2 Lipid_Extraction->Drying Reconstitution 5. Reconstitution Drying->Reconstitution LC_MS_Analysis 6. LC-MS/MS Analysis Reconstitution->LC_MS_Analysis Data_Processing 7. Data Processing (Integration & Normalization) LC_MS_Analysis->Data_Processing Quantification 8. Quantification Data_Processing->Quantification G Start Low or No 13-HODE-PC Signal Check_IS Is the Internal Standard Signal Present? Start->Check_IS Check_MS Troubleshoot MS (Source, Detector, etc.) Check_IS->Check_MS No Check_LC Is there a Peak at the Expected Retention Time? Check_IS->Check_LC Yes Check_Extraction Troubleshoot Sample Prep (Extraction, Degradation) Check_LC->Check_Extraction No OK Signal is Present Check_LC->OK Yes Check_Chromatography Troubleshoot LC (Column, Mobile Phase) Check_Extraction->Check_Chromatography

References

Technical Support Center: Optimizing Collision Energy for 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the collision energy for the fragmentation of 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC (16:0-13(S)-HODE-PC) in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal collision energy for the fragmentation of this compound?

A1: There is no single universal optimal collision energy for the fragmentation of this compound, as the ideal value is instrument-dependent (e.g., Q-TOF, ion trap, Orbitrap) and can be influenced by the charge state of the precursor ion. However, for similar oxidized lipid species, collision energies in the range of 10-30 eV have been reported to be effective.[1] A good starting point for optimization is a compromised setting of around 13-15 eV.[1] It is crucial to perform a collision energy optimization experiment for your specific instrument and experimental conditions.

Q2: What are the expected major fragment ions for this compound in positive ion mode?

A2: In positive ion mode, the most common and diagnostic fragment ion for phosphatidylcholines is the phosphocholine (B91661) headgroup at m/z 184.1.[2] Other expected fragments include neutral losses of the fatty acyl chains and water. For this compound, you can expect to see ions corresponding to the neutral loss of the palmitoyl (B13399708) group and the 13(S)-HODE group, as well as ions resulting from the fragmentation of the 13(S)-HODE chain itself.

Q3: Why am I seeing low signal intensity for my precursor ion?

A3: Low precursor ion intensity can be due to several factors. In-source fragmentation can occur if the cone voltage or capillary temperature is set too high, causing the molecule to fragment before it enters the mass analyzer. To mitigate this, try reducing the cone voltage and capillary temperature. Additionally, ensure that your sample concentration is adequate and that the electrospray ionization source is stable.

Q4: My fragment ion intensities are very low, even with a strong precursor signal. What should I do?

A4: Low fragment ion intensity, despite a strong precursor signal, is a clear indication that the collision energy is not optimized. If the collision energy is too low, the precursor ions will not have sufficient internal energy to fragment efficiently. Conversely, if the collision energy is too high, the precursor ion may be completely shattered into very small, low m/z fragments that are not specific or useful for identification, a phenomenon known as "over-fragmentation." Systematically ramping the collision energy and monitoring the intensity of key fragment ions is the recommended approach to find the optimal setting.

Q5: I am observing a complex mixture of unexpected fragment ions. What could be the cause?

A5: A complex fragmentation pattern with unexpected ions could arise from several sources. The presence of impurities or co-eluting isobaric species in your sample can lead to a convoluted MS/MS spectrum. Improving your chromatographic separation can help to isolate the target analyte. Another possibility is that the collision energy is too high, leading to extensive and non-specific fragmentation. Finally, consider the possibility of in-source fragmentation contributing to the complexity of the MS/MS spectrum.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No or Low Precursor Ion Intensity 1. In-source fragmentation (cone voltage/capillary temperature too high).2. Low sample concentration.3. Unstable electrospray.1. Reduce cone voltage and/or capillary temperature.2. Concentrate the sample or inject a larger volume.3. Check the spray needle position and solvent flow rate. Ensure proper solvent composition for ionization.
Low Fragment Ion Intensity 1. Suboptimal collision energy (too low or too high).2. Collision gas pressure is not optimal.1. Perform a collision energy optimization experiment by ramping the CE and monitoring the intensity of key fragments.2. Consult your instrument's manual for recommended collision gas pressure ranges and optimize if necessary.
Poor Fragmentation Efficiency 1. Collision energy is too low.2. Precursor ion is not properly isolated.1. Gradually increase the collision energy.2. Check and optimize the isolation width for the precursor ion in your MS method.
"Over-fragmentation" (precursor ion completely disappears, only small, non-specific fragments observed) 1. Collision energy is too high.1. Systematically decrease the collision energy.
Inconsistent Fragmentation Pattern 1. Fluctuations in collision cell pressure.2. Unstable precursor ion signal.1. Check the collision gas supply and regulator.2. Improve the stability of the electrospray source and ensure consistent chromatographic elution.
Presence of Unexpected Fragment Ions 1. Co-eluting isobaric species.2. In-source fragmentation.3. High background noise.1. Optimize the liquid chromatography method to improve separation.2. Lower the cone voltage and capillary temperature.3. Perform a blank injection to identify background ions.

Data Presentation

Table 1: Typical Collision Energy Ranges for Oxidized Phospholipid Fragmentation
Analyte Type Mass Spectrometer Type Typical Collision Energy Range (eV) Key Fragment Ions (Positive Mode)
Oxidized PhosphatidylcholinesTriple Quadrupole (QqQ)10 - 40m/z 184.1 (phosphocholine headgroup), neutral losses of fatty acyl chains
Oxidized PhosphatidylcholinesQuadrupole Time-of-Flight (Q-TOF)15 - 50m/z 184.1, characteristic fragments from the oxidized fatty acyl chain
Oxidized PhosphatidylcholinesIon TrapRelative Collision Energy (%)m/z 184.1, product ions from sequential fragmentation (MSn)
9-HODE and 13-HODENot specified10 - 30 (compromised at 13)[1]Deprotonated molecule and water loss in negative mode

Note: These are general ranges and the optimal value for this compound must be determined empirically on your specific instrument.

Experimental Protocols

Detailed Methodology for Collision Energy Optimization

This protocol describes a general procedure for optimizing the collision energy for the fragmentation of this compound using a tandem mass spectrometer.

1. Sample Preparation:

  • Prepare a standard solution of this compound in a suitable solvent (e.g., methanol (B129727) or isopropanol) at a concentration that provides a stable and strong precursor ion signal. A typical starting concentration is 1-10 µg/mL.

2. Infusion and Initial MS Scan:

  • Infuse the sample solution directly into the mass spectrometer's ion source using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire a full scan MS spectrum in positive ion mode to identify the m/z of the precursor ion of this compound. The expected [M+H]+ ion is at approximately m/z 774.6.

3. Product Ion Scan Setup:

  • Set up a product ion scan (or MS/MS) experiment where the precursor ion at m/z 774.6 is isolated.

  • Begin with a low collision energy (e.g., 5 eV).

4. Collision Energy Ramp:

  • Create a series of experiments or use an automated optimization function to systematically increase the collision energy. A typical approach is to increase the collision energy in steps of 2-5 eV over a range (e.g., 5 eV to 50 eV).

  • At each collision energy step, acquire a product ion spectrum.

5. Data Analysis:

  • For each acquired spectrum, record the intensity of the precursor ion and the key fragment ions (e.g., m/z 184.1 and other fragments related to the fatty acyl chains).

  • Plot the intensity of the precursor ion and the fragment ions as a function of the collision energy.

  • The optimal collision energy is typically the value that produces the highest intensity for the desired fragment ions while maintaining a reasonable abundance of the precursor ion.

6. Fine-Tuning:

  • Once an optimal range is identified, you can perform a finer ramp with smaller energy steps (e.g., 1 eV) within that range to pinpoint the ideal collision energy.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_infusion Infusion & MS1 cluster_ms2 MS/MS Optimization cluster_analysis Data Analysis prep Prepare 1-10 µg/mL 16:0-13(S)-HODE-PC Standard Solution infuse Direct Infusion (5-10 µL/min) prep->infuse ms1 Full Scan MS1 (Identify m/z 774.6) infuse->ms1 setup_ms2 Setup Product Ion Scan (Isolate m/z 774.6) ms1->setup_ms2 ramp_ce Ramp Collision Energy (e.g., 5-50 eV in 2-5 eV steps) setup_ms2->ramp_ce acquire Acquire MS/MS Spectra at each CE value ramp_ce->acquire plot Plot Ion Intensities vs. Collision Energy acquire->plot determine Determine Optimal Collision Energy plot->determine

Caption: Experimental workflow for optimizing collision energy.

fragmentation_pathway cluster_fragments Primary Fragmentation Products precursor This compound [M+H]+ (m/z 774.6) headgroup Phosphocholine Headgroup (m/z 184.1) precursor->headgroup Collision-Induced Dissociation (CID) nl_palmitic Neutral Loss of Palmitic Acid ([M+H - 256.2]⁺) precursor->nl_palmitic CID nl_hode Neutral Loss of 13(S)-HODE ([M+H - 296.2]⁺) precursor->nl_hode CID hode_fragments Fragments from 13(S)-HODE chain nl_hode->hode_fragments Further Fragmentation

Caption: Simplified fragmentation pathway of 16:0-13(S)-HODE-PC.

References

Technical Support Center: Analysis of Low-Abundance Oxidized Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with low-abundance oxidized phospholipids (B1166683) (OxPLs) in biological samples.

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of oxidized phospholipids (OxPLs) in biological samples so challenging?

A1: The analysis of OxPLs is challenging due to several factors:

  • Low Abundance: OxPLs are present at much lower concentrations than their non-oxidized counterparts, making them difficult to detect.[1]

  • Chemical Instability: OxPLs, particularly hydroperoxides, are often unstable and can decompose during sample preparation and analysis.

  • Structural Diversity: Oxidation of a single phospholipid species can generate a wide array of structurally similar isomers, which are difficult to separate and identify.[1]

  • Matrix Effects: The complex nature of biological samples can lead to ion suppression or enhancement in mass spectrometry, affecting the accuracy of quantification.

Q2: What is the most common analytical technique for studying OxPLs?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and powerful technique for the analysis of OxPLs.[2] It offers high sensitivity and selectivity, allowing for the identification and quantification of specific OxPL molecular species.

Q3: How can I prevent the artificial oxidation of my samples during preparation?

A3: To minimize artificial oxidation, it is crucial to handle samples quickly and at low temperatures. Additionally, the use of antioxidants, such as butylated hydroxytoluene (BHT), in the extraction solvents is highly recommended to quench free radical reactions.[3]

Q4: What are the key considerations for sample storage?

A4: Samples should be stored at -80°C to minimize enzymatic and non-enzymatic oxidation. For long-term storage, it is advisable to store lipid extracts under an inert gas (e.g., argon or nitrogen).

Q5: Are there commercially available standards for all OxPLs?

A5: No, the availability of commercial standards for the vast array of OxPLs is limited. This poses a significant challenge for absolute quantification. Researchers often rely on relative quantification or use commercially available standards for closely related species. One approach to overcome this is to generate in-house oxidized phospholipid standards through autooxidation of pure phospholipid standards.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of low-abundance oxidized phospholipids.

Problem Potential Cause(s) Recommended Solution(s)
Low or no signal for OxPLs - Low abundance of the target analyte in the sample. - Inefficient extraction. - Ion suppression during mass spectrometry analysis. - Degradation of OxPLs during sample preparation or storage.- Concentrate the sample extract. - Optimize the extraction protocol (e.g., try a different solvent system or a solid-phase extraction method). - Improve chromatographic separation to reduce co-elution with interfering substances. - Ensure proper sample handling and storage, including the use of antioxidants.
Poor reproducibility - Inconsistent sample collection and handling. - Variability in the extraction procedure. - Instability of the LC-MS system.- Standardize all pre-analytical procedures. - Use an internal standard for each lipid class to normalize for extraction efficiency and instrument response. - Regularly perform system suitability tests and use quality control samples to monitor instrument performance.
Co-elution of isomers - Insufficient chromatographic resolution.- Optimize the LC gradient, flow rate, and column temperature. - Use a longer column or a column with a smaller particle size. - Consider using a different stationary phase (e.g., HILIC for separating by polarity).
Identification of false positives - In-source fragmentation. - Misinterpretation of mass spectra. - Contamination from solvents or labware.- Optimize MS source parameters to minimize in-source fragmentation. - Perform MS/MS fragmentation and compare spectra to libraries or known fragmentation patterns. - Use high-purity solvents and thoroughly clean all glassware. Run procedural blanks to identify contaminants.[4]

Data Presentation: Quantitative Levels of Oxidized Phospholipids

The following tables summarize reported concentrations of various oxidized phospholipids in different biological matrices. Note that values can vary significantly depending on the analytical method, population studied, and disease state.

Table 1: Oxidized Phosphatidylcholines (OxPCs) in Human Plasma and Tissues

Oxidized PhospholipidBiological MatrixConditionReported Concentration
Various OxPCsPlasmaNon-Small Cell Lung Cancer (NSCLC)Higher levels of long-chain OxPCs compared to controls.[5]
Various OxPCsLung TissueNon-Small Cell Lung Cancer (NSCLC)Higher levels of short-chain OxPCs, with the highest concentration in the central tumor region.[5]
POVPC in HDLPlasmaSepsis (Survivors)~270 ng/µL[6]
POVPC in HDLPlasmaSepsis (Non-survivors)~451 ng/µL[6]
PGPC in HDLPlasmaSepsisDetected in some septic patients, but not in healthy controls.[6]

Table 2: Oxidized Phospholipids in Atherosclerotic Plaques

Oxidized Phospholipid ClassBiological MatrixReported Concentration
Total OxophospholipidsHuman Atheroma5-25 pmol/µmol phosphatidylcholine

Experimental Protocols

Modified Bligh and Dyer Lipid Extraction for OxPL Analysis

This protocol is a modification of the classic Bligh and Dyer method, incorporating an antioxidant to preserve the integrity of OxPLs.[7][8][9][10]

Materials:

  • Chloroform (B151607) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Butylated hydroxytoluene (BHT)

  • Phosphate-buffered saline (PBS), ice-cold

  • Glass centrifuge tubes with Teflon-lined caps

Procedure:

  • Sample Preparation: For cultured cells, wash the cell monolayer twice with ice-cold PBS. For tissue samples, homogenize a known weight of tissue in ice-cold PBS. For plasma samples, use directly.

  • Antioxidant Addition: Prepare a stock solution of BHT in methanol (e.g., 10 mg/mL). Add BHT to the methanol to be used in the extraction to a final concentration of 0.01%.

  • Initial Extraction: To 1 volume of aqueous sample (e.g., 1 mL of cell homogenate or plasma), add 3.75 volumes of a chloroform:methanol (1:2, v/v) mixture containing BHT. Vortex vigorously for 1 minute to form a single-phase solution.

  • Phase Separation: Add 1.25 volumes of chloroform and vortex for 1 minute. Then, add 1.25 volumes of deionized water and vortex again for 1 minute.

  • Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Lipid Collection: Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface.

  • Drying and Storage: Dry the collected lipid extract under a stream of nitrogen gas. Reconstitute the lipid extract in a small volume of an appropriate solvent (e.g., methanol or chloroform:methanol 1:1) for LC-MS/MS analysis. Store the dried extract or reconstituted solution at -80°C under an inert atmosphere.

Solid-Phase Extraction (SPE) for OxPLs from Plasma

This protocol provides a general workflow for the enrichment of OxPLs from plasma using a mixed-mode solid-phase extraction cartridge.[11][12]

Materials:

  • Mixed-mode SPE cartridges (e.g., reverse-phase/strong cation exchange)

  • Methanol

  • Acetonitrile

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium (B1175870) hydroxide (B78521)

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent.

  • Sample Loading: Dilute the plasma sample (e.g., 100 µL) with an equal volume of 4% phosphoric acid in water. Load the diluted sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences that are not strongly retained.

  • Elution: Elute the retained OxPLs with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Protocol for Oxidized Phosphatidylcholine (OxPC) Profiling

This protocol outlines a typical LC-MS/MS method for the analysis of OxPCs.[2][5][13][14][15][16][17]

Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 60°C

  • Injection Volume: 4 µL

  • Gradient:

    • Start at 50% B

    • Increase to 80% B over 6 minutes

    • Increase to 100% B over 2 minutes

    • Hold at 100% B for 2 minutes

    • Return to 50% B and re-equilibrate for 2 minutes

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Analysis Mode: Multiple Reaction Monitoring (MRM) or Precursor Ion Scanning

  • Precursor Ion Scan: Scan for precursors of m/z 184.07 (the phosphocholine (B91661) headgroup fragment).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for targeted OxPCs. For example, for POVPC (m/z 594.4), a transition to m/z 184.07 can be used.

  • Source Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity of OxPLs.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, Cells) Extraction Lipid Extraction (e.g., Bligh & Dyer with BHT) Sample->Extraction SPE Solid-Phase Extraction (Optional Cleanup) Extraction->SPE LC_Separation LC Separation (Reversed-Phase C18) SPE->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM/Precursor Scan) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Statistical_Analysis Statistical Analysis Peak_Integration->Statistical_Analysis troubleshooting_logic Problem Problem: Low/No OxPL Signal Cause1 Inefficient Extraction? Problem->Cause1 Cause2 Ion Suppression? Problem->Cause2 Cause3 Analyte Degradation? Problem->Cause3 Solution1 Optimize Extraction Protocol Cause1->Solution1 Solution2 Improve Chromatography Cause2->Solution2 Solution3 Use Antioxidants & Cold Temp Cause3->Solution3 povpc_endothelial_signaling cluster_pro_atherogenic Pro-Atherogenic Effects cluster_apoptosis Apoptosis POVPC POVPC PKC_betaII PKC-βII Activation POVPC->PKC_betaII p70S6K p70S6K Activation POVPC->p70S6K Akt_inhibition Akt Inhibition POVPC->Akt_inhibition Bcl2_decrease Bcl-2 Decrease POVPC->Bcl2_decrease Bax_increase Bax Increase POVPC->Bax_increase eNOS_Thr495 eNOS Phosphorylation (Thr495) PKC_betaII->eNOS_Thr495 p70S6K->eNOS_Thr495 eNOS_uncoupling eNOS Uncoupling eNOS_Thr495->eNOS_uncoupling Superoxide Superoxide (O2-) Production eNOS_uncoupling->Superoxide NO_decrease NO Production Decrease eNOS_uncoupling->NO_decrease Endo_dysfunction Endothelial Dysfunction Superoxide->Endo_dysfunction NO_decrease->Endo_dysfunction eNOS_Ser1177 eNOS Dephosphorylation (Ser1177) Akt_inhibition->eNOS_Ser1177 Caspase3 Cleaved Caspase-3 Increase Bcl2_decrease->Caspase3 Bax_increase->Caspase3 Apoptosis_node Apoptosis Caspase3->Apoptosis_node ferroptosis_pathway PUFA_PL Polyunsaturated Phospholipids (PUFA-PLs) LOX15 15-Lipoxygenase (ALOX15) PUFA_PL->LOX15 Oxidation PL_OOH Phospholipid Hydroperoxides (PL-OOH) LOX15->PL_OOH GPX4 Glutathione Peroxidase 4 (GPX4) PL_OOH->GPX4 Reduction Ferroptosis Ferroptosis PL_OOH->Ferroptosis PL_OH Non-toxic Lipid Alcohols GPX4->PL_OH Iron Iron (Fe2+) Iron->PL_OOH Fenton Reaction

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 13-HODE-PC and 13-HpODE-PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two key oxidized phospholipids (B1166683): 13-hydroxyoctadecadienoyl-phosphatidylcholine (13-HODE-PC) and its precursor, 13-hydroperoxyoctadecadienoyl-phosphatidylcholine (13-HpODE-PC). While much of the existing research has focused on their free acid forms, 13-HODE and 13-HpODE, it is understood that these lipids can be esterified into phospholipids like phosphatidylcholine and that their biological effects are closely related. This guide synthesizes the available experimental data to offer an objective comparison of their performance in various biological contexts.

Data Presentation: Quantitative Comparison of Biological Activities

The following table summarizes the key quantitative data comparing the biological effects of 13-HODE and 13-HpODE, which are indicative of the activities of their phosphatidylcholine-esterified counterparts.

Biological ActivityTarget Molecule/Pathway13-HODE-PC (inferred from 13-HODE)13-HpODE-PC (inferred from 13-HpODE)Cell/System TypeReference
Apoptosis Caspase-3/7 activityNo significant increaseSignificant increase at 150 µMBovine Mammary Endothelial Cells (BMEC)[1][2]
Cell Viability (IC50)~100 µM (at 48h)Not reportedMDA-MB-231 breast cancer cells[3]
Inflammation ICAM-1 ExpressionMore potent inducer than 13-HpODEInduces ICAM-1 expressionHuman Umbilical Vein Endothelial Cells (HUVEC)[4]
Pro-inflammatory Gene ExpressionStimulates chemotaxis of neutrophilsStimulates TNF-α and MCP1 expressionHuman Neutrophils, Natural Killer (NK) cells[2]
Anti-inflammatory Gene ExpressionDownregulation of some inflammatory chemokinesDownregulation of CXCL1/L3, CCL20Poorly-differentiated Caco-2 cells
Cell Signaling PPARγ ActivationActivatorActivatorMacrophages, Caco-2 cells[5][6][7]
Endothelial Barrier Function Barrier IntegrityNo significant effectSignificant reduction at 150 µMBovine Mammary Endothelial Cells (BMEC)[1][2]

Key Biological Differences

13-HpODE-PC , as a hydroperoxide, is a more reactive species and a potent initiator of cellular stress responses. Experimental evidence suggests that 13-HpODE is a significant inducer of apoptosis and can disrupt endothelial barrier integrity[1][2]. Its effects are often linked to its ability to generate further reactive oxygen species. In contrast, 13-HODE-PC , the reduced and more stable form, appears to have more nuanced roles in cell signaling. While it can also contribute to inflammatory processes, for instance by being a more potent inducer of the adhesion molecule ICAM-1 than 13-HpODE, it is also a well-established ligand for the nuclear receptor PPARγ, which is involved in the regulation of inflammation and metabolism[4][7].

Signaling Pathways

Both 13-HODE-PC and 13-HpODE-PC, primarily through their de-esterified forms, exert their effects by modulating key signaling pathways. A central pathway for both is the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway.

PPAR_Signaling cluster_extracellular Extracellular cluster_cellular Cellular cluster_nucleus Nucleus 13-HODE-PC 13-HODE-PC 13-HODE 13-HODE 13-HODE-PC->13-HODE PLA2 13-HpODE-PC 13-HpODE-PC 13-HpODE 13-HpODE 13-HpODE-PC->13-HpODE PLA2 PPARg PPARg 13-HODE->PPARg activates 13-HpODE->13-HODE GPx 13-HpODE->PPARg activates RXR RXR PPARg->RXR heterodimerizes with PPRE PPRE RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Biological_Effects Apoptosis, Inflammation, Metabolism Gene_Expression->Biological_Effects leads to

Figure 1: PPARγ signaling pathway activated by 13-HODE and 13-HpODE.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Apoptosis Assay (Annexin V-FITC Staining)

This protocol is adapted from studies investigating apoptosis induced by oxidized lipids[3].

Objective: To quantify the percentage of apoptotic cells after treatment with 13-HODE-PC or 13-HpODE-PC.

Materials:

  • Cell line of interest (e.g., MDA-MB-231 breast cancer cells)

  • 13-HODE-PC and 13-HpODE-PC

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate Buffered Saline (PBS)

  • Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of 13-HODE-PC or 13-HpODE-PC for the desired time period (e.g., 24, 48, 72 hours).

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Apoptosis_Workflow Cell_Culture 1. Seed and Culture Cells Treatment 2. Treat with 13-HODE-PC or 13-HpODE-PC Cell_Culture->Treatment Harvest 3. Harvest and Wash Cells Treatment->Harvest Staining 4. Stain with Annexin V-FITC and Propidium Iodide Harvest->Staining Analysis 5. Analyze by Flow Cytometry Staining->Analysis

Figure 2: Experimental workflow for the Annexin V apoptosis assay.
Endothelial Barrier Integrity Assay (Electric Cell-substrate Impedance Sensing - ECIS)

This protocol is based on studies evaluating the effect of oxidized lipids on endothelial barrier function[1].

Objective: To measure changes in endothelial barrier integrity in real-time following exposure to 13-HODE-PC or 13-HpODE-PC.

Materials:

  • Endothelial cells (e.g., Bovine Mammary Endothelial Cells - BMEC)

  • ECIS cultureware (8W10E+ arrays)

  • ECIS Zθ instrument

  • Cell culture medium

  • 13-HODE-PC and 13-HpODE-PC

Procedure:

  • Coat ECIS arrays with an appropriate extracellular matrix protein (e.g., collagen).

  • Seed endothelial cells onto the arrays and grow to confluence.

  • Monitor the baseline resistance of the cell monolayer using the ECIS instrument.

  • Once a stable baseline is achieved, add 13-HODE-PC or 13-HpODE-PC to the culture medium at the desired concentrations.

  • Continue to monitor the resistance of the monolayer for the duration of the experiment (e.g., 24 hours).

  • A decrease in resistance indicates a loss of barrier integrity.

Gene Expression Analysis (RNA Sequencing)

This protocol is a general workflow for transcriptomic analysis as described in studies investigating the effects of 13-HpODE[8].

Objective: To identify differentially expressed genes and dysregulated pathways in cells treated with 13-HODE-PC or 13-HpODE-PC.

Materials:

  • Cell line of interest (e.g., Caco-2 cells)

  • 13-HODE-PC and 13-HpODE-PC

  • TRIzol reagent for RNA extraction

  • RNA sequencing library preparation kit

  • Next-generation sequencing platform

Procedure:

  • Treat cells with 13-HODE-PC or 13-HpODE-PC for a specified time.

  • Lyse the cells and extract total RNA using TRIzol.

  • Assess RNA quality and quantity.

  • Prepare RNA sequencing libraries from the extracted RNA.

  • Sequence the libraries on a next-generation sequencing platform.

  • Perform bioinformatic analysis of the sequencing data to identify differentially expressed genes and perform pathway analysis.

RNASeq_Workflow Cell_Treatment 1. Cell Treatment RNA_Extraction 2. RNA Extraction Cell_Treatment->RNA_Extraction Library_Prep 3. Library Preparation RNA_Extraction->Library_Prep Sequencing 4. Sequencing Library_Prep->Sequencing Data_Analysis 5. Bioinformatic Analysis Sequencing->Data_Analysis

Figure 3: General workflow for RNA sequencing analysis.

Conclusion

The biological activities of 13-HODE-PC and 13-HpODE-PC are distinct, with the hydroperoxide form (13-HpODE-PC) acting as a potent inducer of oxidative stress and apoptosis, while the more stable hydroxy form (13-HODE-PC) plays a more complex role in cell signaling, particularly through the activation of PPARγ. The choice of which molecule to investigate or target in a drug development context will depend on the specific biological question and the desired cellular outcome. Further research is warranted to directly compare the potencies and mechanisms of action of the phosphatidylcholine-esterified forms of these important lipid mediators.

References

A Comparative Guide to the Functional Differences of Enzymatically and Non-Enzymatically Oxidized Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidized phospholipids (B1166683) (OxPLs) are increasingly recognized as critical signaling molecules and biomarkers in a range of physiological and pathological processes. Arising from either regulated enzymatic reactions or non-specific chemical reactions, the method of their formation dictates their structure, and consequently, their function. This guide provides an objective comparison of the functional differences between enzymatically and non-enzymatically oxidized phospholipids, supported by experimental data and methodologies, to aid researchers in understanding their distinct roles in health and disease.

Key Functional Distinctions: A Tabular Summary

The biological impact of oxidized phospholipids is profoundly influenced by their origin. Enzymatic oxidation yields specific molecular species with targeted activities, whereas non-enzymatic oxidation results in a diverse and heterogeneous mixture of molecules with broader, often context-dependent, effects.[1][2] The following table summarizes the key quantitative and qualitative functional differences between these two classes of OxPLs.

FeatureEnzymatically Oxidized Phospholipids (eOxPLs)Non-Enzymatically Oxidized Phospholipids
Formation Regulated process involving enzymes like 12/15-lipoxygenases (12/15-LOX) and cyclooxygenases (COX).[3][4]Non-specific oxidation by reactive oxygen species (ROS) and free radicals.[5][6]
Product Specificity Produces specific stereoisomers (e.g., (S)-isomers of hydroperoxides).[5][6]Generates a racemic and heterogeneous mixture of products, including fragmented and full-length OxPLs.[4][5]
Primary Biological Role Essential regulators of innate immunity, inflammation, and cell death processes like ferroptosis.[3][7]Act as damage-associated molecular patterns (DAMPs), signaling cellular stress and damage.[1][2]
Receptor Interaction Interact with specific receptors to modulate immune responses, such as activating PPARγ to regulate neutrophil antibacterial activities.[3]Engage a broad range of pattern recognition receptors (PRRs) including CD36 and Toll-like receptors (TLRs).[1][8]
Signaling Pathways Activate specific signaling cascades, for instance, enhancing blood clotting by altering membrane biophysics.[3]Trigger diverse signaling pathways, often leading to pro-inflammatory responses through NF-κB activation.[1]
Inflammatory Response Can have both pro- and anti-inflammatory effects depending on the specific eOxPL and context.[7]Predominantly pro-inflammatory, contributing to diseases like atherosclerosis, though anti-inflammatory roles have also been noted.[1][2][9]
Cellular Effects Regulate specific cellular events such as apoptosis and ferroptosis.[7]Can induce a range of cellular responses from inflammation and apoptosis to altered membrane permeability.[9][10]
Pathological Relevance Implicated in specific diseases like atherosclerosis, rheumatoid arthritis, and venous thrombosis.[3]Broadly associated with conditions of high oxidative stress, including atherosclerosis, acute lung injury, and neurodegenerative diseases.[5][11]

Signaling Pathways: A Visual Representation

The signaling cascades initiated by enzymatically and non-enzymatically oxidized phospholipids differ significantly, reflecting their distinct origins and structures.

Signaling_Pathways cluster_enzymatic Enzymatic Oxidation (e.g., 12/15-LOX) cluster_non_enzymatic Non-Enzymatic Oxidation (e.g., ROS) e_PL Phospholipid e_OxPL Specific eOxPL (e.g., HETE-PC) e_PL->e_OxPL 12/15-LOX e_Receptor Specific Receptor (e.g., PPARγ) e_OxPL->e_Receptor e_Response Regulated Cellular Response (e.g., Anti-inflammatory, Pro-resolving) e_Receptor->e_Response ne_PL Phospholipid ne_OxPL Heterogeneous OxPLs (e.g., POVPC, PGPC) ne_PL->ne_OxPL ROS ne_Receptor Pattern Recognition Receptors (e.g., CD36, TLR4) ne_OxPL->ne_Receptor ne_Response Broad Cellular Response (e.g., Pro-inflammatory, Apoptosis) ne_Receptor->ne_Response

Caption: Signaling pathways of enzymatically vs. non-enzymatically oxidized PLs.

Experimental Protocols

A crucial aspect of studying oxidized phospholipids is the methodology used for their detection and characterization. Mass spectrometry-based approaches are central to this field.

Protocol 1: Extraction and Analysis of Oxidized Phospholipids from Biological Samples

This protocol provides a general workflow for the extraction and analysis of OxPLs from plasma or cell culture samples.

1. Sample Preparation and Lipid Extraction:

  • To prevent artefactual oxidation during sample preparation, add antioxidants like butylated hydroxytoluene (BHT) to all solvents.[12]

  • For plasma samples, perform protein precipitation with a cold organic solvent (e.g., methanol (B129727) or acetonitrile).

  • For cell samples, wash cells with ice-cold phosphate-buffered saline (PBS) and scrape into a suitable solvent.

  • Perform lipid extraction using a modified Bligh-Dyer or Folch method with a mixture of chloroform, methanol, and water.

2. Chromatographic Separation:

  • Employ liquid chromatography (LC) for the separation of different lipid species.[13]

  • Reverse-phase columns (e.g., C18, C30) are commonly used to separate OxPLs based on their hydrophobicity.[13]

  • Hydrophilic interaction liquid chromatography (HILIC) can be used for separating lipid classes based on their head groups.[13]

3. Mass Spectrometry (MS) Analysis:

  • Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements.[13]

  • Utilize tandem mass spectrometry (MS/MS) for structural elucidation of the oxidized fatty acyl chains.[12]

  • Precursor ion scanning or neutral loss scans can be employed to selectively detect specific classes of OxPLs.

4. Data Analysis:

  • Identify OxPLs by comparing their accurate mass and MS/MS fragmentation patterns with known standards or lipid databases.

  • Quantify the identified OxPLs using appropriate internal standards.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the comparative analysis of oxidized phospholipids.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Biological Sample (Plasma, Cells, Tissue) antioxidant Addition of Antioxidant (BHT) start->antioxidant extraction Lipid Extraction (Bligh-Dyer/Folch) antioxidant->extraction lc Liquid Chromatography (LC) (Reverse Phase or HILIC) extraction->lc ms Mass Spectrometry (MS/MS) (High Resolution) lc->ms identification OxPL Identification (Database/Standard Comparison) ms->identification quantification Quantification (Internal Standards) identification->quantification bioinformatics Functional Analysis & Pathway Mapping quantification->bioinformatics

Caption: A typical workflow for OxPL analysis.

Concluding Remarks

The distinction between enzymatically and non-enzymatically oxidized phospholipids is fundamental to understanding their roles in biology and disease. Enzymatic processes generate specific signaling molecules with precise functions, while non-enzymatic oxidation produces a broader range of damage-associated molecules. For researchers and drug development professionals, recognizing these differences is paramount for the accurate interpretation of experimental data and for the development of targeted therapeutic strategies. The methodologies outlined provide a robust framework for the continued exploration of these potent lipid mediators.

References

A Comparative Guide to the Cross-Reactivity of Anti-Oxidized Phospholipid Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of various anti-oxidized phospholipid (anti-OxPL) antibodies. Understanding the specific binding characteristics of these antibodies is crucial for research into autoimmune diseases, such as Antiphospholipid Syndrome (APS) and atherosclerosis, as well as for the development of targeted diagnostics and therapeutics. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways and workflows.

Introduction to Anti-Oxidized Phospholipid Antibodies

Anti-oxidized phospholipid (anti-OxPL) antibodies are a heterogeneous group of autoantibodies that recognize oxidized epitopes on phospholipids (B1166683) and their adducts with proteins. These antibodies are implicated in the pathogenesis of several inflammatory and autoimmune disorders. Key types of anti-OxPL antibodies include antiphospholipid antibodies (aPL), such as lupus anticoagulant (LA), anticardiolipin antibodies (aCL), and anti-β2-glycoprotein I (anti-β2GPI) antibodies, which are hallmark diagnostic markers for APS.[1] Additionally, naturally occurring monoclonal antibodies, such as E06, specifically target the phosphocholine (B91661) headgroup of oxidized phospholipids.[2]

The cross-reactivity of these antibodies with various oxidized lipid species, including oxidized low-density lipoprotein (OxLDL), is a critical area of investigation, as it may explain the link between autoimmunity, thrombosis, and atherosclerosis.

Comparative Binding Affinity of Anti-OxPL Antibodies

The binding affinity of anti-OxPL antibodies to their targets is a key determinant of their biological activity. While comprehensive comparative data across a wide range of antibodies and oxidized phospholipids is limited, studies have quantified the binding of specific antibodies.

One of the most well-characterized anti-OxPL antibodies is the monoclonal antibody E06, which recognizes the phosphocholine headgroup of oxidized phospholipids. The binding affinity of E06 to copper-oxidized LDL (CuOx-LDL) has been determined using radioimmunoassay.

Table 1: Binding Affinity of Monoclonal Antibody E06 to Copper-Oxidized LDL (CuOx-LDL)

AntibodyLigandMethodDissociation Constant (Kd)
E06CuOx-LDLRadioimmunoassay2.9 x 10⁻⁸ M to 4.1 x 10⁻⁸ M

Data sourced from a study on monoclonal autoantibodies specific for oxidized phospholipids.

Cross-Reactivity Profiles: Inhibition Studies

Inhibition enzyme-linked immunosorbent assays (ELISA) are commonly used to assess the cross-reactivity of antibodies. These assays measure the ability of a soluble antigen to inhibit the binding of an antibody to a plate-bound antigen.

Studies have demonstrated cross-reactivity between anticardiolipin antibodies (aCL) and oxidized low-density lipoprotein (OxLDL). In one study, the binding of aCL antibodies from patients with systemic lupus erythematosus (SLE) to solid-phase cardiolipin (B10847521) was inhibited by OxLDL but not by native LDL in a significant portion of the sera tested.[3] This suggests that a subset of aCL antibodies recognizes epitopes present on OxLDL.

Experimental Protocols

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Oxidized Phospholipid Antibodies

This protocol outlines the general steps for a direct ELISA to measure the binding of anti-OxPL antibodies to an oxidized phospholipid antigen.

Materials:

  • High-binding 96-well microtiter plates

  • Oxidized phospholipid antigen (e.g., oxidized cardiolipin, OxPAPC)

  • Coating buffer (e.g., ethanol (B145695) or carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Primary antibody (serum sample or purified antibody)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG/IgM)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Antigen Coating: Coat the wells of the microtiter plate with the oxidized phospholipid antigen dissolved in an appropriate solvent (e.g., ethanol for lipids). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plate as described in step 2.

  • Primary Antibody Incubation: Add diluted serum samples or purified primary antibody to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Wash the plate as described in step 2.

  • Substrate Development: Add the substrate solution and incubate in the dark until a color develops.

  • Stopping the Reaction: Add the stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength using a plate reader.

Inhibition ELISA Protocol

This protocol is a modification of the direct ELISA to assess cross-reactivity.

Procedure:

  • Follow steps 1-4 of the direct ELISA protocol.

  • Pre-incubation: In a separate plate or tube, pre-incubate the primary antibody with varying concentrations of the soluble inhibitor antigen for 1-2 hours.

  • Incubation with Plate-Bound Antigen: Transfer the antibody-inhibitor mixture to the antigen-coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Follow steps 6-11 of the direct ELISA protocol. The degree of inhibition is calculated by comparing the signal in the presence and absence of the inhibitor.

Flow Cytometry for aPL Binding to Apoptotic Cells

This method can be used to analyze the binding of anti-phospholipid antibodies to oxidized phospholipids exposed on the surface of apoptotic cells.[4][5]

Materials:

  • Cell line (e.g., Jurkat T-cells)

  • Apoptosis-inducing agent (e.g., UV irradiation, staurosporine)

  • FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Primary antibody (serum or purified aPL)

  • Fluorochrome-conjugated secondary antibody (e.g., FITC-conjugated anti-human IgG)

  • Propidium Iodide (PI) or other viability dye

  • Flow cytometer

Procedure:

  • Induction of Apoptosis: Induce apoptosis in the cell line according to the chosen method.

  • Cell Harvesting: Harvest both apoptotic and non-apoptotic (control) cells.

  • Washing: Wash the cells with cold FACS buffer.

  • Primary Antibody Staining: Resuspend the cells in FACS buffer containing the primary antibody and incubate for 30-60 minutes on ice.

  • Washing: Wash the cells twice with FACS buffer to remove unbound primary antibody.

  • Secondary Antibody Staining: Resuspend the cells in FACS buffer containing the fluorochrome-conjugated secondary antibody and incubate for 30 minutes on ice in the dark.

  • Washing: Wash the cells twice with FACS buffer.

  • Viability Staining: Resuspend the cells in FACS buffer containing PI just before analysis.

  • Data Acquisition: Analyze the cells on a flow cytometer, gating on the apoptotic population (e.g., based on forward and side scatter or Annexin V staining) to determine the fluorescence intensity from the bound antibody.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Endothelial Cell Activation by Anti-β2GPI Antibodies

Anti-β2GPI antibodies, particularly when complexed with β2GPI and OxLDL, can activate endothelial cells through the Toll-like receptor 4 (TLR4) signaling pathway, leading to a pro-inflammatory and pro-thrombotic state.[6][7][8][9] This activation involves the recruitment of the adaptor protein MyD88 and subsequent activation of the transcription factor NF-κB.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus anti_b2GPI Anti-β2GPI Ab b2GPI β2GPI anti_b2GPI->b2GPI OxLDL OxLDL b2GPI->OxLDL TLR4 TLR4 OxLDL->TLR4 Binds MyD88_c MyD88 TLR4->MyD88_c Recruits MyD88 MyD88 IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates IKK IKK Complex TRAF6->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB IκB IkB->NFkB_IkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB->NFkB Releases DNA DNA NFkB_n->DNA Binds ProInflammatory Pro-inflammatory & Pro-thrombotic Genes (e.g., IL-6, ICAM-1, VCAM-1) DNA->ProInflammatory Induces Transcription

Caption: TLR4-mediated activation of NF-κB by anti-β2GPI antibody complexes.

Experimental Workflow: Inhibition ELISA

The following diagram illustrates the workflow for an inhibition ELISA to determine antibody cross-reactivity.

G cluster_0 Plate Preparation cluster_1 Antibody-Inhibitor Incubation cluster_2 Binding and Detection A1 Coat Plate with Antigen A A2 Wash A1->A2 A3 Block A2->A3 A4 Wash A3->A4 C1 Add Ab-Inhibitor Mix to Plate A4->C1 B1 Primary Antibody B3 Pre-incubate B1->B3 B2 Soluble Inhibitor (Antigen B) B2->B3 B3->C1 C2 Incubate C1->C2 C3 Wash C2->C3 C4 Add Secondary Ab C3->C4 C5 Incubate C4->C5 C6 Wash C5->C6 C7 Add Substrate C6->C7 C8 Read Signal C7->C8

Caption: Workflow for a competitive inhibition ELISA experiment.

Conclusion

The cross-reactivity of anti-oxidized phospholipid antibodies is a complex field with significant implications for understanding and managing autoimmune and cardiovascular diseases. While the monoclonal antibody E06 shows high specificity for the phosphocholine headgroup of oxidized phospholipids, polyclonal antibodies found in patient sera, such as aCL and anti-β2GPI, exhibit a broader range of cross-reactivity, notably with oxidized LDL. The activation of pro-inflammatory signaling pathways, such as the TLR4/NF-κB pathway, by these antibodies provides a mechanistic link between the presence of these autoantibodies and disease pathology. Further research using standardized and quantitative methods, such as surface plasmon resonance and inhibition ELISAs, is needed to fully elucidate the complex cross-reactivity patterns of this important class of antibodies.

References

A Researcher's Guide to the Use of Stable Isotope-Labeled 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC in Quantitative Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of lipidomics, the precise and accurate quantification of oxidized phospholipids (B1166683) is paramount for understanding their roles in various physiological and pathological processes. 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC (16:0/13(S)-HODE-PC) is a key oxidized phospholipid implicated in cellular signaling, particularly in the context of ferroptosis. This guide provides a comprehensive comparison of the use of stable isotope-labeled 16:0/13(S)-HODE-PC as an internal standard in mass spectrometry-based quantification, alongside alternative methods.

The Gold Standard: Stable Isotope Dilution

Stable isotope dilution (SID) coupled with mass spectrometry is the gold standard for the quantification of endogenous molecules, including oxidized lipids. This method involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte of interest. The labeled standard is chemically identical to the endogenous analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This co-eluting internal standard experiences the same sample preparation and analytical variations as the target analyte, enabling highly accurate and precise quantification.

The two most common stable isotopes used for labeling are deuterium (B1214612) (²H) and carbon-13 (¹³C). While both are effective, their performance characteristics can differ.

Performance Comparison: Deuterated vs. ¹³C-Labeled Internal Standards

The choice between a deuterated and a ¹³C-labeled internal standard can significantly impact the accuracy and precision of quantification. The ideal internal standard should co-elute perfectly with the analyte to compensate for any matrix effects that may vary across a chromatographic peak.

ParameterDeuterated (²H) Internal Standard¹³C-Labeled Internal StandardKey Findings
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte in liquid chromatography (LC).Generally co-elutes perfectly with the analyte under various chromatographic conditions.The superior co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects.
Isotopic Effect The C-²H bond is stronger and less polar than the C-¹H bond, which can lead to different fragmentation patterns and potential for isotopic exchange in protic solvents.The physicochemical properties are virtually identical to the native analyte, minimizing isotopic effects on fragmentation and retention.¹³C-labeling offers greater stability and more predictable behavior during analysis.
Accuracy & Precision Can lead to inaccuracies if the chromatographic shift is significant and matrix effects are variable.Demonstrates improved accuracy and precision due to identical chromatographic behavior and isotopic stability.For robust and accurate quantitative bioanalysis, ¹³C-labeled standards are generally superior.

Alternative Internal Standards

In the absence of a specific stable isotope-labeled standard for 16:0/13(S)-HODE-PC, researchers may opt for other internal standards. However, these alternatives have significant limitations.

Alternative Internal StandardPrincipleAdvantagesDisadvantages
Structurally Similar (Non-Isotopic) Oxidized Phospholipid A different oxidized phospholipid not expected to be in the sample (e.g., with odd-chain fatty acids).Commercially more available and less expensive than custom-synthesized labeled standards.May not perfectly co-elute and can have different ionization efficiencies and fragmentation patterns, leading to less accurate quantification.
Non-oxidized Phospholipid with Odd-Chain Fatty Acids e.g., 1-heptadecanoyl-2-arachidonoyl-sn-glycero-3-PC (17:0/20:4-PC).Can correct for extraction efficiency for the general class of phospholipids.Will not account for specific matrix effects or ionization suppression/enhancement related to the oxidized fatty acid moiety of the target analyte.

Experimental Protocols

The following is a representative experimental protocol for the quantification of this compound in plasma using LC-MS/MS with a stable isotope-labeled internal standard.

Sample Preparation (Lipid Extraction)
  • Objective: To efficiently extract lipids from the plasma matrix while minimizing artificial oxidation.

  • Procedure:

    • To 100 µL of plasma, add an antioxidant solution (e.g., 10 µL of 0.2 mg/mL butylated hydroxytoluene (BHT) in methanol).

    • Add a known amount of the stable isotope-labeled this compound internal standard.

    • Perform a liquid-liquid extraction using a modified Bligh-Dyer or Folch method. A common approach is the addition of a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v).

    • Vortex the mixture thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 1:1 v/v).

LC-MS/MS Analysis
  • Objective: To chromatographically separate the analyte from other lipids and quantify it using tandem mass spectrometry.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Liquid Chromatography (LC) Conditions:

    • Column: A reverse-phase C18 column is commonly used for separating phospholipids.

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a modifier like 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

    • Gradient: A gradient from a lower to a higher percentage of mobile phase B is used to elute the lipids.

    • Flow Rate: Dependent on the column dimensions (typically 0.2-0.5 mL/min for analytical scale).

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for phosphatidylcholines.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for quantification on a triple quadrupole mass spectrometer.

    • MRM Transitions:

      • Analyte (16:0/13(S)-HODE-PC): Precursor ion (m/z) corresponding to the [M+H]⁺ or other adducts, and a product ion specific to the molecule (e.g., the phosphocholine (B91661) headgroup at m/z 184.1).

      • Internal Standard (Labeled 16:0/13(S)-HODE-PC): Precursor ion (m/z) corresponding to the labeled [M+H]⁺, and the same product ion (m/z 184.1) or a labeled fragment if the label is on the headgroup.

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies for each MRM transition should be optimized to maximize signal intensity.

Data Analysis
  • Objective: To determine the concentration of the analyte in the original sample.

  • Procedure:

    • Integrate the peak areas of the analyte and the internal standard from the extracted ion chromatograms of their respective MRM transitions.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Determine the concentration of the endogenous analyte using a calibration curve prepared with known concentrations of the non-labeled standard and a fixed concentration of the internal standard.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the biological context of this compound and the analytical workflow for its quantification.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol PUFA-PL Polyunsaturated Phospholipid (e.g., 1-Palmitoyl-2-linoleoyl-PC) LOX Lipoxygenases PUFA-PL->LOX PL-OOH Phospholipid Hydroperoxide (e.g., 1-Palmitoyl-2-13(S)-HpODE-PC) LOX->PL-OOH Fe2 Fe²⁺ Fe2->PL-OOH ROS Reactive Oxygen Species (ROS) ROS->PL-OOH GPX4 Glutathione Peroxidase 4 (GPX4) PL-OOH->GPX4 Ferroptosis Ferroptosis PL-OOH->Ferroptosis Lipid Peroxidation Cascade GSSG Oxidized Glutathione (GSSG) GPX4->GSSG Analyte This compound GPX4->Analyte Reduction GPX4->Ferroptosis Inhibition GSH Glutathione (GSH) GSH->GPX4

Ferroptosis Signaling Pathway

G Sample Plasma Sample Spike Spike with Stable Isotope-Labeled Internal Standard Sample->Spike Extraction Lipid Extraction Spike->Extraction LC LC Separation (Reverse Phase) Extraction->LC MS Tandem Mass Spectrometry (MRM) LC->MS Data Data Analysis (Peak Area Ratio) MS->Data Quantification Quantification Data->Quantification

Quantitative Analysis Workflow

Conclusion

For researchers, scientists, and drug development professionals aiming for the highest quality quantitative data on this compound, the use of a stable isotope-labeled internal standard, preferably ¹³C-labeled, is strongly recommended. This approach, combined with a well-validated LC-MS/MS method, will provide the accuracy and precision necessary to elucidate the role of this important oxidized phospholipid in health and disease. While alternative internal standards can be used, their limitations must be carefully considered and validated for the specific application.

Validating 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC as a Biomarker of Oxidative Stress: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is implicated in a wide array of human diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[1][2] Consequently, the development of reliable and specific biomarkers to accurately assess oxidative stress in vivo is of paramount importance for diagnostics, disease monitoring, and evaluating therapeutic efficacy.

Lipid peroxidation, the oxidative degradation of lipids, is a primary indicator of oxidative stress. While numerous molecules have been proposed as biomarkers, many suffer from a lack of specificity, arising from multiple non-enzymatic and enzymatic pathways. This guide focuses on 1-Palmitoyl-2-13(S)-hydroxyoctadecadienoyl-sn-glycero-3-phosphocholine (P-HODE-PC), a specific oxidized phospholipid, and evaluates its potential as a high-fidelity biomarker by comparing it against established alternatives. P-HODE-PC is generated from the oxidation of linoleic acid, the most abundant polyunsaturated fatty acid in human tissues and lipoproteins. Its formation can be highly specific, offering a unique window into distinct oxidative pathways.

Mechanism of Formation: Enzymatic vs. Non-Enzymatic Pathways

The utility of P-HODE-PC as a biomarker is rooted in its specific formation pathway. Unlike many lipid peroxidation products that arise from chaotic, non-specific free radical attacks, the 13(S)-HODE moiety of P-HODE-PC is predominantly generated through a controlled enzymatic reaction.

  • Enzymatic Pathway: The enzyme 15-lipoxygenase-1 (ALOX15) acts on linoleic acid esterified within a phospholipid, such as 1-palmitoyl-2-linoleoyl-sn-glycero-3-PC (PLPC). This reaction exhibits high stereo- and regiospecificity, producing a hydroperoxy intermediate (13(S)-HpODE) which is subsequently reduced by peroxidases like glutathione (B108866) peroxidase 4 (GPX4) to the stable hydroxy form, 13(S)-HODE.[1][2] The presence of this specific isomer points to the activity of this enzymatic pathway, which is often involved in inflammatory and cell signaling processes.

  • Non-Enzymatic Pathway: Free radicals can also attack linoleic acid, but this process is non-specific and produces a racemic mixture of hydroperoxides, including 13(S)-HODE, 13(R)-HODE, 9(S)-HODE, and 9(R)-HODE.[1]

The ability to distinguish the specific 13(S)-HODE isomer via mass spectrometry allows researchers to differentiate between enzymatic, signaling-related oxidation and generalized, non-specific oxidative damage.

G cluster_main Formation of P-HODE-PC cluster_enzymatic Enzymatic Pathway cluster_nonenzymatic Non-Enzymatic Pathway PLPC 1-Palmitoyl-2-Linoleoyl-sn-glycero-3-PC (Precursor in Membrane) ALOX15 15-Lipoxygenase-1 (ALOX15) PLPC->ALOX15 ROS Reactive Oxygen Species (Free Radicals) PLPC->ROS P_HpODE_PC 1-Palmitoyl-2-13(S)-HpODE-sn-glycero-3-PC (Hydroperoxide Intermediate) ALOX15->P_HpODE_PC Stereospecific Oxygenation GPX4 Glutathione Peroxidase 4 (GPX4) P_HpODE_PC->GPX4 P_HODE_PC 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC (Specific Biomarker) GPX4->P_HODE_PC Reduction Mixed_Isomers Mixture of Oxidized Phospholipids (9-HODE, 13-HODE, etc.) ROS->Mixed_Isomers Non-specific Oxidation G cluster_workflow LC-MS/MS Workflow for P-HODE-PC Analysis Sample 1. Sample Collection (e.g., Plasma + BHT) Store at -80°C Extract 2. Lipid Extraction (Bligh-Dyer / Folch) + Internal Standard Sample->Extract SPE 3. Solid Phase Extraction (SPE) (Isolate Phospholipid Fraction) Extract->SPE LC 4. Liquid Chromatography (LC) (Reversed-Phase C18 Column) (Separates lipid species) SPE->LC MSMS 5. Tandem Mass Spectrometry (MS/MS) (ESI Source, MRM Mode) (Specific Detection & Quantification) LC->MSMS Data 6. Data Analysis (Quantify against standard curve) MSMS->Data

References

A Head-to-Head Comparison of Oxidized Phospholipid (OxPC) Detection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oxidized phospholipids (B1166683) (OxPCs) are increasingly recognized as critical players in a myriad of physiological and pathological processes, including inflammation, atherosclerosis, and neurodegenerative diseases.[1][2][3][4] Their detection and quantification in biological samples are paramount for understanding disease mechanisms and for the development of novel therapeutics and diagnostic biomarkers.[5][6] This guide provides a head-to-head comparison of the most prominent methods for OxPC detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Fluorescent Probes.

Introduction to OxPC Detection

The accurate measurement of OxPCs is challenging due to their low abundance in biological systems, their chemical instability, and the vast diversity of their molecular species.[1][7] Unsaturated fatty acids within phospholipids are susceptible to oxidation, leading to a complex mixture of products, including hydroperoxides, hydroxides, and truncated species.[1][2] The choice of detection method depends critically on the specific research question, balancing the need for molecular specificity, sensitivity, and throughput.

Head-to-Head Comparison of OxPC Detection Methods

The three primary methodologies for OxPC detection each offer a unique set of advantages and limitations. Below is a summary of their key performance characteristics to aid in selecting the most appropriate technique for your research needs.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)Fluorescent Probes
Specificity High: Can identify and quantify individual molecular species.[5][8][9]Moderate to Low: Antibodies may cross-react with multiple OxPC species.[1][10]Moderate: Specificity depends on the probe's design and cellular uptake.
Sensitivity High: Limits of detection can reach the femtomole range (e.g., 10 fmol).[11][12]High: Can detect low concentrations of target molecules.[13]High: Suitable for imaging low-abundance molecules in cells.
Quantification Absolute and relative quantification possible with appropriate standards.[5][14]Semi-quantitative, providing a general measure of total OxPCs recognized by the antibody.[15]Primarily qualitative (imaging), quantification is challenging.
Throughput Low to Medium: Sample preparation and analysis time can be significant.[16]High: Suitable for screening a large number of samples.[13]Medium: Dependent on imaging setup and analysis.
Cost High: Requires expensive instrumentation and skilled operators.[13]Low to Medium: Relatively inexpensive and uses standard laboratory equipment.[13]Medium: Cost of fluorescent probes and imaging equipment can vary.
Information Provided Detailed structural information and precise quantification of specific OxPC species.[8][11]A general measure of a class of OxPCs, useful as a biomarker of overall oxidative stress.[1][17]Spatiotemporal information on the localization and dynamics of OxPCs within cells.[18]
Primary Application In-depth lipidomic studies, biomarker discovery, mechanistic studies.[4]High-throughput screening, clinical association studies.[6][9]Cellular imaging, studying the uptake and trafficking of OxPCs.[18]

In-Depth Analysis of Detection Methods

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS stands as the gold standard for the specific and sensitive detection of OxPCs.[2][5][8] This technique separates complex lipid mixtures using liquid chromatography followed by mass analysis, which allows for the identification and quantification of individual OxPC molecules based on their mass-to-charge ratio and fragmentation patterns.[8][19]

Key Advantages:

  • High Specificity: Unambiguously identifies and distinguishes between different OxPC species, including isomers.[11]

  • High Sensitivity: Capable of detecting very low abundance species.[11][12]

  • Detailed Structural Information: Provides insights into the exact molecular composition of the detected OxPCs.[8]

Limitations:

  • Lower Throughput: The analytical run times and complex data analysis limit the number of samples that can be processed.[16]

  • High Cost: Requires significant investment in instrumentation and expertise.[13]

  • Potential for Artifacts: Sample preparation requires care to prevent ex vivo oxidation, often necessitating the addition of antioxidants like butylated hydroxytoluene (BHT).[1]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay for the detection of OxPCs, primarily relying on monoclonal antibodies that recognize specific oxidized epitopes.[1] The most common antibody, E06, targets the phosphocholine (B91661) headgroup of many oxidized phosphatidylcholines.[1][6]

Key Advantages:

  • High Throughput: Well-suited for analyzing a large number of samples simultaneously.[13]

  • Cost-Effective: Generally more affordable than mass spectrometry-based methods.[13]

  • Ease of Use: The procedure is relatively simple and can be performed in most laboratories.[13]

Limitations:

  • Limited Specificity: Antibodies often exhibit broad reactivity with a range of OxPC species, providing a composite measure rather than quantification of individual molecules.[1][10] Studies have shown only a weak correlation between results from E06-based ELISAs and LC-MS/MS.[9][15]

  • Semi-Quantitative: Provides a relative measure of the total amount of recognized OxPCs.

Fluorescent Probes

This method utilizes fluorescently labeled analogs of OxPCs to visualize their localization and interactions within living cells.[18] These probes can be used to track the uptake, trafficking, and binding of OxPCs to cellular components in real-time.

Key Advantages:

  • Spatiotemporal Resolution: Provides valuable information on the subcellular distribution of OxPCs.[18]

  • Live-Cell Imaging: Allows for the dynamic tracking of OxPCs in living systems.

Limitations:

  • Primarily Qualitative: While providing excellent visual data, accurate quantification is difficult.

  • Potential for Perturbation: The fluorescent tag might alter the biological activity and distribution of the OxPC analog.

  • Limited Scope: Primarily used for cell-based imaging studies rather than for measuring OxPC levels in biological fluids or tissues.

Experimental Protocols

General Protocol for LC-MS/MS Analysis of OxPCs
  • Sample Preparation:

    • To prevent artificial oxidation, add an antioxidant such as butylated hydroxytoluene (BHT) to all solvents.[1]

    • Extract total lipids from the biological sample (e.g., plasma, tissue homogenate) using a modified Folch or Bligh-Dyer method.[4]

    • Add a known amount of an appropriate internal standard (e.g., a stable isotope-labeled OxPC) to the sample prior to extraction for quantification.[1]

    • Dry the extracted lipids under a stream of nitrogen and reconstitute in the initial mobile phase.

  • Liquid Chromatography:

    • Separate the lipid extract using a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column.[7][20]

    • Employ a gradient elution with a binary solvent system (e.g., water/acetonitrile with additives like formic acid or ammonium (B1175870) formate).

  • Mass Spectrometry:

    • Perform analysis on a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.[19]

    • For targeted analysis, use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for known OxPC species.[1][11]

    • For untargeted analysis, acquire full scan MS and data-dependent MS/MS spectra to identify a broader range of OxPCs.[1]

  • Data Analysis:

    • Identify OxPC species by comparing their retention times and fragmentation patterns to those of authentic standards or a spectral library.[11]

    • Quantify the identified OxPCs by comparing the peak area of the analyte to that of the internal standard.

General Protocol for OxPC ELISA
  • Plate Coating:

    • Coat a 96-well microplate with an antigen recognized by the primary antibody (e.g., oxidized LDL for the E06 antibody) and incubate.[21]

    • Wash the plate to remove any unbound antigen.

  • Blocking:

    • Add a blocking buffer (e.g., bovine serum albumin or fish gelatin) to block any non-specific binding sites on the plate.[21]

    • Incubate and wash the plate.

  • Sample and Standard Incubation:

    • Add standards of known OxPC concentration and the biological samples to the wells.

    • Add the primary antibody (e.g., biotinylated E06) to the wells.

    • In a competitive ELISA format, the OxPCs in the sample will compete with the coated antigen for binding to the antibody.

    • Incubate and wash the plate.

  • Detection:

    • Add an enzyme-conjugated secondary antibody or streptavidin-HRP (if a biotinylated primary antibody is used).[21][22]

    • Incubate and wash the plate.

  • Substrate Addition and Measurement:

    • Add a chromogenic substrate (e.g., TMB). The enzyme will catalyze a color change.[23]

    • Stop the reaction with a stop solution.

    • Measure the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards.

    • Determine the concentration of OxPCs in the samples by interpolating their absorbance values from the standard curve.

Visualizing the Concepts

To further clarify the methodologies and the biological context of OxPCs, the following diagrams are provided.

G cluster_0 Oxidative Stress cluster_1 Phospholipid Oxidation Reactive Oxygen Species (ROS) Reactive Oxygen Species (ROS) Polyunsaturated Fatty Acid (PUFA) in Phospholipid Polyunsaturated Fatty Acid (PUFA) in Phospholipid Reactive Oxygen Species (ROS)->Polyunsaturated Fatty Acid (PUFA) in Phospholipid Initiates Oxidized Phospholipid (OxPC) Oxidized Phospholipid (OxPC) Polyunsaturated Fatty Acid (PUFA) in Phospholipid->Oxidized Phospholipid (OxPC) Oxidation Biological Effects Biological Effects Oxidized Phospholipid (OxPC)->Biological Effects Signaling G cluster_0 LC-MS/MS Workflow cluster_1 ELISA Workflow Sample Sample Lipid Extraction Lipid Extraction Sample->Lipid Extraction Plate Incubation Plate Incubation Sample->Plate Incubation LC Separation LC Separation Lipid Extraction->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Data Analysis Data Analysis MS/MS Detection->Data Analysis Washing Washing Plate Incubation->Washing Detection Antibody Detection Antibody Washing->Detection Antibody Substrate Reaction Substrate Reaction Detection Antibody->Substrate Reaction Readout Readout Substrate Reaction->Readout G Research Goal Research Goal High Specificity & Quantification High Specificity & Quantification Research Goal->High Specificity & Quantification Requires High Throughput Screening High Throughput Screening Research Goal->High Throughput Screening Requires Cellular Localization Cellular Localization Research Goal->Cellular Localization Requires LC-MS/MS LC-MS/MS High Specificity & Quantification->LC-MS/MS Leads to ELISA ELISA High Throughput Screening->ELISA Leads to Fluorescent Probes Fluorescent Probes Cellular Localization->Fluorescent Probes Leads to

References

Unveiling Oxidative Damage: A Comparative Guide to 13-HODE-PC and Other Lipid Peroxidation Markers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately gauging the extent of lipid peroxidation is critical in understanding disease pathogenesis and evaluating therapeutic interventions. This guide provides a comprehensive comparison of 13-hydroxyoctadecadienoic acid-phosphatidylcholine (13-HODE-PC) with other established markers of lipid peroxidation—malondialdehyde (MDA), 4-hydroxynonenal (B163490) (4-HNE), and F2-isoprostanes. We present supporting experimental data, detailed methodologies, and visual pathways to facilitate a deeper understanding of their interplay in the complex landscape of oxidative stress.

Lipid peroxidation, the oxidative degradation of lipids, is a hallmark of cellular damage implicated in a wide array of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The resulting byproducts serve as valuable biomarkers for assessing oxidative stress. Among these, 13-HODE-PC, an oxidized derivative of linoleic acid esterified to phosphatidylcholine, is gaining prominence as a specific and sensitive marker. This guide delves into the correlation of 13-HODE-PC with the more traditionally measured markers: MDA, a reactive aldehyde and a general indicator of lipid peroxidation; 4-HNE, another reactive aldehyde known for its cytotoxic effects; and F2-isoprostanes, prostaglandin-like compounds considered a gold standard for in vivo oxidative stress assessment.

Quantitative Correlation Between Lipid Peroxidation Markers

Direct correlational studies simultaneously measuring 13-HODE-PC with MDA, 4-HNE, and F2-isoprostanes in a single cohort are limited. However, existing research provides strong evidence for the interplay between these markers. The following table summarizes key findings from studies that have investigated the relationships between total HODE levels (which include the phospholipid-esterified form after hydrolysis), MDA, and F2-isoprostanes.

Markers CorrelatedBiological MatrixStudy PopulationCorrelation Finding
Total 9+13-HODE vs. F2-IsoprostanesPlasmaTrained Male Cyclists (Post-exercise)Positive correlation (r = 0.75, P < 0.001)[1]
F2-Isoprostanes vs. MDASeminal PlasmaFertile and Infertile MenPositive pairwise correlation (p < 0.001)[2][3]

Note: While the correlation for HODE is for the total amount (free and esterified), it provides a strong indication of the relationship between oxidized linoleic acid products and other key lipid peroxidation markers.

Signaling Pathways and Experimental Workflow

To visualize the relationships between these markers and the general workflow for their analysis, the following diagrams are provided.

Lipid_Peroxidation_Pathway Lipid Peroxidation and Marker Formation cluster_markers Lipid Peroxidation Markers PUFA Polyunsaturated Fatty Acids (PUFAs) in Phospholipids Lipid_Peroxyl_Radicals Lipid Peroxyl Radicals PUFA->Lipid_Peroxyl_Radicals F2_Isoprostanes F2-Isoprostanes PUFA->F2_Isoprostanes Free Radical-Catalyzed Peroxidation of Arachidonic Acid ROS Reactive Oxygen Species (ROS) ROS->PUFA Oxidative Attack Lipid_Hydroperoxides Lipid Hydroperoxides Lipid_Peroxyl_Radicals->Lipid_Hydroperoxides Hydrogen Abstraction 13-HODE-PC 13-HODE-PC Lipid_Hydroperoxides->13-HODE-PC Reduction of Linoleic Acid Hydroperoxide MDA Malondialdehyde (MDA) Lipid_Hydroperoxides->MDA Decomposition 4-HNE 4-Hydroxynonenal (4-HNE) Lipid_Hydroperoxides->4-HNE Decomposition Experimental_Workflow General Experimental Workflow for Marker Analysis cluster_analysis Analytical Techniques Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction & Sample Preparation Sample->Extraction Analysis Instrumental Analysis Extraction->Analysis Data Data Acquisition & Quantification Analysis->Data LC_MS LC-MS/MS (13-HODE-PC) TBARS Spectrophotometry/Fluorometry (TBARS Assay for MDA) ELISA ELISA (4-HNE Protein Adducts) GC_MS GC-MS (F2-Isoprostanes)

References

A Comparative Guide to the Biological Effects of Oxidized Phospholipids: 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC vs. Other OxPLs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidized phospholipids (B1166683) (OxPLs) are a diverse group of bioactive lipids generated from the oxidation of phospholipids, which are major components of cell membranes and lipoproteins. These molecules are increasingly recognized as critical signaling molecules in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and immune responses. The biological effects of OxPLs are highly dependent on their specific chemical structures. This guide provides a comparative overview of the biological effects of 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC (13(S)-HODE-PC) and other well-characterized OxPLs, namely 1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-phosphocholine (POVPC), 1-palmitoyl-2-glutaroyl-sn-glycero-3-phosphocholine (PGPC), and 1-palmitoyl-2-(5-keto-6-octenedioyl)-sn-glycero-3-phosphocholine (KOdiA-PC).

While direct comparative studies on 13(S)-HODE-PC are limited, this guide synthesizes available data on its free fatty acid form, 13(S)-hydroxyoctadecadienoic acid (13(S)-HODE), and contrasts it with the known effects of other prominent OxPLs.

Comparative Overview of Biological Effects

The biological activities of OxPLs are diverse, ranging from pro-inflammatory to anti-inflammatory, and are mediated through various signaling pathways. Below is a summary of the known effects of 13(S)-HODE-PC and other selected OxPLs on key cellular processes.

Data Presentation: Quantitative Comparison of OxPL Activities
Target/Process13(S)-HODE-PC (inferred from 13(S)-HODE)POVPCPGPCKOdiA-PC
PPARγ Activation Agonist[1][2]Partial AgonistPartial Agonist-
NF-κB Signaling Modulates (can inhibit or activate depending on context)[3]Activates[4]ActivatesInhibits TLR4-mediated activation[2][5]
Nrf2 Activation Potential for activationNo significant activation[6]No significant activation[6]-
Macrophage Polarization Promotes an anti-inflammatory phenotype (via PPARγ)[6]Induces pro-inflammatory gene expression[4]Induces a greater number of pro-inflammatory genes than POVPC-
Endothelial Barrier Function -Disrupts barrier function[7][8][9]Disrupts barrier function[1][3][8][9]-
Cytokine Production (e.g., IL-6, TNF-α) Can suppress pro-inflammatory cytokine productionInduces IL-8 expression[4]Induces pro-inflammatory gene expressionSuppresses LPS-induced TNF-α and IFN-β[2][5]
Adhesion Molecule Expression (e.g., ICAM-1, VCAM-1) Induces ICAM-1 expression (as free 13(S)-HODE)Induces monocyte adhesionInduces monocyte and neutrophil adhesion-

Note: Data for 13(S)-HODE-PC is largely inferred from studies on its free form, 13(S)-HODE. The effects of the full phospholipid molecule may differ. "-" indicates data not available from the conducted searches.

Signaling Pathways

The differential effects of these OxPLs can be attributed to their engagement with distinct signaling pathways.

13(S)-HODE-PC Signaling (Inferred)

Free 13(S)-HODE is a known ligand for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in regulating inflammation and lipid metabolism.[1][2] Activation of PPARγ by 13(S)-HODE can lead to the transcription of anti-inflammatory genes. Additionally, 13(S)-HODE has been shown to modulate the NF-κB signaling pathway, a central regulator of inflammation, although the effects can be context-dependent.[3]

13S_HODE_PC_Signaling 13(S)-HODE-PC 13(S)-HODE-PC PPARg PPARγ 13(S)-HODE-PC->PPARg Activates NFkB NF-κB 13(S)-HODE-PC->NFkB Modulates Anti_Inflammatory Anti-inflammatory Gene Expression PPARg->Anti_Inflammatory Promotes Pro_Inflammatory Pro-inflammatory Gene Expression NFkB->Pro_Inflammatory Promotes

13(S)-HODE-PC (inferred) signaling pathway.
POVPC and PGPC Signaling

POVPC and PGPC are truncated OxPLs that often exert pro-inflammatory effects. POVPC can activate the Platelet-Activating Factor Receptor (PAF-R) and subsequently the NF-κB pathway, leading to the expression of pro-inflammatory cytokines like IL-8.[4] Both POVPC and PGPC can disrupt endothelial barrier function, with PGPC showing a broader effect on inflammatory gene expression in macrophages compared to POVPC.[1][3][8][9]

POVPC_PGPC_Signaling cluster_povpc POVPC cluster_pgpc PGPC POVPC POVPC PAFR PAF-R POVPC->PAFR Activates Endothelial_Dysfunction Endothelial Barrier Dysfunction POVPC->Endothelial_Dysfunction NFkB NF-κB PAFR->NFkB PGPC PGPC PGPC->NFkB PGPC->Endothelial_Dysfunction Inflammation Inflammatory Gene Expression NFkB->Inflammation

Pro-inflammatory signaling of POVPC and PGPC.
KOdiA-PC Signaling

KOdiA-PC has demonstrated anti-inflammatory properties by inhibiting the activation of Toll-like receptor 4 (TLR4) signaling. It achieves this by interfering with the binding of lipopolysaccharide (LPS) to its co-receptor MD2, thereby preventing the downstream activation of NF-κB and the production of pro-inflammatory cytokines.[2][5]

KOdiA_PC_Signaling LPS LPS MD2_TLR4 MD2/TLR4 Complex LPS->MD2_TLR4 Activates KOdiA_PC KOdiA-PC KOdiA_PC->MD2_TLR4 Inhibits (competes with LPS) NFkB NF-κB MD2_TLR4->NFkB Inflammation Inflammatory Response NFkB->Inflammation

Inhibitory effect of KOdiA-PC on TLR4 signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

NF-κB Activation Assay (p65 Nuclear Translocation)

Objective: To determine the effect of OxPLs on the activation of the NF-κB pathway by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.

Methodology:

  • Cell Culture: Culture human umbilical vein endothelial cells (HUVECs) or macrophage-like cells (e.g., THP-1 or RAW 264.7) in appropriate media and conditions until they reach 80-90% confluency.

  • Treatment: Treat the cells with the desired concentrations of 13(S)-HODE-PC, POVPC, PGPC, KOdiA-PC, or a vehicle control for a specified time (e.g., 30-60 minutes). A positive control such as TNF-α (10 ng/mL) should be included.

  • Cell Fractionation: After treatment, wash the cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation using a commercial kit according to the manufacturer's instructions.

  • Western Blotting:

    • Determine the protein concentration of the nuclear and cytoplasmic extracts using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against NF-κB p65 overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Use Lamin B1 as a nuclear marker and GAPDH as a cytoplasmic marker to verify the purity of the fractions.

  • Data Analysis: Quantify the band intensities using densitometry software. An increase in the nuclear-to-cytoplasmic ratio of p65 indicates NF-κB activation.

Nrf2 Antioxidant Response Element (ARE) Luciferase Reporter Assay

Objective: To assess the ability of OxPLs to activate the Nrf2 antioxidant pathway.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or HepG2) in a 24-well plate.

    • Co-transfect the cells with a luciferase reporter plasmid containing an Antioxidant Response Element (ARE) promoter and a Renilla luciferase control plasmid for normalization using a suitable transfection reagent.

  • Treatment: After 24 hours of transfection, treat the cells with various concentrations of the OxPLs or a known Nrf2 activator (e.g., sulforaphane) as a positive control.

  • Luciferase Assay: After the desired incubation period (e.g., 6-24 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. The fold induction of luciferase activity relative to the vehicle control indicates the level of Nrf2 activation.

PPARγ Reporter Gene Assay

Objective: To determine the agonist activity of OxPLs on PPARγ.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in a 24-well plate.

    • Co-transfect the cells with a PPARγ expression plasmid, a luciferase reporter plasmid containing a Peroxisome Proliferator Response Element (PPRE), and a Renilla luciferase control plasmid.

  • Treatment: 24 hours post-transfection, treat the cells with different concentrations of the OxPLs. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

  • Luciferase Assay: After 24 hours of treatment, perform a dual-luciferase assay as described in the Nrf2 assay protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The fold induction of luciferase activity compared to the vehicle control represents the PPARγ agonist activity.

Macrophage Polarization Assay by Flow Cytometry

Objective: To characterize the effect of OxPLs on macrophage polarization into M1 (pro-inflammatory) or M2 (anti-inflammatory) phenotypes.

Methodology:

  • Macrophage Differentiation: Differentiate human peripheral blood monocytes into macrophages using M-CSF (for M0 macrophages).

  • Polarization and Treatment:

    • Polarize M0 macrophages into M1 by treating with LPS (100 ng/mL) and IFN-γ (20 ng/mL).

    • Polarize M0 macrophages into M2 by treating with IL-4 (20 ng/mL) and IL-13 (20 ng/mL).

    • In parallel, treat M0 macrophages with the different OxPLs.

  • Flow Cytometry Staining: After 24-48 hours, harvest the cells and stain them with fluorescently labeled antibodies against M1 markers (e.g., CD80, CD86) and M2 markers (e.g., CD163, CD206).

  • Data Acquisition and Analysis: Acquire the data on a flow cytometer and analyze the percentage of cells expressing M1 and M2 markers in each treatment group using appropriate software.

Endothelial Barrier Function Assay (Transendothelial Electrical Resistance - TEER)

Objective: To measure the integrity of an endothelial cell monolayer in response to OxPL treatment.

Methodology:

  • Cell Culture: Seed human umbilical vein endothelial cells (HUVECs) on a porous Transwell insert and culture until a confluent monolayer is formed.

  • TEER Measurement:

    • Measure the basal TEER using a voltohmmeter.

    • Treat the cells with different OxPLs or a vehicle control.

    • Measure the TEER at various time points after treatment.

  • Data Analysis: A decrease in TEER indicates a disruption of the endothelial barrier integrity. Calculate the percentage change in TEER relative to the basal reading for each treatment group.

Conclusion

The biological effects of oxidized phospholipids are highly specific to their molecular structure. While truncated OxPLs like POVPC and PGPC are generally pro-inflammatory and disrupt endothelial barrier function, other OxPLs can have protective and anti-inflammatory roles. The available evidence suggests that 13(S)-HODE, the fatty acid component of 13(S)-HODE-PC, can exert anti-inflammatory effects, primarily through the activation of PPARγ. In contrast, KOdiA-PC appears to be a potent inhibitor of TLR4-mediated inflammation.

Further direct comparative studies are necessary to fully elucidate the specific biological activities of this compound and to determine its therapeutic potential in inflammatory diseases. The experimental protocols provided in this guide offer a framework for conducting such comparative analyses. This guide serves as a valuable resource for researchers and drug development professionals in navigating the complex field of oxidized phospholipid biology.

References

A Researcher's Guide to the E06 Antibody: Specificity for Oxidized Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the roles of oxidized phospholipids (B1166683) (OxPLs) in inflammatory diseases and atherosclerosis, the E06 antibody is a critical tool. This guide provides a comprehensive comparison of the E06 antibody's specificity for various OxPLs, supported by experimental data and detailed protocols.

The E06 antibody is a murine monoclonal IgM natural antibody renowned for its specific recognition of the phosphocholine (B91661) (PC) headgroup of oxidized phospholipids.[1] This specificity allows it to distinguish between oxidized and non-oxidized phospholipids, making it invaluable for detecting and quantifying OxPLs on the surface of oxidized low-density lipoprotein (OxLDL), oxidized high-density lipoprotein (OxHDL), and apoptotic cells.[1][2]

Binding Specificity and Comparative Analysis

The E06 antibody exhibits a broad yet specific binding profile to a variety of oxidized phospholipids and their protein adducts. Its primary epitope is the phosphocholine moiety that becomes accessible or structurally prominent upon oxidation of the phospholipid.

Table 1: Specificity of E06 Antibody for Various Lipid Species

Lipid SpeciesE06 BindingNotes
Oxidized Phosphatidylcholines
Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-PC (OxPAPC)StrongA primary target, representing a complex mixture of OxPLs.[3]
1-palmitoyl-2-(5-oxovaleroyl)-sn-glycero-3-PC (POVPC)Moderate to StrongBinding is context-dependent; binds well when presented on a surface or as a protein adduct.[4]
1-palmitoyl-2-glutaroyl-sn-glycero-3-PC (PGPC)Weak (as monomer)Monomeric form in solution is not strongly recognized.[4]
1-palmitoyl-2-epoxyisoprostane-sn-glycero-3-PC (PEIPC)StrongRecognized as a component of OxPAPC.[4]
Other Lipoproteins and Phospholipids
Copper-oxidized LDL (CuOx-LDL)StrongTightly binds to the OxPLs present on oxidized LDL.[3]
Copper-oxidized HDL (CuOx-HDL)StrongRecognizes OxPLs on oxidized HDL.[3]
Acrolein-modified LDLStrongBinds to LDL modified by this lipid peroxidation product.[3]
Oxidized CardiolipinStrongDemonstrates cross-reactivity with this mitochondrial phospholipid when oxidized.[3]
Unoxidized PAPCNoneDoes not recognize the non-oxidized form.[3]
Unoxidized PAPE (phosphatidylethanolamine)NoneSpecific for the phosphocholine headgroup.[3]
Comparison with Other Anti-OxPL Monoclonal Antibodies

Several monoclonal antibodies are used to detect oxidized lipoproteins, each with distinct epitope specificities.

Table 2: Comparison of E06 with Other Anti-Oxidized Lipoprotein Antibodies

AntibodyClonePrimary EpitopeKey Characteristics
E06 E06/T15Phosphocholine headgroup of OxPLsRecognizes a broad range of OxPLs on OxLDL, OxHDL, and apoptotic cells. Does not bind unoxidized phospholipids.[1]
DLH3 DLH3Oxidized PhosphatidylcholinesDirected against epitopes of oxidized phosphatidylcholines.
4E6 4E6Aldehyde-modified apoB-100Recognizes malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (HNE) adducts on apolipoprotein B-100. Shows weak correlation with Lp(a).

Experimental Methodologies

Detailed protocols are essential for obtaining reliable and reproducible data. Below are methodologies for common immunoassays used to characterize the binding specificity of the E06 antibody.

Direct ELISA for E06 Binding

This protocol is used to determine the direct binding of E06 to a specific antigen coated on a microplate.

Workflow:

Figure 1. Workflow for a direct ELISA to assess E06 binding.

Protocol Steps:

  • Coating: Coat 96-well microtiter plates with 50 µL of the antigen (e.g., OxLDL, specific OxPL-BSA conjugate) at a concentration of 5 µg/mL in PBS. Incubate overnight at 4°C.

  • Washing: Wash the plates four times with PBS containing 0.27 mM EDTA.

  • Blocking: Block non-specific binding sites by adding 200 µL of 2% Bovine Serum Albumin (BSA) in PBS to each well. Incubate for 45 minutes at room temperature.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Add 50 µL of the E06 antibody, diluted to 5 µg/mL in PBS containing 3% BSA, to each well. Incubate overnight at 4°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 50 µL of an enzyme-conjugated secondary antibody (e.g., goat anti-mouse IgM-Alkaline Phosphatase) diluted according to the manufacturer's instructions. Incubate for 4 hours at 4°C.

  • Washing: Repeat the washing step.

  • Detection: Add a suitable chemiluminescent or colorimetric substrate and measure the signal using a plate reader.

Competitive ELISA for Specificity Analysis

This assay determines the specificity of E06 by measuring how well a soluble antigen (competitor) inhibits the binding of E06 to a coated antigen.

Workflow:

Figure 2. Workflow for a competitive ELISA to assess E06 specificity.

Protocol Steps:

  • Plate Preparation: Coat and block the microtiter plates with a target antigen (e.g., OxLDL-BSA) as described in the Direct ELISA protocol.

  • Competitor Preparation: Prepare serial dilutions of the competitor antigens (e.g., POVPC, PGPC, PEIPC) in a separate plate.

  • Competitive Incubation: Add a fixed concentration of the E06 antibody (e.g., 250 ng) to each well containing the competitor dilutions and incubate to allow binding.

  • Transfer: Transfer the E06-competitor mixture to the antigen-coated and blocked plate.

  • Incubation: Incubate overnight at 4°C to allow the unbound E06 to bind to the coated antigen.

  • Detection: Proceed with the washing, secondary antibody, and detection steps as described for the Direct ELISA. The signal will be inversely proportional to the competitor's ability to bind E06.

Signaling Pathways of E06-Recognized Oxidized Phospholipids

Oxidized phospholipids, the targets of E06, are not merely markers of oxidative stress; they are potent signaling molecules that can trigger inflammatory pathways by interacting with pattern recognition receptors on immune cells like macrophages. E06 can neutralize these pro-inflammatory effects.

OxPL-Mediated Inflammatory Signaling

Oxidized phospholipids, particularly those on the surface of OxLDL, are recognized by a complex of scavenger receptors and Toll-like receptors (TLRs), including CD36, TLR4, and TLR2. This recognition initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and contributes to the progression of atherosclerosis.

G Figure 3. E06 neutralization of OxPL-induced inflammation. cluster_0 Macrophage OxLDL Oxidized LDL (OxPL) CD36 CD36 OxLDL->CD36 Binds TLR4 TLR4/TLR6 OxLDL->TLR4 Binds E06 E06 Antibody E06->OxLDL Neutralizes CD36->TLR4 Co-receptor signaling FoamCell Foam Cell Formation CD36->FoamCell Uptake of OxLDL MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF NFkB NF-κB Activation MyD88->NFkB TRIF->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Transcription

Figure 3. E06 neutralization of OxPL-induced inflammation.

This diagram illustrates that OxPLs on OxLDL can bind to scavenger receptors like CD36, leading to foam cell formation, and can also activate TLR4/TLR6 signaling pathways via adaptors like MyD88 and TRIF. This results in the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines. The E06 antibody can bind to the phosphocholine headgroup of these OxPLs, thereby neutralizing their pro-inflammatory activity and inhibiting the uptake of OxLDL by macrophages.

References

13-HODE-PC in Healthy vs. Diseased Tissues: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 13-hydroxyoctadecadienoic acid-phosphatidylcholine (13-HODE-PC) and related oxidized phospholipids (B1166683) in healthy versus diseased tissues. The information presented is supported by experimental data to aid in understanding the role of these lipids in pathology and to inform future research and therapeutic development.

Quantitative Data Summary

The levels of 13-HODE-PC and other oxidized phosphatidylcholines (OxPCs) are significantly altered in various disease states compared to healthy tissues. While data for 13-HODE-PC is often reported as part of the broader class of OxPCs or as esterified 13-HODE, the available research consistently points to a dysregulation of these molecules in cancer, inflammatory skin conditions, and neurodegenerative diseases.

Disease StateTissue/Cell TypeAnalyteObservation in Diseased vs. Healthy TissueReference
Psoriasis Skin lesions13(S)-HODE esterified to phosphatidylcholine, phosphatidylinositol, and phosphatidylethanolamineSignificantly lower levels in psoriatic lesions compared to normal skin.[1][1]
Non-Small Cell Lung Cancer (NSCLC) Lung tissueOxidized Phosphatidylcholines (OxPCs)Highest concentration of OxPCs in the central tumor region. Adenocarcinoma patients show higher levels compared to control groups.[2][2]
Prostate Cancer Prostate cancer cell linesOxidized Phosphatidylcholines (OxPCs)Increased levels, particularly in docetaxel-resistant cell lines.[3][3]
Intrahepatic Cholangiocarcinoma Tumor tissuePOVPC and PGPC (specific OxPCs)Greatly increased levels at stage II of the disease.[4][4]
Breast Cancer Tumor tissuePGPC (a specific OxPC)Higher levels in malignant breast tumor tissues compared to adjacent non-tumor tissues.[4][4]
Colon Cancer Neoplastic tissue13-HODE (total)Progressive reductions as the disease advances from polyp to malignant stages.[1][1]

Signaling Pathways of Oxidized Phospholipids

Oxidized phospholipids, including 13-HODE-PC, are bioactive molecules that can initiate various signaling cascades, contributing to the pathophysiology of several diseases. These effects are often context-dependent, with both pro- and anti-inflammatory roles reported.[5] The free acid form, 13-HODE, is known to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in macrophage function and atherosclerosis.[1][6] As a class, oxidized phospholipids can interact with several receptors, including scavenger receptors, platelet-activating factor receptors, and Toll-like receptors (TLRs), thereby influencing inflammatory responses.[5]

Oxidized Phospholipid Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular OxPL Oxidized Phospholipids (e.g., 13-HODE-PC) TLR Toll-like Receptors (e.g., TLR2) OxPL->TLR binds SR Scavenger Receptors OxPL->SR binds PAFR PAF Receptor OxPL->PAFR binds NFkB NF-κB Activation TLR->NFkB activates MAPK MAPK Signaling TLR->MAPK activates SR->NFkB activates Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression regulates MAPK->Gene_Expression regulates PPARg PPARγ Activation (by 13-HODE) PPARg->Gene_Expression regulates

Caption: General signaling pathways of oxidized phospholipids.

Experimental Protocols

The analysis of 13-HODE-PC and other oxidized phospholipids in biological samples is primarily achieved through mass spectrometry-based lipidomics. Below is a generalized workflow and a detailed methodology for the quantification of esterified 13-HODE.

General Experimental Workflow

Experimental Workflow for 13-HODE-PC Analysis Sample Tissue/Plasma Sample Extraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Sample->Extraction Hydrolysis Base Hydrolysis (to release esterified 13-HODE) Extraction->Hydrolysis Purification Solid Phase Extraction (SPE) Hydrolysis->Purification Analysis LC-MS/MS Analysis Purification->Analysis Quantification Quantification (using internal standards) Analysis->Quantification

Caption: A typical workflow for the analysis of 13-HODE-PC.

Detailed Methodology for Quantification of Esterified 13-HODE

This protocol is adapted from methods described for the analysis of oxidized linoleic acid metabolites in biological matrices.[7]

1. Lipid Extraction:

  • Homogenize tissue samples in a suitable solvent system, such as chloroform/methanol (2:1, v/v), following the Folch or Bligh-Dyer method.

  • For plasma samples, a liquid-liquid extraction can be performed.

  • Add an antioxidant like butylated hydroxytoluene (BHT) to prevent further oxidation during sample preparation.

  • Incorporate a known amount of a deuterated internal standard (e.g., 13-HODE-d4) prior to extraction for accurate quantification.

2. Base Hydrolysis:

  • To quantify the total amount of 13-HODE, including that esterified to phospholipids, perform a base hydrolysis.

  • Resuspend the dried lipid extract in a methanolic solution of potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH).

  • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to cleave the ester bonds.

3. Sample Purification:

  • After hydrolysis, acidify the sample to protonate the free fatty acids.

  • Perform a subsequent liquid-liquid extraction with a non-polar solvent like hexane (B92381) or ethyl acetate (B1210297) to isolate the free fatty acids.

  • For cleaner samples, a solid-phase extraction (SPE) step can be included to separate the fatty acids from other lipid classes.

4. LC-MS/MS Analysis:

  • Reconstitute the dried extract in a suitable solvent for liquid chromatography (LC).

  • Separate the analytes using a reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both typically containing a small amount of acid (e.g., formic acid or acetic acid).

  • Perform detection using a tandem mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI) mode.

  • Use multiple reaction monitoring (MRM) for sensitive and specific detection of 13-HODE and its internal standard. The precursor ion for 13-HODE is typically m/z 295.2, with characteristic product ions for fragmentation.

5. Quantification:

  • Construct a calibration curve using known concentrations of a 13-HODE standard.

  • Calculate the concentration of 13-HODE in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

This comprehensive approach allows for the accurate and sensitive quantification of 13-HODE derived from 13-HODE-PC and other esterified forms in various biological samples, providing valuable insights into its role in health and disease.

References

Safety Operating Guide

Proper Disposal of 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC with care. Although not classified as hazardous under the Globally Harmonized System (GHS) for a similar compound, treating it as potentially hazardous is a prudent measure.[1]

Personal Protective Equipment (PPE): To minimize exposure, the following PPE is recommended:

PPE CategorySpecification
Eye Protection Safety glasses with side shields or goggles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.

Work should be conducted in a well-ventilated area, such as a chemical fume hood. An eyewash station and safety shower should be readily accessible.

Disposal Protocol: A Step-by-Step Approach

The disposal of this compound should follow a structured protocol that emphasizes waste segregation and proper labeling.

Step 1: Waste Identification and Segregation Proper segregation is the cornerstone of safe chemical waste disposal.[2][3]

  • Solid Waste: Unused or expired this compound in its solid form, along with any contaminated disposable materials (e.g., weighing paper, pipette tips), should be collected in a designated hazardous waste container.

  • Liquid Waste: If the compound is in a solution, typically ethanol, it should be collected in a container designated for flammable liquid waste.[4] Do not mix with aqueous or other incompatible waste streams.[3]

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.

Step 2: Container Selection and Labeling The choice of waste container is crucial to prevent leaks and reactions.

  • Use chemically resistant containers, preferably plastic, for waste collection.[5]

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard (e.g., "Flammable Liquid" for solutions in organic solvents). Ensure the label is legible and securely attached.[6]

Step 3: Storage of Waste Store waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.[5] Keep containers tightly sealed except when adding waste to prevent the release of vapors.

Step 4: Scheduling Waste Pickup Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the chemical waste through standard laboratory drains or regular trash.[7]

Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical flow from handling the compound to its final disposal.

G cluster_handling Chemical Handling cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_disposal Disposal Handling Handling of this compound (with appropriate PPE) SolidWaste Solid Waste (Unused compound, contaminated disposables) Handling->SolidWaste Generates LiquidWaste Liquid Waste (Solutions in organic solvents) Handling->LiquidWaste Generates SharpsWaste Sharps Waste (Contaminated needles, glassware) Handling->SharpsWaste Generates SolidContainer Labeled Solid Hazardous Waste Container SolidWaste->SolidContainer Segregate into LiquidContainer Labeled Flammable Liquid Hazardous Waste Container LiquidWaste->LiquidContainer Segregate into SharpsContainer Designated Sharps Container SharpsWaste->SharpsContainer Segregate into EHS Contact Environmental Health & Safety (EHS) for pickup and disposal SolidContainer->EHS Store and schedule for LiquidContainer->EHS Store and schedule for SharpsContainer->EHS Store and schedule for

Caption: Workflow for the safe disposal of this compound.

Key Considerations for Oxidized Phospholipids (B1166683)

Oxidized phospholipids are susceptible to degradation, which can alter their properties and potential hazards.[8][9] It is important to handle these compounds in an inert atmosphere when possible and store them at low temperatures as recommended by the supplier to minimize further oxidation.[10] When disposing of these materials, the potential for reactivity should be considered, further emphasizing the need for segregated waste streams.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment. Always consult your institution's specific waste management guidelines for any additional requirements.

References

Essential Safety and Operational Guide for Handling 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-Palmitoyl-2-13(S)-HODE-sn-glycero-3-PC. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. This compound is an oxidized phospholipid and, as a general precaution from the supplier, should be treated as a hazardous material.[1][2]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles with side shields or a face shield.Protects against splashes of the solution and potential aerosols.
Hand Protection Nitrile gloves. Double-gloving is recommended for prolonged handling.Prevents skin contact with the compound. Gloves should be changed immediately if contaminated.[3][4][5]
Body Protection A fully buttoned lab coat.Protects against contamination of personal clothing.[3][6]
Respiratory Protection A NIOSH-approved respirator may be necessary if there is a risk of aerosol generation.To be used in a well-ventilated area, preferably within a chemical fume hood.

Operational Plan: Step-by-Step Handling Procedures

A meticulous operational workflow is crucial to minimize exposure and contamination risks. The following diagram outlines the procedural steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate a well-ventilated handling area (e.g., chemical fume hood). gather_materials Gather all necessary equipment (glass vials, syringes, etc.). prep_area->gather_materials don_ppe Don appropriate Personal Protective Equipment (PPE). gather_materials->don_ppe compound_prep Allow the compound, stored at -20°C, to reach room temperature before opening. dissolving Dissolve the compound in a suitable solvent as per experimental protocol. compound_prep->dissolving labeling Clearly label all solutions with compound name, concentration, and date. dissolving->labeling decontaminate Decontaminate the work surface and equipment. doff_ppe Doff PPE in the correct order to avoid contamination. decontaminate->doff_ppe wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands

Caption: Workflow for Handling this compound.

Disposal Plan

Proper disposal of this compound and associated waste is vital to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with the compound, including empty vials, pipette tips, gloves, and disposable lab coats, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing the compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

The following diagram illustrates the disposal workflow.

cluster_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solid Waste (gloves, vials, etc.) solid_container Designated Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Contaminated Liquid Waste (unused solutions) liquid_container Designated Hazardous Liquid Waste Container liquid_waste->liquid_container label_waste Ensure containers are properly sealed and labeled. store_waste Store waste in a designated, secure area. label_waste->store_waste dispose Dispose of waste through the institution's hazardous waste management program. store_waste->dispose

Caption: Disposal Plan for Contaminated Materials.

Experimental Protocols

While specific experimental protocols will vary, the following general guidelines should be observed when working with this compound:

  • Storage: The compound should be stored at -20°C.[1][2]

  • Solubility: The compound is soluble in organic solvents such as ethanol.

  • Handling Unsaturated Lipids: As an unsaturated lipid, this compound can be susceptible to oxidation. It should be handled under an inert gas (e.g., argon or nitrogen) whenever possible and stored in glass containers with Teflon-lined closures.[7] Avoid using plastic containers for storage of organic solutions of lipids.[7]

By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound. Always consult your institution's specific safety guidelines and the manufacturer's safety data sheet before commencing any work.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.